molecular formula C26H22N4O3 B1684367 PPQ-102

PPQ-102

Numéro de catalogue: B1684367
Poids moléculaire: 438.5 g/mol
Clé InChI: MNOOVRNGPIWJDI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The cystic fibrosis (CF) gene encodes a cAMP-regulated chloride channel, the CF transmembrane conductance regulator (CFTR). PPQ-102 is a cell-permeable pyrimido-pyrrolo-quinoxalinedione that reversibly inhibits CFTR chloride channels with an IC50 value of 90 nM. At 0.5-5 µM, this compound has been used to reduce the size and number of renal cysts in a neonatal kidney organ culture model of polycystic kidney disease. At 1 µM, this compound can increase vascular endothelial growth factor-A production in cultured airway epithelial NCI-H292 cells, triggering epidermal growth factor receptor phosphorylation.>This compound is a potent and selective CFTR inhibitor. This compound, completely inhibited CFTR chloride current with IC approximately 90 nM. Patch-clamp analysis confirmed voltage-independent CFTR inhibition by this compound and showed stabilization of the channel closed state. This compound prevented cyst expansion and reduced the size of preformed cysts in a neonatal kidney organ culture model of polycystic kidney disease. This compound is the most potent CFTR inhibitor identified to date.

Propriétés

IUPAC Name

12,14-dimethyl-9-(5-methylfuran-2-yl)-17-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3/c1-15-13-14-19(33-15)21-24-23-20(25(31)29(3)26(32)28(23)2)22(16-9-5-4-6-10-16)30(24)18-12-8-7-11-17(18)27-21/h4-14,21,27H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOOVRNGPIWJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2C3=C4C(=C(N3C5=CC=CC=C5N2)C6=CC=CC=C6)C(=O)N(C(=O)N4C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Mechanism of Action of PPQ-102: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide serves to elucidate the core mechanism of action of PPQ-102 for researchers, scientists, and professionals in drug development. It details the molecular interactions, quantitative data, and experimental methodologies used to characterize this potent inhibitor.

Executive Summary

This compound is a potent and reversible small-molecule inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. With a nanomolar potency, it effectively blocks CFTR-mediated chloride currents. A key characteristic of this compound is that it is uncharged at physiological pH, which allows it to act in a voltage-independent manner. Its mechanism of action involves altering channel gating by stabilizing the closed state of the CFTR channel. This inhibitory action on the CFTR channel makes this compound a promising therapeutic candidate for conditions characterized by excessive fluid secretion, such as polycystic kidney disease (PKD) and secretory diarrheas.

Core Mechanism of Action

The primary molecular target of this compound is the CFTR protein, an ion channel crucial for regulating chloride transport across epithelial cell membranes. The inhibitory effect of this compound is not due to a direct blockage of the channel pore but rather through a modification of the channel's gating kinetics.

Patch-clamp studies have revealed that this compound significantly increases the mean closed time of the CFTR channel while not substantially affecting the mean open time or the unitary conductance. This suggests that this compound stabilizes the closed conformation of the channel, thereby reducing the probability of the channel being open and consequently decreasing the overall chloride ion flow. Evidence points towards this compound acting on the intracellular nucleotide-binding domain(s) of the CFTR protein.

Being uncharged at physiological pH, the inhibitory action of this compound is not influenced by the transmembrane electrical potential, a significant advantage over many earlier, charged CFTR inhibitors.

Quantitative Data Summary

The potency and efficacy of this compound have been quantified in various experimental settings. The following tables summarize the key quantitative data.

Parameter Value Assay System Reference
IC50~90 nMCFTR-expressing Fischer Rat Thyroid (FRT) cells
IC50< 1 µMHuman intestinal (T84) and bronchial epithelial cells
Experimental Model Concentration Duration Effect Reference
Embryonic kidney organ culture model of PKD0.5 µM4 days~60% inhibition of cyst formation
Embryonic kidney organ culture model of PKD2.5 and 5 µM4 daysNear complete absence of cysts
Embryonic kidney organ culture model of PKD (preformed cysts)0.5 and 5 µM3 daysReduction in fluid accumulation in preformed cysts

Experimental Protocols

The characterization of this compound involved several key experimental methodologies. Detailed protocols for these experiments are provided below.

Short-Circuit Current (Isc) Measurement in CFTR-Expressing Epithelial Cells

This assay provides a quantitative measure of transepithelial ion transport, and in this context, CFTR-dependent chloride current.

  • Cell Culture: Fischer Rat Thyroid (FRT) cells stably expressing human CFTR are cultured on permeable filter supports until a confluent monolayer with high electrical resistance is formed.

  • Ussing Chamber Setup: The filter supports with the cell monolayers are mounted in Ussing chambers. The apical and basolateral sides are bathed with separate physiological saline solutions.

  • Permeabilization: To isolate the apical CFTR-mediated current, the basolateral membrane is permeabilized with an ionophore such as amphotericin B.

  • Chloride Gradient: A transepithelial chloride gradient is established to drive the chloride current through the CFTR channels.

  • CFTR Activation: CFTR is maximally activated using a cocktail of agonists, typically including forskolin (to raise intracellular cAMP) and IBMX (a phosphodiesterase inhibitor).

  • Inhibitor Addition: Once a stable baseline current is achieved, this compound is added cumulatively to the apical bath at increasing concentrations.

  • Data Acquisition: The short-circuit current is continuously measured using a voltage-clamp amplifier. The IC50 is calculated from the dose-response curve of the current inhibition.

Patch-Clamp Electrophysiology

Patch-clamp techniques were employed to study the effect of this compound on single CFTR channels.

  • Whole-Cell Configuration:

    • CFTR-expressing FRT cells are used.

    • A glass micropipette with a small tip opening is used to form a high-resistance seal with the cell membrane.

    • The membrane patch under the pipette tip is ruptured to gain electrical access to the whole cell.

    • The membrane potential is clamped, and the resulting currents are recorded.

    • CFTR is activated with forskolin, and then this compound is added to the bath to measure its effect on the total cellular CFTR current.

  • Cell-Attached Configuration:

    • A high-resistance seal is formed between the micropipette and the cell membrane without rupturing the patch.

    • This allows for the recording of currents from the few ion channels present in the membrane patch.

    • CFTR channels in the patch are activated by adding forskolin and IBMX to the bath, which diffuses into the cell to activate the channels from the inside.

    • This compound is then added to the bath to observe its effect on the single-channel gating behavior (open probability, open time, closed time).

Embryonic Kidney Organ Culture Model of Polycystic Kidney Disease (PKD)

This ex vivo model was used to assess the efficacy of this compound in a disease-relevant context.

  • Kidney Isolation: Embryonic day 13.5 (E13.5) kidneys are isolated from mice.

  • Organ Culture: The isolated kidneys are placed on a filter support in a culture dish containing a defined medium.

  • Cyst Induction: Cyst formation is induced by adding a cAMP agonist, such as 8-Br-cAMP, to the culture medium.

  • Treatment:

    • Prevention Study: this compound is added to the medium at the beginning of the culture period along with the cAMP agonist.

    • Reversal Study: Cysts are allowed to form for a period, and then this compound is added to the medium to assess its ability to reduce the size of pre-existing cysts.

  • Analysis: The kidneys are cultured for several days. Cyst formation and size are monitored and quantified using light microscopy and image analysis software. The fractional kidney area occupied by cysts is a key endpoint.

Signaling Pathways and Visualizations

The primary mechanism of this compound is the direct inhibition of the CFTR ion channel, which in turn modulates cellular processes dependent on chloride flux.

An In-depth Technical Guide to the Discovery and Synthesis of PPQ-102

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PPQ-102, or 7,9-dimethyl-11-phenyl-6-(5-methylfuran-2-yl)-5,6-dihydro-pyrimido[4',5'-3,4]pyrrolo[1,2-a]quinoxaline-8,10-(7H,9H)-dione, is a potent, voltage-independent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.[1][2][3] Its discovery emerged from a high-throughput screening of approximately 110,000 small molecules, identifying the pyrimido-pyrrolo-quinoxalinedione (PPQ) class as novel CFTR inhibitors.[3] With an IC50 of approximately 90 nM, this compound is one of the most potent CFTR inhibitors identified to date.[2][3] Unlike many other CFTR inhibitors, this compound is uncharged at physiological pH, which contributes to its voltage-independent mechanism of action.[2][3] Mechanistic studies, including patch-clamp analysis, have revealed that this compound stabilizes the closed state of the CFTR channel.[2][3] Preclinical studies have demonstrated its efficacy in a neonatal kidney organ culture model of polycystic kidney disease (PKD), where it was shown to prevent cyst expansion and reduce the size of pre-formed cysts.[2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Weight438.48 g/mol [1]
Molecular FormulaC26H22N4O3[1]
CAS Number931706-15-9[1]
Purity≥98%[1]
SolubilitySoluble to 20 mM in DMSO with gentle warming[1]
StorageStore at -20°C[1]

Biological Activity and Mechanism of Action

This compound is a highly potent inhibitor of the CFTR chloride channel. Its biological activity has been characterized in various in vitro models.

ParameterValueCell Line/ModelReference
IC50 (CFTR Inhibition)~90 nMFRT cells expressing human CFTR[2][4]
IC50 (Cyst Growth Inhibition)~100 nMEmbryonic kidney culture model of PKD[5]
In vitro Efficacy~60% inhibition of cyst formation at 0.5 µMEmbryonic kidney organ culture model of PKD[4][6]
In vitro EfficacyNear complete absence of cysts at 2.5 and 5 µMEmbryonic kidney organ culture model of PKD[4][6]

The proposed mechanism of action for this compound involves the stabilization of the CFTR channel in its closed state.[2][3] This is supported by single-channel patch-clamp studies which showed that this compound reduces the channel's open probability without altering its unitary conductance.[2] Its neutral charge at physiological pH results in a voltage-independent inhibition, a distinguishing feature from many other charged CFTR inhibitors.[2][3]

Signaling Pathway of CFTR Inhibition

CFTR_Inhibition cluster_cell Apical Membrane of Epithelial Cell CFTR CFTR Channel (Open State) Cl_in Cl- (In) CFTR->Cl_in Cl- influx CFTR_closed CFTR Channel (Closed State) CFTR->CFTR_closed Cl_out Cl- (Out) Cl_out->CFTR PPQ102 This compound PPQ102->CFTR Binds to and stabilizes closed state Synthesis_Workflow cluster_synthesis Synthetic Pathway of this compound start 6-Methyluracil (1) step1 Methylation (Me2SO4, NaOH) start->step1 intermediate1 1,3,6-Trimethyluracil (2) step1->intermediate1 step2 Friedel-Crafts Acylation (PhCOCl, ZnCl2) intermediate1->step2 intermediate2 5-Benzoyl-1,3,6-trimethyl- pyrimidine-2,4(1H,3H)-dione (3) step2->intermediate2 step3 Bromination (Br2) intermediate2->step3 intermediate3 Intermediate 4 step3->intermediate3 step4 Reaction with N-(2-aminophenyl)- acetamide intermediate3->step4 intermediate4 Amino-protected intermediate (5) step4->intermediate4 step5 Hydrolysis intermediate4->step5 intermediate5 Intermediate 6 step5->intermediate5 step6 Cyclocondensation (5-Methylfurfural) intermediate5->step6 product This compound step6->product PKD_Workflow cluster_pkd Embryonic Kidney Organ Culture Model start Isolate E13.5 embryonic kidneys culture Culture in defined medium start->culture induce_cysts Induce cyst formation (e.g., with 8-Br-cAMP) culture->induce_cysts treatment Treat with this compound (0.5 µM, 5 µM) induce_cysts->treatment incubation Incubate for 3-4 days treatment->incubation analysis Analyze cyst size and number incubation->analysis outcome Reduced cyst formation and size analysis->outcome

References

Technical Whitepaper: The Role and Application of PPQ-102 in Polycystic Kidney Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Polycystic Kidney Disease (PKD) is a genetic disorder characterized by the progressive growth of fluid-filled cysts in the kidneys, leading to kidney enlargement, loss of function, and eventual renal failure. A key driver of cyst expansion is the transepithelial secretion of fluid into the cyst lumen, a process highly dependent on the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.[1] This whitepaper details the role of PPQ-102, a potent and novel CFTR inhibitor, as a critical research tool for studying PKD pathogenesis and evaluating new therapeutic strategies. We provide an in-depth overview of its mechanism of action, quantitative efficacy data from preclinical models, and detailed experimental protocols for its application.

Introduction to this compound

This compound (7,9-dimethyl-11-phenyl-6-(5-methylfuran-2-yl)-5,6-dihydro-pyrimido-[4′,5′-3,4]pyrrolo[1,2-a]quinoxaline-8,10-(7H,9H)-dione) is a member of the pyrimido-pyrrolo-quinoxalinedione (PPQ) class of small molecules.[1][2] It was identified through high-throughput screening as a highly potent, reversible, and voltage-independent inhibitor of the CFTR chloride channel.[1][2]

Mechanism of Action

Unlike many prior CFTR inhibitors, this compound is uncharged at physiological pH, allowing it to act independently of the cell membrane potential.[1][2] Patch-clamp analysis has revealed that this compound inhibits CFTR by altering its gating mechanism.[1] It significantly increases the mean closed time of the channel, thereby stabilizing its closed state and preventing the efflux of chloride ions that drives fluid secretion into renal cysts.[1][2]

Quantitative Efficacy Data

The efficacy of this compound has been demonstrated in multiple assays and models. The data below is collated from foundational studies.

Table 1: Potency and Cellular Activity of this compound
ParameterValueCell/Model SystemNotesSource
IC₅₀ ~90 nMCFTR-expressing epithelial cellsDirect inhibition of CFTR chloride current.[1][2][3]
Channel Open Probability (Pₒ) Reduced from 0.50 to 0.14Cell-attached patch clampAt a concentration of 1 µM.[1]
Mean Channel Closed Time Significantly IncreasedCell-attached patch clampAt a concentration of 1 µM.[1]
Inhibition Mechanism Voltage-independentWhole-cell recordingsCharacteristic of an uncharged inhibitor.[1][4]
Table 2: Efficacy of this compound in a PKD Organ Culture Model
Treatment GroupThis compound ConcentrationCyst Formation InhibitionNotesSource
cAMP-stimulated0.5 µM~60%Compared to cAMP-only control.[1][3][5]
cAMP-stimulated2.5 µMNear complete-[1][3][5]
cAMP-stimulated5 µMNear complete-[1][3][5]
Pre-formed Cysts5 µMSignificant reduction in cyst sizeDemonstrates reversal of cyst expansion.[1][3]

Signaling Pathway and Experimental Workflow Visualizations

CFTR-Mediated Cyst Fluid Secretion Pathway

The diagram below illustrates the signaling cascade that leads to cyst fluid secretion in PKD and the point of intervention for this compound. Hormonal signals elevate intracellular cyclic AMP (cAMP), which activates Protein Kinase A (PKA). PKA then phosphorylates and activates the CFTR channel, leading to chloride ion efflux. This electrochemical gradient drives the secretion of sodium and water into the cyst lumen, causing cyst expansion. This compound directly blocks the CFTR channel, halting this process.

CFTR_Pathway cluster_AC Hormone Agonists (e.g., Vasopressin) Receptor V2 Receptor Hormone->Receptor Binds AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CFTR CFTR Channel (Closed) PKA->CFTR Phosphorylates CFTR_Active CFTR Channel (Open) CFTR->CFTR_Active Cl_ion Cl- Efflux CFTR_Active->Cl_ion PPQ102 This compound PPQ102->CFTR_Active Inhibits H2O Water & Na+ Secretion Cl_ion->H2O Cyst_Exp Cyst Expansion H2O->Cyst_Exp

Caption: CFTR signaling pathway in PKD cystogenesis and inhibition by this compound.

Experimental Workflow for Evaluating this compound

The following diagram outlines the typical workflow for assessing the efficacy of a compound like this compound in an ex vivo model of PKD.

Experimental_Workflow A1 Harvest Kidneys (E13.5 Embryonic Mice) B1 Place on Transwell Filters in Culture Medium A1->B1 C1 Induce Cystogenesis (Add 8-Br-cAMP) B1->C1 D1 Divide into Treatment Groups C1->D1 E1 Group 1: Vehicle Control D1->E1 E2 Group 2: cAMP + Vehicle D1->E2 E3 Group 3: cAMP + this compound (Low Conc.) D1->E3 E4 Group 4: cAMP + this compound (High Conc.) D1->E4 F1 Incubate for 4 Days E1->F1 E2->F1 E3->F1 E4->F1 G1 Imaging & Analysis F1->G1 H1 Measure Fractional Area Occupied by Cysts G1->H1

Caption: Workflow for ex vivo embryonic kidney organ culture PKD model.

Experimental Protocols

The following protocol is a detailed methodology for the embryonic kidney organ culture model used to generate the data in Table 2.[1]

Protocol: Embryonic Kidney Organ Culture Model for PKD

1. Objective: To assess the efficacy of this compound in preventing cAMP-induced cyst formation and reducing the size of pre-formed cysts in an ex vivo setting.

2. Materials:

  • Timed-pregnant mice (embryonic day 13.5, E13.5)

  • DMEM/F12 culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 8-Bromo-cAMP (8-Br-cAMP), Sigma-Aldrich

  • This compound, synthesized or commercially sourced

  • DMSO (vehicle)

  • Polycarbonate Transwell filters (0.4 µm pore size)

  • 6-well culture plates

  • Dissecting microscope and tools

  • Humidified incubator (37°C, 5% CO₂)

  • Light microscope with digital camera for imaging

3. Procedure:

  • Kidney Isolation:

    • Euthanize a timed-pregnant mouse at E13.5 according to institutional guidelines.

    • Dissect embryos and place them in ice-cold sterile PBS.

    • Under a dissecting microscope, carefully isolate the metanephric kidneys from the embryos.

  • Organ Culture Setup:

    • Place one polycarbonate Transwell filter into each well of a 6-well culture plate.

    • Add 1.5 mL of defined culture medium to each well, ensuring the medium reaches the bottom of the filter but does not submerge it.

    • Carefully place one isolated kidney onto the surface of each filter.

  • Cyst Induction and Treatment:

    • Prepare treatment media. The final concentration of DMSO should not exceed 0.1%.

      • Control Medium: Standard culture medium + Vehicle.

      • Cyst Induction Medium: Culture medium + 100 µM 8-Br-cAMP + Vehicle.

      • This compound Treatment Media: Culture medium + 100 µM 8-Br-cAMP + desired concentration of this compound (e.g., 0.5 µM, 2.5 µM, 5 µM).

    • For cyst prevention studies, add the respective treatment media to the wells at Day 0.

    • For cyst regression studies, culture all kidneys in Cyst Induction Medium for 2-3 days to allow cysts to form, then replace with this compound Treatment Media.

  • Incubation and Monitoring:

    • Culture the kidneys for 4 days in a humidified incubator at 37°C and 5% CO₂.

    • Replace the medium every 48 hours with freshly prepared treatment media.

    • Monitor kidney growth and cyst development daily using a transmission light microscope.

  • Data Acquisition and Analysis:

    • At the end of the culture period (e.g., Day 4), capture high-resolution images of each kidney.

    • Using image analysis software (e.g., ImageJ), quantify the total kidney area and the total area occupied by cysts for each sample.

    • Calculate the "Cystic Index" as (Total Cyst Area / Total Kidney Area) * 100%.

    • Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare treatment groups. A p-value < 0.05 is considered significant.

Conclusion and Future Directions

This compound is a highly potent, specific, and effective inhibitor of the CFTR chloride channel. Its ability to prevent cyst formation and shrink existing cysts in a preclinical PKD model underscores the critical role of CFTR-mediated fluid secretion in disease progression.[1][2] As a well-characterized tool compound, this compound is invaluable for:

  • Dissecting the molecular mechanisms of cystogenesis.

  • Serving as a benchmark for the development of new anti-secretory therapies for PKD.

  • Investigating the potential for combination therapies that target multiple pathogenic pathways.

Further studies are warranted to evaluate the efficacy and safety of PPQ-class inhibitors in in vivo animal models of PKD, which will be a necessary step toward potential clinical translation.[1]

References

Investigating Secretory Diarrheas with PPQ-102: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secretory diarrheas, characterized by excessive intestinal fluid and electrolyte secretion, represent a significant global health burden. These conditions are often driven by the hyperactivation of intestinal ion channels, primarily the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. This technical guide provides an in-depth overview of PPQ-102, a potent and selective CFTR inhibitor, as a valuable research tool for investigating the pathophysiology of secretory diarrheas and exploring novel therapeutic strategies.

This compound, a pyrimido-pyrrolo-quinoxalinedione derivative, has emerged as one of the most potent CFTR inhibitors identified to date.[1][2] Its unique properties, including its nanomolar potency and voltage-independent mechanism of action, make it an exceptional candidate for dissecting the molecular mechanisms underlying excessive intestinal fluid secretion.[1][2] This document will detail the mechanism of action of this compound, present available quantitative data, provide comprehensive experimental protocols for its use in relevant models, and visualize the key signaling pathways and experimental workflows.

Mechanism of Action of this compound

This compound exerts its inhibitory effect by directly targeting the CFTR chloride channel. Unlike some other inhibitors, this compound is uncharged at physiological pH, allowing it to readily cross cell membranes and act on an intracellular domain of the CFTR protein.[1][2] Patch-clamp studies have revealed that this compound stabilizes the closed state of the CFTR channel, thereby reducing the probability of the channel being open and effectively blocking the efflux of chloride ions.[1][2] This voltage-independent inhibition is a key characteristic, ensuring consistent efficacy regardless of the cell's membrane potential.[1][2]

Data Presentation

The following tables summarize the key quantitative data for this compound based on published in vitro and in vivo studies. It is important to note that while this compound is predicted to be effective in secretory diarrhea models, direct in vivo data in this context is not yet available; the data from the polycystic kidney disease (PKD) model serves as a strong indicator of its anti-secretory potential.[3][4][5]

Table 1: In Vitro Efficacy of this compound

ParameterCell LineValueReference
IC50 (CFTR Inhibition) Fischer Rat Thyroid (FRT) cells expressing human CFTR~90 nM[1]
IC50 (CFTR Inhibition) Human intestinal (T84) cells< 1 µM[1]
CFTR Current Inhibition FRT cells expressing human CFTR (at 0.5 µM this compound)~65%[1]
CFTR Inhibition Human intestinal (T84) and bronchial cells (at 10 µM this compound)~100%[1]

Table 2: Electrophysiological Effects of this compound on Single CFTR Channels

ParameterConditionValueReference
Unitary Conductance Control (Forskolin + IBMX)7 pS[1]
Unitary Conductance + 1 µM this compoundNo significant change[1]
Open Probability (Po) Control (Forskolin + IBMX)0.50 ± 0.04[1]
Open Probability (Po) + 1 µM this compound0.14 ± 0.03[1]
Mean Channel Open Time + 1 µM this compoundNo significant change[1]
Mean Channel Closed Time + 1 µM this compoundGreatly increased[1]

Table 3: In Vivo Efficacy of this compound in a Polycystic Kidney Disease (PKD) Model

ParameterTreatmentEffectReference
Cyst Size Reduction 0.5 µM this compound> 60%[1]
Cyst Formation 2.5 µM this compoundNear complete absence[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate secretory diarrheas using this compound.

Cell Culture of T84 Human Intestinal Epithelial Cells

T84 cells are a widely used model for studying intestinal chloride secretion as they endogenously express high levels of CFTR.

  • Media: A 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 5% fetal bovine serum, 2 mM L-glutamine, and 1% non-essential amino acids.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing:

    • Aspirate the culture medium and wash the cell monolayer with phosphate-buffered saline (PBS) without Ca2+ and Mg2+.

    • Add Trypsin-EDTA solution and incubate until cells detach.

    • Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and seed new culture flasks.

  • For Ussing Chamber Experiments: Seed cells on permeable supports (e.g., Transwell inserts) and allow them to form a confluent monolayer with high transepithelial electrical resistance (TEER), typically for 7-14 days post-confluency.

Ussing Chamber-Based Measurement of CFTR-Mediated Short-Circuit Current

The Ussing chamber technique is the gold standard for measuring ion transport across epithelial tissues.

  • Apparatus: Mount the T84 cell monolayer on permeable supports in an Ussing chamber.

  • Solutions: Bathe both the apical and basolateral sides with Krebs-bicarbonate solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

  • Protocol:

    • Equilibrate the tissue for 20-30 minutes.

    • Measure the baseline short-circuit current (Isc), an indicator of net ion transport.

    • To isolate CFTR-mediated chloride secretion, first inhibit sodium absorption by adding amiloride (10 µM) to the apical chamber.

    • Stimulate CFTR activity by adding a cAMP agonist cocktail (e.g., 10 µM Forskolin and 100 µM IBMX) to the basolateral chamber.

    • Once the Isc stabilizes, add varying concentrations of this compound to the apical or basolateral chamber to determine its inhibitory effect.

    • Record the change in Isc to quantify CFTR inhibition.

Whole-Cell Patch-Clamp Analysis of CFTR Channel Activity

This technique allows for the direct measurement of ion flow through individual CFTR channels.

  • Cell Preparation: Plate CFTR-expressing cells (e.g., FRT or T84 cells) on glass coverslips.

  • Solutions:

    • External Solution (in mM): 145 NaCl, 4 CsCl, 1 CaCl2, 10 Glucose, 10 TES (pH 7.4).

    • Pipette Solution (in mM): 113 L-aspartic acid, 113 CsOH, 27 CsCl, 1 NaCl, 1 MgCl2, 1 EGTA, 10 TES (pH 7.2), supplemented with 3 mM MgATP.

  • Protocol:

    • Form a high-resistance seal (GΩ seal) between a glass micropipette and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the membrane potential at a holding potential (e.g., -40 mV).

    • Apply voltage ramps (e.g., from -100 mV to +50 mV) to measure whole-cell currents.

    • Activate CFTR channels by including forskolin and IBMX in the bath solution.

    • Perfuse the cells with different concentrations of this compound to record its effect on CFTR currents.

In Vivo Mouse Model of Cholera Toxin-Induced Intestinal Fluid Secretion (Ligated Loop Model)

This model is used to assess the in vivo efficacy of anti-secretory compounds.

  • Animals: Use adult mice (e.g., C57BL/6), fasted overnight with free access to water.

  • Procedure:

    • Anesthetize the mouse.

    • Make a midline abdominal incision to expose the small intestine.

    • Create a closed loop (1-2 cm in length) in the mid-jejunum by ligating with surgical sutures, being careful not to obstruct blood flow.

    • Inject the loop with a solution containing cholera toxin (e.g., 1 µg in 100 µL of PBS). For the treatment group, co-inject with this compound or administer it systemically (e.g., intraperitoneally).

    • Return the intestine to the abdominal cavity and suture the incision.

    • After a set period (e.g., 6 hours), euthanize the mouse and excise the ligated loop.

    • Measure the length and weight of the loop. The fluid accumulation is determined by the weight-to-length ratio (mg/cm).

Measurement of Intracellular cAMP Levels

This assay helps to determine if this compound's mechanism of action involves altering the primary signaling molecule that activates CFTR.

  • Cell Culture: Plate intestinal epithelial cells (e.g., T84) in a multi-well plate.

  • Protocol:

    • Pre-incubate the cells with or without this compound for a specified time.

    • Stimulate the cells with a cAMP-elevating agent (e.g., forskolin).

    • Lyse the cells to release intracellular contents.

    • Measure cAMP levels in the cell lysates using a commercially available cAMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways in secretory diarrhea and the experimental workflow for investigating the effects of this compound.

Secretory_Diarrhea_Signaling lumen_space Toxin Cholera Toxin GM1 GM1 Ganglioside Toxin->GM1 Binds AC Adenylyl Cyclase GM1->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CFTR CFTR Channel (Closed) PKA->CFTR Phosphorylates CFTR_open CFTR Channel (Open) CFTR->CFTR_open Cl_out Cl- Secretion CFTR_open->Cl_out PPQ102 This compound PPQ102->CFTR_open Inhibits (Stabilizes Closed State) H2O_out Water Secretion Cl_out->H2O_out Osmotic Gradient

Caption: Signaling pathway of cholera toxin-induced secretory diarrhea and the inhibitory action of this compound.

Experimental_Workflow start Start: Investigate this compound in Secretory Diarrhea invitro In Vitro Studies start->invitro cell_culture T84 Cell Culture invitro->cell_culture invivo In Vivo Studies invitro->invivo ussing Ussing Chamber Assay cell_culture->ussing patch_clamp Patch-Clamp Analysis cell_culture->patch_clamp cAMP_assay cAMP Measurement cell_culture->cAMP_assay data_analysis Data Analysis and Interpretation ussing->data_analysis patch_clamp->data_analysis cAMP_assay->data_analysis animal_model Mouse Ligated Loop Model invivo->animal_model animal_model->data_analysis conclusion Conclusion: Efficacy of this compound data_analysis->conclusion

Caption: Experimental workflow for evaluating this compound as an inhibitor of secretory diarrhea.

Conclusion

This compound is a highly potent, cell-permeable, and voltage-independent inhibitor of the CFTR chloride channel.[1][2] The data and protocols presented in this technical guide demonstrate its utility as a powerful research tool for investigating the molecular and cellular basis of secretory diarrheas. While direct in vivo efficacy data in diarrhea models are still needed, the strong in vitro inhibition of intestinal epithelial chloride secretion and its proven anti-secretory effects in other models strongly support its potential as a therapeutic lead compound.[1][3][4][5] The detailed experimental workflows provided herein offer a clear roadmap for researchers to further elucidate the role of CFTR in intestinal fluid homeostasis and to evaluate the therapeutic promise of this compound and similar CFTR inhibitors.

References

The Structure-Activity Relationship of Pyrimido-pyrrolo-quinoxalinedione Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimido-pyrrolo-quinoxalinedione scaffold represents a versatile heterocyclic system that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure and potential for diverse substitutions have made it a promising framework for the development of potent and selective inhibitors targeting a range of biological entities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this core, with a focus on its application as inhibitors of viral and host-cell targets. We will delve into the quantitative data, experimental methodologies, and the signaling pathways modulated by these compounds.

Core Scaffold and Therapeutic Potential

The pyrimido-pyrrolo-quinoxalinedione core is a rigid, polycyclic structure that provides a robust platform for the spatial orientation of various functional groups. This inherent rigidity can contribute to higher binding affinities and selectivities for their respective targets. Researchers have successfully modified this scaffold to develop inhibitors for targets such as the influenza virus nucleoprotein, protein kinase CK2, and Eph receptor tyrosine kinases, demonstrating its broad therapeutic potential.

Structure-Activity Relationship Analysis

The biological activity of pyrimido-pyrrolo-quinoxalinedione derivatives is highly dependent on the nature and position of substituents on the core structure. The following sections summarize the key SAR findings for different therapeutic targets.

Anti-Influenza Activity: Targeting the Nucleoprotein

A series of pyrimido-pyrrolo-quinoxalinedione (PPQ) analogues have been identified as novel anti-influenza agents that target the viral nucleoprotein (NP). NP is a critical protein for influenza virus replication, making it an attractive target for antiviral drug development.[1][2]

Key Findings:

  • Compound PPQ-581 emerged as a lead candidate with an EC50 of 1 µM in preventing virus-induced cytopathic effects.[1]

  • These PPQ analogues exhibit a mechanism of action similar to nucleozin, inducing the aggregation of NP and inhibiting the nuclear export of ribonucleoprotein (RNP) complexes.[1][2]

  • Resistance studies have shown that a mutation at position S377G of the nucleoprotein confers resistance to PPQ, indicating a specific binding site.[1]

  • Importantly, PPQ inhibitors are effective against nucleozin-resistant strains, and vice-versa, suggesting they target different sites on the nucleoprotein.[1]

Table 1: Anti-Influenza Activity of a Lead Pyrimido-pyrrolo-quinoxalinedione Analogue

CompoundTargetAssayActivity (EC50)
PPQ-581Influenza A Virus (H1N1)Cytopathic Effect Prevention1 µM[1]
Protein Kinase CK2 Inhibition

Substituted phenylaminopyrrolo[1,2-a]quinoxaline-carboxylic acid derivatives have been developed as potent inhibitors of human protein kinase CK2, a key regulator of cell growth, proliferation, and survival.[3] Overexpression of CK2 is implicated in various cancers, making it a valuable therapeutic target.[4][5][6][7][8]

Key SAR Observations:

  • The 4-aminopyrrolo[1,2-a]quinoxaline-3-carboxylic acid scaffold is a crucial pharmacophore for CK2 inhibition.

  • Substitution on the phenylamino moiety significantly influences inhibitory potency. A chloro-substitution at the meta-position (compound 1c ) resulted in the most potent inhibitor with an IC50 of 49 nM .[3]

  • The presence of a carboxylic acid group at the 3-position of the quinoxaline ring appears to be important for activity.

Table 2: SAR of Substituted Phenylaminopyrrolo[1,2-a]quinoxaline-Carboxylic Acid Derivatives as CK2 Inhibitors

CompoundRIC50 (nM)[3]
1a H>10000
1b 2-Cl110
1c 3-Cl49
1d 4-Cl120
1e 3-Br70
1f 4-Br160
1g 3-I130
1h 4-I250
1i 3-CH3500
1j 4-CH3800
1k 3-OCH3600
1l 4-OCH3>10000
1m 3-CF3150
1n 4-CF3300
1o 3,4-diCl90
Eph Tyrosine Kinase Inhibition

Pyrrolo[3,2-b]quinoxaline derivatives have been designed as inhibitors of Eph receptor tyrosine kinases, which play a role in cancer development and progression.[9][10][11][12][13] These inhibitors can be classified as type I, type I1/2, and type II, based on their binding mode to the kinase domain.

Key SAR Insights:

  • The pyrrolo[3,2-b]quinoxaline scaffold effectively occupies the ATP binding site of the kinase.[12][13]

  • Modifications to the scaffold have led to the development of highly potent type II inhibitors that bind to the inactive "DFG-out" conformation of the kinase.[10][12]

  • Compound 7m , a type II inhibitor, exhibited a very slow unbinding rate, which is a desirable characteristic for drug candidates.[10]

  • In vivo studies with compound 11d , a type I1/2 inhibitor, demonstrated good efficacy in a human breast cancer xenograft model.[10]

Table 3: In Vitro Affinity of Pyrrolo[3,2-b]quinoxaline Derivatives for Eph Kinases

CompoundTypeEphA3 (ΔTm °C)[12]EphB4 (EC50 nM)[12]
1 Type I11.2300
2 Type I14.330
8a Type II17.310
8b Type II19.35
11d Type I1/2-20
7b Type II-8
7g Type II-3

Experimental Protocols

General Synthesis of the Pyrimido-pyrrolo-quinoxalinedione Core

The synthesis of the pyrimido-pyrrolo-quinoxalinedione scaffold typically involves a multi-step process. A representative synthetic route is outlined below. The specific details for the synthesis of the anti-influenza PPQ analogues can be found in the work by Lin et al. (2015).[1]

Experimental Workflow for Synthesis

G A Substituted 2-nitroaniline C Cyclization A->C B Pyrrole-2-carboxylic acid B->C D Reduction of nitro group C->D E Diamino intermediate D->E F Condensation with dicarbonyl compound E->F G Pyrimido-pyrrolo- quinoxalinedione core F->G G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm vRNA vRNA Synthesis vRNP_assembly vRNP Assembly vRNA->vRNP_assembly vRNP_export vRNP Export vRNP_assembly->vRNP_export Progeny_virions Progeny Virions vRNP_export->Progeny_virions NP_import NP Import NP_import->vRNP_assembly NP_synthesis NP Synthesis NP_synthesis->NP_import Inhibitor Pyrimido-pyrrolo- quinoxalinedione Inhibitor Inhibitor->vRNP_export Inhibition G cluster_pi3k PI3K/AKT/mTOR Pathway cluster_nfkb NF-κB Pathway cluster_jak_stat JAK/STAT Pathway CK2 Protein Kinase CK2 PI3K PI3K CK2->PI3K IKK IKK CK2->IKK JAK JAK CK2->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival NFkB NF-κB IKK->NFkB NFkB->Cell_Survival STAT STAT JAK->STAT STAT->Cell_Survival Inhibitor Pyrimido-pyrrolo- quinoxalinedione Inhibitor Inhibitor->CK2 Inhibition G Ephrin Ephrin Ligand EphA3 EphA3 Receptor Ephrin->EphA3 Binding & Activation Downstream Downstream Signaling (e.g., RhoGTPases) EphA3->Downstream Cell_Response Cell Adhesion, Migration & Invasion Downstream->Cell_Response Inhibitor Pyrimido-pyrrolo- quinoxalinedione Inhibitor Inhibitor->EphA3 Inhibition

References

The Physiological Effects of Inhibiting CFTR with PPQ-102: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physiological effects of PPQ-102, a potent and specific inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). This document details the mechanism of action, quantitative physiological data, and experimental methodologies related to the inhibition of CFTR by this compound, offering valuable insights for research and development in fields such as cystic fibrosis, secretory diarrheas, and polycystic kidney disease.

Introduction to CFTR and the Inhibitor this compound

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a cAMP-regulated chloride channel crucial for ion and fluid homeostasis across epithelial surfaces in various organs, including the lungs, intestines, and kidneys.[1][2] Dysregulation of CFTR function is implicated in several diseases. Loss-of-function mutations lead to cystic fibrosis, while excessive CFTR activity contributes to secretory diarrheas and the progression of polycystic kidney disease (PKD).[1][3][4]

This compound (7,9-dimethyl-11-phenyl-6-(5-methylfuran-2-yl)-5,6-dihydro-pyrimido-[4′,5′-3,4]pyrrolo[1,2-a]quinoxaline-8,10-(7H,9H)-dione) is a small molecule inhibitor belonging to the pyrimido-pyrrolo-quinoxalinedione (PPQ) class.[1][4] It is distinguished by its high potency and, unlike many other CFTR inhibitors, is uncharged at physiological pH, making its inhibitory action independent of membrane potential.[1][3][4]

Mechanism of Action of this compound

This compound inhibits CFTR through a voltage-independent mechanism that involves the stabilization of the channel in its closed state.[1][4] Single-channel patch-clamp recordings have demonstrated that this compound does not alter the unitary conductance of the CFTR channel but significantly reduces the channel's open probability (Po) by markedly increasing the mean channel closed time.[1] This suggests that this compound's mode of action is related to altered channel gating, likely through interaction with the nucleotide-binding domains (NBDs) on the intracellular surface of CFTR.[1]

Quantitative Data on the Physiological Effects of this compound

The following tables summarize the key quantitative data on the inhibitory effects of this compound on CFTR function from various experimental models.

ParameterValueCell/Model SystemActivation ConditionsReference
IC50 (CFTR Cl- Current) ~90 nMCFTR-expressing FRT cellsCPT-cAMP[1][3][4]
IC50 (CFTR Inhibition) < 1 µMT84 and bronchial epithelial cellsForskolin and IBMX[1]
CFTR Inhibition ~100%T84 and bronchial epithelial cells10 µM this compound[1]
CFTR Cl- Current Inhibition ~65%CFTR-expressing FRT cells0.5 µM this compound, 10 µM forskolin[1]
ParameterControl1 µM this compoundCell SystemReference
Channel Open Probability (Po) 0.50 ± 0.040.14 ± 0.03CFTR-expressing FRT cells[1]
Mean Channel Open Time No significant changeNo significant changeCFTR-expressing FRT cells[1]
Mean Channel Closed Time Significantly increasedSignificantly increasedCFTR-expressing FRT cells[1]
ParameterEffectConcentrationModel SystemReference
Cyst Formation Inhibition ~60%0.5 µMEmbryonic kidney organ culture[1][5]
Cyst Formation Inhibition Near complete2.5 and 5 µMEmbryonic kidney organ culture[1][5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway leading to CFTR activation and the experimental workflows used to study the inhibitory effects of this compound.

CFTR_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., Forskolin) Receptor Receptor Agonist->Receptor binds AC Adenylyl Cyclase Receptor->AC activates cAMP cAMP AC->cAMP converts ATP to CFTR_channel CFTR Channel (Closed) CFTR_open CFTR Channel (Open) Cl- Efflux CFTR_channel->CFTR_open opens ATP ATP ATP->cAMP PKA PKA (inactive) cAMP->PKA activates PKA_active PKA (active) PKA->PKA_active PKA_active->CFTR_channel phosphorylates PPQ102 This compound PPQ102->CFTR_open inhibits (stabilizes closed state) Short_Circuit_Current_Workflow start Epithelial cells (e.g., FRT, T84) mounted in Ussing chamber perm Basolateral membrane permeabilized (optional, with Amphotericin B) start->perm stim Stimulate CFTR with cAMP agonist (e.g., Forskolin, CPT-cAMP) perm->stim measure1 Measure baseline short-circuit current (Isc) stim->measure1 add_ppq Add this compound at varying concentrations measure1->add_ppq measure2 Measure Isc after this compound addition add_ppq->measure2 analyze Analyze dose-response relationship to determine IC50 measure2->analyze Patch_Clamp_Workflow start Prepare CFTR-expressing cells for patch-clamp recording config Establish whole-cell or cell-attached configuration start->config activate Activate CFTR with Forskolin and IBMX config->activate record1 Record single-channel currents (baseline) activate->record1 apply_ppq Apply this compound to the bath record1->apply_ppq record2 Record single-channel currents in the presence of this compound apply_ppq->record2 analyze Analyze channel open probability (Po), mean open time, and mean closed time record2->analyze

References

Unlocking a New Therapeutic Avenue for Polycystic Kidney Disease: A Technical Overview of PPQ-102

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers and Drug Development Professionals

Introduction

Polycystic Kidney Disease (PKD) is a genetic disorder characterized by the progressive development of fluid-filled cysts in the kidneys, ultimately leading to kidney failure. A key driver of cyst expansion is the transepithelial secretion of chloride ions, a process mediated by the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. This has positioned CFTR as a promising therapeutic target. This technical guide delves into the preclinical evidence supporting the therapeutic potential of PPQ-102, a potent and novel inhibitor of CFTR, in PKD models.

Mechanism of Action: A Potent, Voltage-Independent CFTR Inhibitor

This compound, a pyrimido-pyrrolo-quinoxalinedione, has been identified as the most potent CFTR inhibitor to date, with an IC50 of approximately 90 nM. Unlike previous CFTR inhibitors, this compound is uncharged at physiological pH, making its inhibitory action independent of membrane potential. Patch-clamp analysis has revealed that this compound does not block the CFTR channel pore directly. Instead, it stabilizes the channel's closed state, thereby inhibiting chloride current and subsequent fluid secretion.

Preclinical Efficacy of this compound in PKD Models

The therapeutic potential of this compound has been evaluated in established preclinical models of PKD, demonstrating its ability to both prevent cyst formation and reduce the size of pre-existing cysts.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound in an Embryonic Kidney Organ Culture Model

This compound ConcentrationInhibition of Cyst Formation
0.5 µM~60%
2.5 µMNear complete
5 µMNear complete

Table 2: Effect of this compound on Pre-formed Cysts in an Embryonic Kidney Organ Culture Model

TreatmentOutcome
This compoundReduced the size of pre-formed cysts

Table 3: Efficacy of this compound in a Pkd1-/- Metanephroi Model

This compound ConcentrationEffect on Cystic Surface Area
2–20 µMProgressive decrease

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. The following outlines the key experimental protocols used in the evaluation of this compound.

Embryonic Kidney Organ Culture Model of PKD

This ex vivo model allows for the study of early-stage cystogenesis.

  • Kidney Isolation: Embryonic day 13.5 (E13.5) mouse kidneys are surgically removed.

  • Culture Setup: The isolated kidneys are placed on a filter support in a defined culture medium.

  • Cyst Induction: To induce cyst formation, the culture medium is supplemented with a cAMP agonist, such as 8-Br-cAMP.

  • Treatment: this compound is added to the culture medium at various concentrations.

  • Analysis: Cyst formation and growth are monitored and quantified over several days using light microscopy and image analysis software to measure the cystic area.

Patch-Clamp Analysis of CFTR Inhibition

This electrophysiological technique is used to measure the activity of single ion channels.

  • Cell Preparation: Cells expressing CFTR are cultured to be suitable for patch-clamp recording.

  • Recording Configuration: A glass micropipette forms a high-resistance seal with the cell membrane (cell-attached or whole-cell configuration).

  • CFTR Activation: CFTR channels are activated using agents like forskolin and IBMX.

  • This compound Application: this compound is applied to the bath solution at the desired concentration.

  • Data Acquisition and Analysis: The electrical current passing through individual CFTR channels is recorded and analyzed to determine channel open probability, open time, and closed time.

Visualizing the Molecular and Experimental Landscape

To better illustrate the context of this compound's action, the following diagrams visualize the relevant signaling pathways and experimental workflows.

PKD_Signaling_Pathway cluster_0 PKD Pathogenesis PKD1_PKD2_mutation PKD1/PKD2 Mutation Ca_decrease Decreased Intracellular Ca2+ PKD1_PKD2_mutation->Ca_decrease cAMP_increase Increased cAMP Ca_decrease->cAMP_increase PKA_activation PKA Activation cAMP_increase->PKA_activation CFTR_activation CFTR Activation PKA_activation->CFTR_activation Cl_secretion Chloride Secretion CFTR_activation->Cl_secretion Fluid_secretion Fluid Secretion Cl_secretion->Fluid_secretion Cyst_growth Cyst Growth Fluid_secretion->Cyst_growth PPQ102 This compound PPQ102->CFTR_activation Inhibits

Figure 1: Simplified signaling pathway in PKD leading to cyst growth and the point of intervention for this compound.

Experimental_Workflow cluster_1 Preclinical Evaluation of this compound start Start: Isolate E13.5 Mouse Kidneys culture Culture on Filter Support with cAMP Agonist start->culture treatment Treat with Vehicle or this compound culture->treatment control Vehicle Control Group treatment->control No ppq_group This compound Treatment Group treatment->ppq_group Yes incubation Incubate for 4 Days control->incubation ppq_group->incubation analysis Microscopy and Image Analysis incubation->analysis quantification Quantify Cystic Area analysis->quantification

Figure 2: Experimental workflow for assessing the efficacy of this compound in the embryonic kidney organ culture model.

Conclusion and Future Directions

The preclinical data strongly support the therapeutic potential of this compound in PKD models. Its potent and specific inhibition of CFTR-mediated chloride and fluid secretion directly addresses a key pathogenic mechanism in cyst growth. The efficacy demonstrated in ex vivo organ culture models provides a solid foundation for further investigation. Future studies should focus on evaluating the efficacy, safety, and pharmacokinetics of this compound

Methodological & Application

Application Notes and Protocols for PPQ-102 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PPQ-102 is a potent, reversible, and voltage-independent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.[1][2] It belongs to the pyrimido-pyrrolo-quinoxalinedione class of compounds and has demonstrated significant efficacy in preclinical models of polycystic kidney disease (PKD) by reducing cyst formation and size.[2][3] These application notes provide detailed protocols for the in vitro evaluation of this compound, focusing on its inhibitory effects on CFTR function and its application in a PKD organ culture model.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound from in vitro studies.

ParameterValueCell Line/ModelExperimental ConditionReference
IC₅₀ ~90 nMCFTR-expressing FRT cellsInhibition of CFTR chloride current[1][2][4]
Inhibition of Cyst Formation ~60% at 0.5 µM, near complete at 2.5 µMEmbryonic mouse kidney organ culture4-day incubation with 8-Br-cAMP[1][4]
Reduction of Preformed Cysts Significant reduction at 0.5 µM and 5 µMEmbryonic mouse kidney organ culture1-2 days of treatment after 3 days of cyst induction with 8-Br-cAMP[3][4]
CFTR Current Inhibition ~65% at 0.5 µMCFTR-expressing FRT cellsWhole-cell patch clamp with 10 µM forskolin stimulation[3]
Channel Open Probability (Po) Reduced from 0.50 ± 0.04 to 0.14 ± 0.03CFTR-expressing FRT cellsCell-attached patch clamp with 1 µM this compound[3]

Signaling Pathway and Mechanism of Action

This compound directly inhibits the CFTR chloride channel. This inhibition is achieved through a voltage-independent mechanism that stabilizes the closed state of the channel, thereby reducing the probability of the channel being open.[2][3] In the context of polycystic kidney disease, the inhibition of CFTR-mediated chloride secretion into the cyst lumen is believed to reduce the driving force for fluid accumulation, thus preventing cyst expansion and promoting a reduction in the size of pre-existing cysts.[3]

PPQ102_Mechanism cluster_cell Apical Membrane of Cyst Epithelial Cell CFTR CFTR Channel (Open State) CFTR_inhibited CFTR Channel (Closed State) Cl_ion Cl- CFTR->Cl_ion Transport PPQ102 This compound PPQ102->CFTR Inhibits Fluid_Secretion Fluid Secretion Cl_ion->Fluid_Secretion Drives Cyst_Lumen Cyst Lumen Fluid_Secretion->Cyst_Lumen Leads to Cyst Growth

Caption: Mechanism of action of this compound in inhibiting CFTR-mediated cyst growth.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for CFTR Inhibition

This protocol details the measurement of CFTR chloride currents in Fischer rat thyroid (FRT) cells stably expressing human CFTR.

Materials:

  • CFTR-expressing FRT cells

  • This compound stock solution (in DMSO)

  • Forskolin

  • Amphotericin B

  • Pipette solution (in mM): 130 CsCl, 20 TEA-Cl, 10 HEPES, 10 EGTA, 5 MgATP, pH 7.2

  • Bath solution (in mM): 140 N-methyl-D-glucamine (NMDG)-Cl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4

Procedure:

  • Plate CFTR-expressing FRT cells on glass coverslips 24-48 hours before the experiment.

  • Prepare the pipette solution containing Amphotericin B to permeabilize the basolateral membrane.

  • Establish a whole-cell patch-clamp configuration.

  • Measure baseline membrane current.

  • Stimulate CFTR channel activity by adding 10 µM forskolin to the bath solution.

  • Once a stable CFTR chloride current is established, apply this compound at the desired concentrations (e.g., 0.5 µM) to the bath solution.

  • Record the inhibition of the CFTR current.

  • Perform a voltage-step protocol to determine the current-voltage relationship.

  • To test for reversibility, wash out this compound and monitor the recovery of the CFTR current.[3]

Patch_Clamp_Workflow start Start cell_prep Plate CFTR-FRT cells on coverslips start->cell_prep patch Establish whole-cell patch-clamp cell_prep->patch baseline Record baseline current patch->baseline stimulate Stimulate with Forskolin (10 µM) baseline->stimulate apply_ppq Apply this compound stimulate->apply_ppq record_inhibition Record current inhibition apply_ppq->record_inhibition iv_curve Determine I-V relationship record_inhibition->iv_curve washout Washout this compound iv_curve->washout record_recovery Record current recovery washout->record_recovery end End record_recovery->end

Caption: Experimental workflow for whole-cell patch-clamp analysis of this compound.

Embryonic Kidney Organ Culture for PKD Model

This protocol describes the use of an embryonic mouse kidney organ culture model to assess the efficacy of this compound in preventing and reversing cyst formation.[3]

Materials:

  • E13.5 embryonic mice

  • Defined culture medium

  • 8-bromo-cyclic AMP (8-Br-cAMP)

  • This compound stock solution (in DMSO)

Procedure for Inhibition of Cyst Formation:

  • Isolate kidneys from E13.5 embryonic mice.

  • Place kidneys in organ culture in a defined medium.

  • Divide the kidneys into treatment groups:

    • Control (no additions)

    • Cyst induction (100 µM 8-Br-cAMP)

    • This compound treatment (100 µM 8-Br-cAMP + varying concentrations of this compound, e.g., 0.5 µM, 5 µM)[3]

  • Culture the kidneys for 4 days.

  • Monitor cyst formation and growth using transmission light microscopy.

  • Quantify cyst volume as the fractional kidney area occupied by cysts.

Procedure for Reversal of Preformed Cysts:

  • Isolate and culture E13.5 embryonic kidneys in a defined medium containing 100 µM 8-Br-cAMP for 3 days to induce cyst formation.[3]

  • After 3 days, add this compound (e.g., 0.5 µM, 5 µM) to the culture medium.[1][4]

  • Continue to culture for an additional 1-2 days.

  • Monitor and quantify the reduction in the size of the preformed cysts.

Kidney_Culture_Workflow cluster_inhibition Inhibition of Cyst Formation cluster_reversal Reversal of Preformed Cysts isolate_inhibit Isolate E13.5 kidneys culture_inhibit Culture with 8-Br-cAMP + this compound (4 days) isolate_inhibit->culture_inhibit quantify_inhibit Quantify cyst volume culture_inhibit->quantify_inhibit isolate_reverse Isolate E13.5 kidneys induce_cysts Induce cysts with 8-Br-cAMP (3 days) isolate_reverse->induce_cysts treat_reverse Add this compound (1-2 days) induce_cysts->treat_reverse quantify_reverse Quantify cyst reduction treat_reverse->quantify_reverse

Caption: Workflow for embryonic kidney organ culture experiments.

Solubility and Preparation of this compound

This compound is soluble in DMSO up to 50 mg/mL (114.03 mM).[4] For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the appropriate aqueous buffer or culture medium. It is advisable to perform a final dilution of at least 1:1000 to minimize the effects of the solvent on the cells.

Disclaimer: This document is intended for research use only. The protocols and data presented are based on published scientific literature. Researchers should optimize these protocols for their specific experimental conditions.

References

Application Notes and Protocols: Determining the IC50 of PPQ-102 in FRT Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed protocols and application notes for determining the half-maximal inhibitory concentration (IC50) of PPQ-102, a potent CFTR inhibitor, in Fischer Rat Thyroid (FRT) epithelial cells expressing the cystic fibrosis transmembrane conductance regulator (CFTR).

Introduction

This compound is a pyrimido-pyrrolo-quinoxalinedione compound identified as a highly potent and reversible inhibitor of the CFTR chloride channel.[1][2] Unlike other inhibitors, this compound is uncharged at physiological pH, meaning its activity is not dependent on membrane potential.[2][3] It inhibits CFTR by stabilizing the channel's closed state, making it a valuable tool for studying CFTR function and a potential therapeutic agent for conditions like polycystic kidney disease (PKD) and secretory diarrheas.[2][3][4]

Fischer Rat Thyroid (FRT) cells are an epithelial cell line with low intrinsic chloride permeability.[3] When stably transfected to express CFTR, they become a robust model system for screening and characterizing CFTR modulators.[3][5] This document outlines two primary methods for determining the IC50 of this compound in CFTR-expressing FRT cells: a common cell viability-based assay and the more specific short-circuit current measurement.

Mechanism of Action of this compound

This compound acts directly on the CFTR protein at an intracellular site.[6] Upon activation by cAMP agonists (like forskolin or CPT-cAMP), the CFTR channel opens, allowing the efflux of chloride ions. This compound inhibits this process by altering the channel's gating mechanism, greatly increasing its mean closed time and thereby stabilizing the closed state of the channel.[4][6] This inhibition is voltage-independent.[5][6]

cluster_membrane Cell Membrane img_node cAMP cAMP Agonists (e.g., Forskolin, CPT-cAMP) CFTR_inactive CFTR Channel (Closed) cAMP->CFTR_inactive Activates CFTR_active CFTR Channel (Open) CFTR_inactive->CFTR_active Opens Cl_out Chloride Efflux CFTR_active->Cl_out Mediates PPQ102 This compound PPQ102->CFTR_active Inhibition Inhibition (Stabilizes Closed State)

Figure 1. Mechanism of this compound inhibition of the CFTR channel.

Quantitative Data Summary

The IC50 of this compound has been determined using various electrophysiological assays. The data below is compiled from published literature.

ParameterValueCell LineAssay MethodReference
IC50 ~90 nMCFTR-expressing FRT cellsShort-circuit current (CPT-cAMP agonist)[1][3][6]
IC50 << 1 µMT84 & Human Bronchial Epithelial CellsShort-circuit current (Forskolin/IBMX agonist)[6]
Inhibition ~65% at 0.5 µMCFTR-expressing FRT cellsWhole-cell patch-clamp[6]

Experimental Protocols

Materials and Reagents
  • Cell Line: Fischer Rat Thyroid (FRT) cells stably expressing human wild-type CFTR.

  • Culture Medium: Ham's F-12, Coon's Modification (e.g., Sigma, F6636).[7]

  • Supplements: 5% Fetal Bovine Serum (FBS), Hygromycin (100 µg/ml) for selection.[7]

  • Reagents for Cell Culture: Trypsin-EDTA, PBS (phosphate-buffered saline), 1N HCl, 1N NaOH, Sodium Bicarbonate.[7]

  • Test Compound: this compound (MedchemExpress).[1]

  • Solvent: Dimethyl sulfoxide (DMSO).

  • Reagents for MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or DMSO).[8][9]

  • Reagents for Short-Circuit Current: CPT-cAMP, Forskolin, IBMX, Amphotericin B.[6]

  • Equipment: 96-well flat-bottom plates, multichannel pipette, inverted microscope, 37°C/5% CO2 incubator, microplate reader (570 nm), Ussing chamber system.

Protocol 1: IC50 Determination via MTT Cell Viability Assay

This protocol provides a general method for assessing the effect of this compound on cell viability, which can be adapted to measure its inhibitory effect on CFTR-dependent processes if cell survival is linked to channel activity under specific assay conditions.

start Start seed 1. Seed FRT-CFTR cells in 96-well plate start->seed incubate1 2. Incubate overnight (37°C, 5% CO2) seed->incubate1 prepare_drug 3. Prepare serial dilutions of this compound in medium incubate1->prepare_drug treat 4. Treat cells with this compound (include vehicle controls) prepare_drug->treat incubate2 5. Incubate for desired period (e.g., 24-72 hours) treat->incubate2 add_mtt 6. Add MTT Reagent to each well (10 µL) incubate2->add_mtt incubate3 7. Incubate for 2-4 hours (until precipitate forms) add_mtt->incubate3 solubilize 8. Add Solubilization Solution (e.g., 100 µL DMSO) incubate3->solubilize read 9. Read Absorbance at 570 nm solubilize->read calculate 10. Calculate % Viability and determine IC50 read->calculate end End calculate->end

Figure 2. Experimental workflow for IC50 determination using an MTT assay.

Step-by-Step Procedure:

  • Cell Plating:

    • Culture FRT-CFTR cells in T-75 flasks until they reach 80-90% confluency.

    • Trypsinize the cells, centrifuge, and resuspend in fresh culture medium to a concentration of 5 x 10^4 to 1 x 10^5 cells/mL.

    • Plate 100 µL of the cell suspension into each well of a 96-well plate.[9] Leave border wells filled with sterile PBS to minimize evaporation.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the various this compound dilutions or vehicle control.

  • Incubation:

    • Return the plate to the incubator for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the crystals.[9]

    • Shake the plate gently for 10 minutes to ensure complete dissolution.[9]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: IC50 Determination via Short-Circuit Current (Isc) Measurement

This method directly measures CFTR channel function and is the gold standard for this compound. It requires specialized equipment (Ussing chamber and voltage clamp).

Methodology Outline:

  • Cell Culture on Permeable Supports:

    • Seed FRT-CFTR cells at a high density on permeable filter supports (e.g., Snapwell™ or Millicell®).

    • Culture for 7-14 days until a confluent, polarized monolayer with high transepithelial resistance (TER) is formed.

  • Ussing Chamber Setup:

    • Mount the permeable support containing the FRT cell monolayer in an Ussing chamber.

    • Bathe both the apical and basolateral sides with appropriate physiological saline solutions. A chloride gradient is established to drive current.[6]

  • Basolateral Permeabilization:

    • To isolate the apical CFTR current, the basolateral membrane is permeabilized using an ionophore like Amphotericin B.[6] This ensures that the measured current is a direct quantification of apical CFTR chloride conductance.[6]

  • CFTR Activation and Inhibition:

    • Clamp the voltage across the monolayer to zero and measure the resulting short-circuit current (Isc).

    • Activate CFTR by adding a cAMP agonist, such as 100 µM CPT-cAMP or a combination of Forskolin and IBMX, to the basolateral solution.[6] This will cause a sharp increase in Isc.

    • Once a stable activated current is achieved, add increasing concentrations of this compound to the apical side.

    • Record the inhibition of the Isc at each concentration.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the maximal activated current.

    • Plot the percent inhibition against the log of the this compound concentration to generate a dose-response curve and calculate the IC50.[6]

References

Application of PPQ-102 in Primary Bronchial Epithelial Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PPQ-102 is a potent and reversible inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, with an IC50 of approximately 90 nM.[1][2][3] Its voltage-independent mechanism of action stabilizes the closed state of the CFTR channel.[2][3][4] In the context of primary bronchial epithelial cells (HBECs), this compound serves as a critical tool for investigating the physiological roles of CFTR in airway surface liquid homeostasis, mucociliary clearance, and inflammatory responses.[5][6] Functional CFTR has been shown to suppress the secretion of pro-inflammatory cytokines such as IL-8 in bronchial epithelial cells.[7] Therefore, inhibition of CFTR by this compound provides a model to study inflammatory pathways relevant to respiratory diseases like Cystic Fibrosis (CF) and Chronic Obstructive Pulmonary Disease (COPD). This document provides detailed protocols for the application of this compound in primary HBEC cultures.

Data Presentation

Quantitative data regarding the activity and application of this compound are summarized in the table below for easy reference and comparison.

ParameterValueCell TypeCommentsReference
IC50 ~90 nMCFTR-expressing epithelial cellsComplete inhibition of CFTR chloride currents.[1][2][3]
IC50 < 1 µMNonpermeabilized human bronchial epithelial cellsInhibition of forskolin and IBMX-induced chloride current.[1][8]
Working Concentration 0.5 - 5 µMEmbryonic kidney organ culturePrevention and reversal of renal cyst expansion.[1]
Working Concentration 25 µMCFBE14o- cellsInhibition of CFTR activity and study of IL-8 secretion.[9]
Working Concentration 30 µMPrimary human bronchial epithelial cellsInhibition of cAMP-activated chloride current in Ussing chamber experiments.[10][11]

Experimental Protocols

Culture of Primary Human Bronchial Epithelial Cells (HBECs) at Air-Liquid Interface (ALI)

This protocol describes the culture of primary HBECs to form a differentiated, polarized epithelium suitable for studies with this compound.

Materials:

  • Primary Human Bronchial Epithelial Cells (passage 1-4)

  • Bronchial Epithelial Growth Medium (BEGM)

  • PneumaCult™-Ex Plus Medium (for expansion)

  • PneumaCult™-ALI Medium (for differentiation)

  • Collagen-coated permeable supports (e.g., Transwell® inserts)

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Expansion of HBECs:

    • Thaw cryopreserved primary HBECs and plate them in T-75 flasks coated with collagen.

    • Culture the cells in PneumaCult™-Ex Plus medium at 37°C and 5% CO2.[12]

    • Change the medium every 2 days until the cells reach 80-90% confluency.[12][13]

  • Seeding on Permeable Supports:

    • Wash the confluent monolayer with PBS and detach the cells using Trypsin-EDTA.

    • Neutralize the trypsin and centrifuge the cell suspension at 220 x g for 5 minutes.

    • Resuspend the cell pellet in PneumaCult™-ALI medium and count the cells.

    • Seed the cells onto collagen-coated permeable supports at a density of 5,000-7,500 cells/cm².

  • Differentiation at Air-Liquid Interface (ALI):

    • Culture the cells with PneumaCult™-ALI medium in both the apical and basolateral compartments until a confluent monolayer is formed (typically 2-4 days).

    • Once confluent, remove the apical medium to establish the air-liquid interface.

    • Feed the cells by changing the basolateral medium every 2-3 days.

    • Allow the cells to differentiate for at least 3-4 weeks. Differentiated cultures will form a pseudostratified epithelium with ciliated and mucus-producing cells.[13][14]

Treatment of Differentiated HBECs with this compound

This protocol details the application of this compound to differentiated HBEC cultures to inhibit CFTR function.

Materials:

  • Differentiated primary HBEC cultures at ALI

  • This compound

  • Dimethyl sulfoxide (DMSO, for stock solution)

  • Culture medium (e.g., PneumaCult™-ALI)

  • Forskolin and IBMX (optional, for stimulating CFTR activity)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock can be prepared and stored at -20°C.

  • Treatment of Cells:

    • Prepare the desired working concentration of this compound by diluting the stock solution in the basolateral culture medium. A final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.

    • Replace the existing basolateral medium with the medium containing this compound.

    • Incubate the cells for the desired duration. For acute inhibition studies, a pre-incubation of 15-30 minutes is often sufficient. For studies on downstream signaling or cytokine secretion, longer incubation times (e.g., 24 hours) may be necessary.

  • Optional CFTR Stimulation:

    • To study the inhibitory effect of this compound on activated CFTR, cells can be stimulated with agents that increase intracellular cAMP, such as forskolin (10 µM) and IBMX (100 µM), either before or concurrently with this compound treatment.[1]

Assessment of CFTR Inhibition using Ussing Chamber Electrophysiology

This protocol describes how to measure the effect of this compound on ion transport across the bronchial epithelium.

Materials:

  • Ussing chamber system

  • Differentiated HBEC cultures on permeable supports

  • Ringer's solution

  • Amiloride (to block epithelial sodium channels, ENaC)

  • Forskolin and IBMX (to stimulate CFTR)

  • This compound

Procedure:

  • Mount the permeable support with the differentiated HBEC monolayer in the Ussing chamber.

  • Add Ringer's solution to both the apical and basolateral chambers and maintain at 37°C.

  • Measure the baseline short-circuit current (Isc).

  • Add amiloride (100 µM) to the apical chamber to inhibit ENaC-mediated sodium absorption.

  • Stimulate CFTR-mediated chloride secretion by adding forskolin (10 µM) and IBMX (100 µM) to the basolateral chamber. An increase in Isc indicates CFTR activation.

  • Add this compound to the apical chamber at the desired concentration (e.g., 1-30 µM) and record the inhibition of the forskolin/IBMX-stimulated Isc.[10][11]

Analysis of Cytokine Secretion

This protocol allows for the investigation of the impact of CFTR inhibition by this compound on inflammatory signaling.

Materials:

  • Differentiated HBEC cultures treated with this compound

  • ELISA kits for target cytokines (e.g., IL-8)

Procedure:

  • After treating the differentiated HBECs with this compound for the desired time (e.g., 24 hours), collect the basolateral medium.

  • Centrifuge the collected medium to remove any cellular debris.

  • Measure the concentration of the cytokine of interest (e.g., IL-8) in the supernatant using a specific ELISA kit, following the manufacturer's instructions.

  • Compare the cytokine levels between control (vehicle-treated) and this compound-treated cells. An increase in IL-8 secretion is expected upon CFTR inhibition.[7]

Visualizations

experimental_workflow cluster_culture Primary HBEC Culture cluster_treatment This compound Treatment cluster_analysis Downstream Analysis thaw Thaw Primary HBECs expand Expand in T-75 Flasks thaw->expand seed Seed on Permeable Supports expand->seed ali Differentiate at ALI (3-4 weeks) seed->ali treat Treat Differentiated HBECs ali->treat prepare Prepare this compound Solution prepare->treat electro Ussing Chamber Electrophysiology treat->electro cytokine Cytokine Secretion Analysis (ELISA) treat->cytokine

Caption: Experimental workflow for the application of this compound in primary HBEC culture.

signaling_pathway cluster_membrane Apical Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response PPQ102 This compound CFTR CFTR Channel PPQ102->CFTR Inhibits ion_imbalance Altered Ion Transport (Reduced Cl- Secretion) CFTR->ion_imbalance Leads to downstream Downstream Signaling (e.g., NF-κB activation) ion_imbalance->downstream Triggers cytokine Increased IL-8 Secretion downstream->cytokine Results in

Caption: Proposed signaling pathway of this compound action in primary bronchial epithelial cells.

References

how to prepare PPQ-102 stock solution for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Preparation of PPQ-102 Stock Solution for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, with an IC50 value of approximately 90 nM.[1][2][3][4][5] It functions through a voltage-independent mechanism, stabilizing the closed state of the CFTR channel.[3][5][6] Due to its high potency and specificity, this compound is a valuable tool for studying CFTR-related physiological and pathophysiological processes, including cystic fibrosis and certain secretory diarrheas.[3][5] In preclinical studies, it has been shown to reduce cyst size in models of polycystic kidney disease.[1][5][6]

These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in cell culture experiments. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound is summarized in the table below.

ParameterValueSource(s)
Molecular Weight 438.48 g/mol [1][3][7]
In Vitro IC50 (CFTR) ~90 nM[1][2][4][5][7]
Recommended Solvent Dimethyl sulfoxide (DMSO)[1][4][7]
Solubility in DMSO Up to 50 mg/mL (114.03 mM)[1][4]
Storage of Powder -20°C for up to 3 years or 4°C for up to 2 years[1][7]
Storage of Stock Solution -80°C for up to 2 years or -20°C for up to 1 year[1][2][7]

Experimental Protocol: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous or high-purity Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation.

  • Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.438 mg of this compound.

  • Dissolution:

    • Add the appropriate volume of DMSO to the this compound powder. To continue the example, add 100 µL of DMSO to the 0.438 mg of this compound.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or brief sonication may be required to fully dissolve the compound. Use fresh, high-purity DMSO as moisture can reduce solubility.[4]

  • Sterilization (Optional): If required for your specific cell culture application, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This will help to avoid repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1][2][7]

Working Solution Preparation:

To prepare a working solution, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.

Visualizations

Signaling Pathway of this compound Action

This compound Signaling Pathway cluster_cell Epithelial Cell cluster_membrane Apical Membrane CFTR CFTR Channel (Closed State) Cl_in Cl- PPQ102 This compound PPQ102->CFTR Inhibits Cl_out Cl-

Caption: Mechanism of this compound inhibition of the CFTR chloride channel.

Experimental Workflow for this compound Stock Solution Preparation

This compound Stock Solution Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO weigh->dissolve vortex Vortex until Dissolved dissolve->vortex sterilize Sterile Filter (Optional) vortex->sterilize aliquot Aliquot into Single-Use Tubes sterilize->aliquot Yes sterilize->aliquot No store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Step-by-step workflow for preparing this compound stock solution.

References

Application Notes and Protocols: Determining the Effective Concentration of PPQ-102 for CFTR Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effective concentrations of PPQ-102 for the inhibition of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), along with detailed protocols for key experimental procedures.

Introduction

This compound is a potent and reversible inhibitor of the CFTR chloride channel, belonging to the pyrimido-pyrrolo-quinoxalinedione class of compounds. Unlike many other CFTR inhibitors, this compound is uncharged at physiological pH, making its inhibitory action independent of membrane potential. Its mechanism of action involves the stabilization of the closed state of the CFTR channel, thereby reducing chloride ion conductance.[1][2][3] These characteristics make this compound a valuable tool for studying CFTR function and a potential therapeutic agent for conditions characterized by excessive CFTR-mediated fluid secretion, such as polycystic kidney disease and secretory diarrheas.[1][4]

Effective Concentrations of this compound

The inhibitory potency of this compound on CFTR has been characterized across various cellular models and experimental setups. The half-maximal inhibitory concentration (IC50) is consistently reported in the nanomolar range, highlighting its high potency.

Cell Line/ModelAssay TypeCFTR Activator(s)IC50 / Effective ConcentrationReference(s)
CFTR-expressing FRT cellsShort-circuit currentCPT-cAMP~90 nM[1][2][5][6]
CFTR-expressing FRT cellsWhole-cell patch clampForskolin~65% inhibition at 0.5 µM[1]
Human intestinal (T84) cellsShort-circuit currentForskolin and IBMXIC50 << 1 µM; Near 100% inhibition at 10 µM[1]
Human bronchial epithelial cellsShort-circuit currentForskolin and IBMXIC50 << 1 µM[1]
CFTR-expressing FRT cellsSingle-channel patch clampForskolin and IBMX1 µM (reduced open probability)[1]
Embryonic kidney organ cultureCyst growth inhibition8-Br-cAMPIC50 ~ 500 nM[2]
WT CFBE41o- cellsShort-circuit currentCPTComplete blockade at 10 µM[7]
HEK-293 CFTR-wt cellsWhole-cell patch clampForskolin and IBMX10 µM (in combination with GlyH-101)[8]

Mechanism of Action

This compound inhibits CFTR through a voltage-independent mechanism by altering channel gating.[1][3] Single-channel patch-clamp studies have revealed that this compound does not change the unitary conductance of the CFTR channel but significantly reduces the channel's open probability (Po).[1] This is achieved by markedly increasing the mean channel closed time while having little effect on the mean open time, suggesting that this compound stabilizes the channel in its closed conformation.[1] The action of this compound is thought to occur at an intracellular site, potentially the nucleotide-binding domains (NBDs) of the CFTR protein.[1][9] Importantly, this compound is specific for CFTR and does not inhibit calcium-activated chloride channels or affect cellular cAMP production.[1]

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the inhibitory effects of this compound on CFTR function.

Short-Circuit Current (Isc) Measurement in Polarized Epithelial Monolayers

This protocol describes the use of an Ussing chamber to measure CFTR-mediated chloride currents across a polarized monolayer of epithelial cells, such as Fischer Rat Thyroid (FRT) cells stably expressing CFTR.

Materials:

  • FRT cells stably expressing human CFTR

  • Permeable cell culture inserts (e.g., Transwell®)

  • Ussing chamber system with voltage-clamp amplifier

  • Krebs Bicarbonate Ringer's solution (KBR)

  • CFTR activators: Forskolin, 3-isobutyl-1-methylxanthine (IBMX), or 8-(4-Chlorophenylthio)adenosine 3',5'-cyclic monophosphate (CPT-cAMP)

  • This compound

  • Amiloride (to block epithelial sodium channels, ENaC)

  • CFTRinh-172 (as a positive control for CFTR inhibition)

Protocol:

  • Cell Culture: Culture FRT-CFTR cells on permeable inserts until a confluent and polarized monolayer with high transepithelial resistance (TER) is formed.

  • Ussing Chamber Setup: Mount the cell culture insert in the Ussing chamber, separating the apical and basolateral compartments. Fill both compartments with KBR solution, maintain at 37°C, and continuously gas with 95% O2 / 5% CO2.

  • Equilibration and Baseline Measurement: Allow the system to equilibrate for 20-30 minutes. Clamp the transepithelial voltage to 0 mV and continuously record the short-circuit current (Isc).

  • ENaC Inhibition: Add amiloride (e.g., 10 µM) to the apical solution to inhibit any endogenous sodium current.

  • CFTR Activation: To activate CFTR, add a cAMP agonist cocktail to the appropriate chamber(s). For example, add forskolin (e.g., 10 µM) and IBMX (e.g., 100 µM) to both the apical and basolateral solutions. This will result in a sustained increase in Isc, representing the CFTR-mediated chloride current.

  • This compound Inhibition: Once a stable activated CFTR current is achieved, perform a cumulative addition of this compound to the apical solution in increasing concentrations (e.g., from 1 nM to 10 µM). Record the steady-state Isc at each concentration.

  • Maximal Inhibition: As a control, at the end of the experiment, add a high concentration of a known CFTR inhibitor like CFTRinh-172 (e.g., 20 µM) to determine the maximal inhibitable current.

  • Data Analysis: Calculate the percentage of inhibition at each this compound concentration relative to the activated CFTR current. Plot the concentration-response curve and determine the IC50 value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Culture FRT-CFTR cells on permeable supports B Mount insert in Ussing chamber A->B C Equilibrate and record baseline Isc B->C D Add Amiloride (block ENaC) C->D E Add Forskolin/IBMX (activate CFTR) D->E F Cumulative addition of this compound E->F G Add CFTRinh-172 (maximal inhibition) F->G H Calculate % inhibition G->H I Plot concentration-response curve and determine IC50 H->I

Workflow for Short-Circuit Current (Isc) Measurement.
Single-Channel Patch-Clamp Recording

This protocol allows for the direct observation of the effect of this compound on the gating of individual CFTR channels in an excised, inside-out membrane patch.

Materials:

  • CFTR-expressing cells (e.g., FRT or HEK293)

  • Patch-clamp rig (microscope, micromanipulator, amplifier)

  • Borosilicate glass capillaries for pulling micropipettes

  • Pipette solution (intracellular): Symmetrical NMDG-Cl solution with MgATP and PKA.

  • Bath solution (extracellular): Symmetrical NMDG-Cl solution.

  • CFTR activators: Forskolin and IBMX.

  • This compound.

Protocol:

  • Cell Preparation: Plate CFTR-expressing cells at a low density on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull micropipettes from borosilicate glass capillaries and fire-polish the tips to a resistance of 3-5 MΩ when filled with pipette solution.

  • Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane (cell-attached configuration).

  • Patch Excision: Excise the membrane patch by pulling the pipette away from the cell to achieve an inside-out configuration, exposing the intracellular face of the membrane to the bath solution.

  • CFTR Activation: To activate CFTR channels in the patch, perfuse the bath with a solution containing MgATP (e.g., 1 mM) and the catalytic subunit of protein kinase A (PKA, e.g., 75 nM). Alternatively, for cell-attached recordings, the bath can be treated with 10 µM forskolin and 100 µM IBMX.[1]

  • Baseline Recording: Record single-channel currents at a fixed holding potential (e.g., +80 mV). Observe the characteristic openings and closings of the CFTR channel.

  • This compound Application: Perfuse the bath with a solution containing the desired concentration of this compound (e.g., 1 µM).

  • Post-Inhibitor Recording: Record single-channel activity in the presence of this compound.

  • Data Analysis: Analyze the single-channel recordings to determine the open probability (Po), mean open time, and mean closed time before and after the application of this compound.

G cluster_setup Setup cluster_recording Recording cluster_analysis Analysis A Prepare cells and micropipette B Form Giga-seal (cell-attached) A->B C Excise patch (inside-out) B->C D Activate CFTR (e.g., PKA + ATP) C->D E Record baseline single-channel activity D->E F Apply this compound E->F G Record in presence of this compound F->G H Determine Po, mean open/closed times G->H I Compare pre- and post-PPQ-102 data H->I

Workflow for Single-Channel Patch-Clamp Recording.

Concluding Remarks

This compound is a highly potent and specific inhibitor of the CFTR chloride channel. The protocols outlined above provide robust methods for characterizing its inhibitory activity and mechanism of action. For researchers in both academic and industrial settings, this compound serves as an invaluable pharmacological tool for dissecting the physiological and pathophysiological roles of CFTR.

References

Application Notes and Protocols for In Vivo Administration of PPQ-102 in Mouse Models of Polycystic Kidney Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

PPQ-102 is a potent and selective inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride channel crucial for ion and fluid transport across epithelial tissues. In the context of Polycystic Kidney Disease (PKD), abnormal activation of CFTR in the epithelial cells lining renal cysts leads to excessive fluid secretion and subsequent cyst expansion. This compound, with an IC50 of approximately 90 nM, has demonstrated efficacy in reducing cyst size in ex vivo organ culture models of PKD, making it a promising candidate for therapeutic intervention. These application notes provide a detailed, proposed protocol for the in vivo administration of this compound in mouse models of PKD, based on established methodologies for similar small molecule CFTR inhibitors.

Mechanism of Action

In PKD, the proliferation of cyst-lining epithelial cells is accompanied by increased intracellular cyclic AMP (cAMP) levels. This elevation in cAMP activates CFTR, leading to an efflux of chloride ions into the cyst lumen. The resulting osmotic gradient drives water to follow, causing the cysts to fill with fluid and expand. This compound exerts its therapeutic effect by directly inhibiting the CFTR chloride channel, thereby blocking chloride and fluid secretion into the cysts andattenuating cyst growth.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of this compound in a mouse embryonic kidney organ culture model of PKD.

Concentration of this compoundInhibition of Cyst FormationEffect on Pre-formed Cysts
0.5 µM~60% reduction in cyst formationReduction in cyst size
2.5 µMNear complete absence of cystsSignificant reduction in cyst size
5 µMNear complete absence of cystsSignificant reduction in cyst size

Data derived from studies on embryonic kidney organ culture models.

Proposed In Vivo Administration Protocol

This protocol is a suggested guideline for the administration of this compound to mouse models of PKD. Researchers should optimize the dosage, frequency, and route of administration based on their specific mouse model and experimental goals. This protocol is based on established procedures for the in vivo use of the small molecule CFTR inhibitor, CFTRinh-172.

Materials
  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Mouse model of Polycystic Kidney Disease (e.g., Pkd1 knockout mice)

  • Standard animal handling and injection equipment

Preparation of this compound Formulation
  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Vehicle Preparation: The recommended vehicle for intraperitoneal injection consists of DMSO, PEG300, Tween-80, and saline.

  • Final Formulation: To prepare the final injection solution, mix the components in the following ratio:

    • 10% this compound stock solution (in DMSO)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

    For example, to prepare 1 mL of the final formulation, mix 100 µL of the 10 mg/mL this compound stock solution with 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.

Administration Protocol
  • Route of Administration: Intraperitoneal (IP) injection is recommended based on protocols for similar CFTR inhibitors.

  • Proposed Dosage: A starting dose of 1 mg/kg body weight is suggested. This can be adjusted based on efficacy and toxicity studies. Doses for other CFTR inhibitors in mice have ranged from 0.25 to 1 mg/kg.

  • Frequency of Administration: Daily administration is proposed for chronic studies. The exact frequency should be determined based on the pharmacokinetic profile of this compound, which is not yet fully characterized.

  • Procedure:

    • Weigh the mouse to determine the correct injection volume.

    • Administer the prepared this compound formulation via intraperitoneal injection.

    • Monitor the animals daily for any signs of toxicity or adverse effects.

    • At the end of the study period, sacrifice the animals and collect kidneys for analysis of cyst burden and other relevant markers.

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_monitoring Monitoring & Analysis prep_ppq Prepare this compound Formulation administer Administer this compound (e.g., Daily IP Injection) prep_ppq->administer prep_animals Prepare PKD Mouse Models prep_animals->administer monitor Monitor Animal Health and Body Weight administer->monitor endpoint Endpoint Analysis: - Kidney Weight - Cyst Volume - Histology - Biomarkers monitor->endpoint

Caption: Proposed experimental workflow for in vivo administration of this compound in a mouse model of PKD.

CFTR Signaling Pathway in Polycystic Kidney Disease

cftr_pathway cluster_cell Cyst-Lining Epithelial Cell cluster_lumen Cyst Lumen cAMP Increased cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates CFTR CFTR Channel PKA->CFTR phosphorylates and activates Cl_out Cl- Efflux CFTR->Cl_out H2O_out Water Efflux (Osmosis) Cl_out->H2O_out Cyst_Growth Cyst Growth and Expansion H2O_out->Cyst_Growth PPQ102 This compound PPQ102->CFTR inhibits

Caption: Signaling pathway of CFTR-mediated cyst growth in PKD and the inhibitory action of this compound.

Application Notes and Protocols for Patch-Clamp Analysis of CFTR Inhibition by PPQ-102

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a cAMP-activated chloride channel crucial for ion and fluid transport across epithelial surfaces. Its dysfunction leads to cystic fibrosis. PPQ-102 has been identified as a potent, reversible, and voltage-independent inhibitor of the CFTR chloride channel.[1][2][3] This document provides detailed application notes and protocols for the analysis of CFTR inhibition by this compound using the patch-clamp technique, a gold-standard electrophysiological method for studying ion channels.

Mechanism of Action

This compound inhibits CFTR by altering its gating mechanism, specifically by stabilizing the closed state of the channel.[4][5][6] This mode of action is characterized by a significant increase in the mean channel closed time with no significant change in the mean channel open time or unitary conductance.[4] The inhibition is voltage-independent, which is consistent with this compound being an uncharged molecule at physiological pH.[2][4] Evidence suggests that this compound acts on the intracellular nucleotide-binding domain(s) of CFTR.[4]

Quantitative Data Summary

The following tables summarize the quantitative data on the inhibition of CFTR by this compound from various studies.

Table 1: Inhibitory Potency of this compound on CFTR

Experimental SystemIC50NotesReference
CFTR-expressing Fischer Rat Thyroid (FRT) cells~90 nMMeasured using short-circuit current analysis with CPT-cAMP as the agonist.[4]
Non-permeabilized T84 and human bronchial epithelial cellsWell below 1 µMMeasured using short-circuit current analysis with forskolin and IBMX as agonists. The higher potency compared to other inhibitors is noted in these cell types.[4]

Table 2: Effects of this compound on CFTR Single-Channel Properties

ParameterControl (Forskolin + IBMX)+ 1 µM this compoundNotesReference
Open Probability (Po)0.50 ± 0.040.14 ± 0.03Markedly reduced channel activity.[4]
Unitary Conductance7 pS at +80 mVNo changeIndicates this compound is not a pore blocker.[4]
Mean Channel Open TimeNo significant change-Suggests the inhibitor does not affect the stability of the open state.[4]
Mean Channel Closed Time-Greatly increasedConsistent with the stabilization of the channel's closed state.[4]

Experimental Protocols

Whole-Cell Patch-Clamp Recording

This protocol is designed to measure macroscopic CFTR currents in response to this compound.

Cell Preparation:

  • Culture Fischer Rat Thyroid (FRT) cells stably expressing human CFTR.

  • Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

Solutions:

  • Bath Solution (Extracellular): 140 mM N-methyl-D-glucamine (NMDG)-Cl, 2 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, pH 7.4.

  • Pipette Solution (Intracellular): 140 mM NMDG-Cl, 2 mM MgCl₂, 1 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP, pH 7.2.

  • CFTR Activators: 10 µM Forskolin and 100 µM IBMX, or 100 µM CPT-cAMP.

  • Inhibitor: Prepare stock solutions of this compound in DMSO and dilute to the final desired concentration in the bath solution.

Procedure:

  • Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the bath solution.

  • Form a gigaohm seal (>1 GΩ) between the patch pipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of 0 mV.

  • Apply voltage pulses from -100 mV to +100 mV in 20 mV increments to record baseline currents.

  • Activate CFTR by adding forskolin and IBMX (or CPT-cAMP) to the bath solution.

  • Once a stable CFTR current is established, apply different concentrations of this compound to the bath.

  • Record currents at each concentration after they reach a steady state.

  • Wash out the inhibitor to check for reversibility.

Data Analysis:

  • Measure the current amplitude at a specific voltage (e.g., +100 mV).

  • Construct a current-voltage (I-V) relationship to confirm the linear nature of the CFTR current and its inhibition.[4]

  • Calculate the percentage of inhibition at each this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Single-Channel Patch-Clamp Recording (Cell-Attached)

This protocol allows for the direct observation of the effects of this compound on the gating of individual CFTR channels.

Cell Preparation:

  • Use FRT cells expressing CFTR as described for the whole-cell protocol.

Solutions:

  • Bath Solution (Extracellular): Same as the whole-cell bath solution.

  • Pipette Solution (Intracellular): Same as the whole-cell bath solution.

  • CFTR Activators: 10 µM Forskolin and 100 µM IBMX added to the bath solution to activate CFTR channels in the patched membrane.

  • Inhibitor: 1 µM this compound added to the bath solution.

Procedure:

  • Place the coverslip in the recording chamber and perfuse with the bath solution.

  • Form a high-resistance seal (>10 GΩ) on the cell membrane to isolate a small patch containing one or more CFTR channels.

  • Set the pipette potential (e.g., to +80 mV) to establish a driving force for chloride ions.

  • Activate CFTR by adding forskolin and IBMX to the bath solution.

  • Record single-channel currents before the addition of the inhibitor.

  • Apply 1 µM this compound to the bath and continue recording to observe its effect on channel activity.

Data Analysis:

  • Measure the single-channel current amplitude to determine the unitary conductance.

  • Idealize the single-channel recordings to create an event list of channel openings and closings.

  • Calculate the channel open probability (Po), mean open time, and mean closed time before and after the application of this compound.

Visualizations

CFTR_Activation_and_Inhibition cluster_activation CFTR Activation Pathway cluster_inhibition Inhibition by this compound Agonist Agonist AC Adenylate Cyclase Agonist->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CFTR_inactive CFTR (Inactive) PKA->CFTR_inactive Phosphorylates CFTR_active CFTR (Active) CFTR_inactive->CFTR_active Opens CFTR_closed CFTR (Stabilized Closed State) CFTR_active->CFTR_closed Stabilizes PPQ102 This compound PPQ102->CFTR_active Binds to NBD Patch_Clamp_Workflow Cell_Culture 1. Cell Culture (e.g., CFTR-expressing FRT cells) Preparation 2. Preparation (Plating on coverslips) Cell_Culture->Preparation Recording_Setup 3. Patch-Clamp Setup (Microscope, Amplifier, Perfusion) Preparation->Recording_Setup Seal_Formation 4. Gigaohm Seal Formation (Whole-cell or Cell-attached) Recording_Setup->Seal_Formation Baseline_Recording 5. Record Baseline Current Seal_Formation->Baseline_Recording CFTR_Activation 6. Activate CFTR (e.g., Forskolin + IBMX) Baseline_Recording->CFTR_Activation Drug_Application 7. Apply this compound CFTR_Activation->Drug_Application Data_Acquisition 8. Record Inhibited Current Drug_Application->Data_Acquisition Data_Analysis 9. Data Analysis (I-V curve, IC50, Gating kinetics) Data_Acquisition->Data_Analysis

References

Application Notes and Protocols for Measuring the Effect of PPQ-102 on Cyst Growth in 3D Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polycystic Kidney Disease (PKD) is a genetic disorder characterized by the progressive growth of fluid-filled cysts in the kidneys, ultimately leading to kidney failure. A key driver of cyst expansion is the transepithelial secretion of fluid into the cyst lumen, a process mediated by the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[1][2][3] PPQ-102 has been identified as a potent, nanomolar-potency inhibitor of CFTR, making it a promising therapeutic candidate for PKD.[4] These application notes provide a detailed framework for evaluating the efficacy of this compound in reducing cyst growth using a three-dimensional (3D) cell culture model, a system that closely mimics the in vivo cystic environment.[5]

Mechanism of Action of this compound in Inhibiting Cyst Growth

Cyst formation and enlargement in PKD are driven by increased cell proliferation and fluid secretion into the cyst lumen. The accumulation of cyclic adenosine monophosphate (cAMP) plays a central role in this process, activating the CFTR chloride channel.[3] The efflux of chloride ions through CFTR creates an electrochemical gradient that drives the secretion of water and other solutes, leading to cyst expansion.

This compound is a pyrimido-pyrrolo-quinoxalinedione compound that directly inhibits the CFTR chloride channel with an IC50 of approximately 90 nM.[4][6][7] By blocking CFTR, this compound disrupts the key step of chloride secretion, thereby reducing fluid accumulation and preventing the expansion of cysts.[4][6] The diagram below illustrates the signaling pathway leading to cyst growth and the point of intervention for this compound.

Cyst_Growth_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Growth_Factors Growth Factors / Hormones V2R V2 Receptor Growth_Factors->V2R binds to AC Adenylate Cyclase V2R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CFTR_Activation CFTR Activation PKA->CFTR_Activation phosphorylates & activates CFTR CFTR Channel CFTR_Activation->CFTR Cl_Secretion Chloride Secretion CFTR->Cl_Secretion mediates Fluid_Secretion Fluid Secretion Cl_Secretion->Fluid_Secretion drives Cyst_Growth Cyst Growth Fluid_Secretion->Cyst_Growth leads to PPQ_102 This compound PPQ_102->CFTR inhibits

Signaling pathway of cyst growth and this compound intervention.

Quantitative Data on the Effect of this compound on Cyst Growth

The following tables summarize the dose-dependent effect of this compound on cyst formation and size, based on studies using an embryonic kidney organ culture model.

Table 1: Effect of this compound on Cyst Formation

This compound Concentration (µM)Inhibition of Cyst Area (%)
0.5~60%
2.5Near complete
5.0Near complete

Data is derived from studies on embryonic mouse kidney organ cultures where cyst formation was induced by 8-Br-cAMP.[4]

Table 2: Qualitative and Quantitative Effects of this compound on Cyst Characteristics

ParameterVehicle Control (0 µM this compound)0.5 µM this compound5.0 µM this compound
Cyst Number NumerousSignificantly ReducedNear Absent
Cyst Size Large, expandedMarkedly ReducedNear Absent

Observations from embryonic mouse kidney organ cultures treated with 8-Br-cAMP to induce cystogenesis.[4]

Experimental Protocols

Protocol 1: 3D Cyst Culture of Madin-Darby Canine Kidney (MDCK) Cells

This protocol describes the formation of cysts from MDCK cells, a commonly used cell line for studying cystogenesis.

Materials:

  • MDCK cells

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Collagen Type I, rat tail

  • 10x Minimum Essential Medium (MEM)

  • Sodium Bicarbonate (7.5% solution)

  • 1 M HEPES buffer

  • Forskolin

  • This compound

  • 24-well culture plates

  • Sterile microcentrifuge tubes

  • Ice

Procedure:

  • Cell Culture: Maintain MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Preparation of Collagen Gel:

    • On ice, mix the following in a sterile microcentrifuge tube:

      • 8 parts Collagen Type I

      • 1 part 10x MEM

      • 1 part reconstitution buffer (containing Sodium Bicarbonate and HEPES)

    • Mix gently to avoid bubbles. The final pH should be neutral.

  • Cell Seeding:

    • Trypsinize confluent MDCK cells and resuspend in complete medium.

    • Count the cells and centrifuge to obtain a cell pellet.

    • Resuspend the cell pellet in the prepared collagen gel solution at a density of 2 x 10^4 cells/mL.

  • Plating:

    • Dispense 100 µL of the cell-collagen suspension into each well of a pre-chilled 24-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cyst Development:

    • After the gel has solidified, add 1 mL of complete medium to each well.

    • To induce cyst formation and growth, supplement the medium with 10 µM forskolin.

    • Culture for 7-10 days, changing the medium every 2-3 days. Cysts should become visible within a few days.

Protocol 2: Treatment with this compound and Quantification of Cyst Growth

This protocol outlines the procedure for treating the 3D cyst cultures with this compound and quantifying its effect.

Materials:

  • Established 3D MDCK cyst cultures (from Protocol 1)

  • This compound stock solution (in DMSO)

  • Complete medium with 10 µM forskolin

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA)

  • Brightfield or phase-contrast microscope with imaging software

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in complete medium containing 10 µM forskolin. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Treatment:

    • After 3-4 days of cyst development, when small cysts are visible, replace the medium with the prepared this compound dilutions or vehicle control.

    • Incubate the plates for an additional 4-6 days, replacing the treatment medium every 2 days.

  • Imaging:

    • At the end of the treatment period, capture images of the cysts in each well using a brightfield or phase-contrast microscope.

    • Acquire images from multiple representative fields of view for each well.

  • Quantification:

    • Use imaging analysis software (e.g., ImageJ) to measure the following parameters:

      • Cyst Number: Count the number of cysts per field of view.

      • Cyst Diameter/Area: Measure the diameter or cross-sectional area of each individual cyst.

  • Data Analysis:

    • Calculate the average cyst number and size for each treatment group.

    • Normalize the data to the vehicle control group.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed effects.

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the experimental procedure to assess the impact of this compound on 3D cyst growth.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Acquisition and Analysis start Start seed_cells Seed MDCK cells in collagen matrix start->seed_cells cyst_formation Induce cyst formation with Forskolin seed_cells->cyst_formation add_treatment Add this compound at varying concentrations cyst_formation->add_treatment incubate Incubate for 4-6 days add_treatment->incubate image_acquisition Image acquisition (Microscopy) incubate->image_acquisition quantification Quantify cyst number and size image_acquisition->quantification data_analysis Statistical analysis and interpretation quantification->data_analysis end End data_analysis->end

Experimental workflow for assessing this compound efficacy.

References

Protocol for Assessing the Reversibility of PPQ-102 Inhibition of the CFTR Chloride Channel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note & Protocol

Introduction

PPQ-102 has been identified as a potent, reversible inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a cAMP-regulated chloride channel.[1][2][3] With an IC50 value of approximately 90 nM, this compound acts in a voltage-independent manner, suggesting a mechanism that involves stabilizing the closed state of the channel rather than direct pore blockage.[1][3] Understanding the reversibility of this compound's inhibitory action is crucial for its development as a therapeutic agent, particularly in contexts such as polycystic kidney disease where modulation of CFTR activity is a key therapeutic strategy.[1][3]

This document provides detailed protocols for assessing the reversibility of this compound inhibition of CFTR. The primary methods described are the washout assay and the jump-dilution assay. These experiments are designed to determine the dissociation kinetics of the this compound-CFTR complex, providing key parameters such as the dissociation rate constant (k_off), residence time (τ), and the half-life (t_1/2) of the inhibitor-target interaction.

Key Experimental Protocols

General Cell Culture and Reagents
  • Cell Line: Fischer Rat Thyroid (FRT) cells stably expressing human wild-type CFTR are recommended. These cells provide a robust system for studying CFTR channel activity.

  • Reagents:

    • This compound (MW: 438.48 g/mol )

    • Dimethyl sulfoxide (DMSO) for stock solution preparation.

    • Forskolin and IBMX to stimulate CFTR channel activity.

    • Cell culture medium (e.g., Coon's modified Ham's F-12) with appropriate supplements.

    • Assay buffers (e.g., PBS, HBSS).

Protocol 1: Washout Assay for Reversibility Assessment

This protocol is designed to qualitatively and semi-quantitatively assess the reversibility of this compound inhibition by removing the compound from the extracellular medium and monitoring the recovery of CFTR activity.

Methodology:

  • Cell Seeding: Seed CFTR-expressing FRT cells in a suitable format for your assay readout (e.g., 96-well plates for fluorescence-based assays or appropriate plates for electrophysiology).

  • Pre-incubation with this compound:

    • Prepare a working solution of this compound in assay buffer at a concentration of 10x the IC50 (approximately 900 nM).

    • Incubate the cells with the this compound solution for a defined period (e.g., 30-60 minutes) to allow for binding to CFTR.

    • Include a vehicle control (DMSO) and a positive control (no inhibitor).

  • Washout Procedure:

    • After incubation, aspirate the this compound containing medium.

    • Wash the cells gently with pre-warmed, inhibitor-free assay buffer. Repeat the wash step 2-3 times to ensure complete removal of the unbound inhibitor.

    • After the final wash, add fresh, inhibitor-free assay buffer to the cells.

  • CFTR Activity Measurement:

    • Stimulate CFTR activity using a cocktail of forskolin (e.g., 10 µM) and IBMX (e.g., 100 µM).

    • Measure CFTR channel activity at various time points post-washout (e.g., 0, 5, 15, 30, 60 minutes) using a suitable method such as a halide-sensitive YFP assay or patch-clamp electrophysiology.

  • Data Analysis:

    • Plot CFTR activity as a function of time post-washout.

    • A recovery of CFTR activity over time indicates reversible inhibition. The rate of recovery is related to the inhibitor's off-rate.

    • No recovery of activity suggests irreversible inhibition.

Data Presentation:

Time Post-Washout (minutes)% CFTR Activity (Vehicle Control)% CFTR Activity (this compound Pre-incubation)
0100~10
5100~30
15100~60
30100~85
60100~95

Table 1: Example data structure for a washout experiment demonstrating reversible inhibition.

Protocol 2: Jump-Dilution for Determining Dissociation Kinetics

This method provides a more quantitative measure of the inhibitor's dissociation rate (k_off) and residence time by rapidly diluting a pre-formed enzyme-inhibitor complex.

Methodology:

  • Prepare Enzyme-Inhibitor Complex:

    • Incubate a concentrated solution of CFTR-containing cell membranes or purified CFTR with a saturating concentration of this compound (e.g., 10x IC50) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Rapid Dilution (Jump):

    • Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into a reaction mixture containing the substrate and CFTR activators (forskolin and IBMX).

    • The dilution should reduce the concentration of free this compound to a level well below its IC50, preventing significant re-binding.

  • Monitor Enzyme Activity:

    • Continuously monitor the recovery of CFTR activity over time. The rate of activity recovery reflects the dissociation of this compound from the CFTR channel.

  • Data Analysis:

    • The recovery of enzyme activity over time can be fitted to a first-order exponential equation to determine the dissociation rate constant (k_off).

    • The residence time (τ) is the reciprocal of k_off (τ = 1/k_off).

    • The half-life of the enzyme-inhibitor complex can be calculated as t_1/2 = ln(2)/k_off.

Data Presentation:

ParameterValue
IC50 (nM)~90
k_on (M⁻¹s⁻¹)To be determined
k_off (s⁻¹)To be determined
Residence Time (τ) (s)To be determined
Half-life (t_1/2) (s)To be determined

Table 2: Key kinetic parameters for this compound to be determined through jump-dilution experiments.

Visualizations

experimental_workflow cluster_washout Washout Assay Workflow cluster_jump Jump-Dilution Assay Workflow A 1. Seed CFTR-FRT Cells B 2. Pre-incubate with This compound (10x IC50) A->B C 3. Washout Unbound Inhibitor B->C D 4. Stimulate CFTR (Forskolin/IBMX) C->D E 5. Measure Activity Over Time D->E F 6. Analyze Recovery Rate E->F G 1. Form CFTR-PPQ-102 Complex H 2. Rapid Dilution (100x) into Assay Mix G->H I 3. Monitor Continuous Activity Recovery H->I J 4. Fit Data to Exponential Curve I->J K 5. Calculate k_off, Residence Time, Half-life J->K

Caption: Experimental workflows for the washout and jump-dilution assays.

Hippo_CFTR_PKD cluster_pathway Hippo Signaling Pathway in Polycystic Kidney Disease PKD1 PKD1 Mutation Hippo_Inactivation Hippo Pathway Inactivation PKD1->Hippo_Inactivation leads to YAP_TAZ_Activation YAP/TAZ Activation Hippo_Inactivation->YAP_TAZ_Activation results in Cell_Proliferation Increased Cell Proliferation YAP_TAZ_Activation->Cell_Proliferation promotes Cyst_Growth Cyst Growth Cell_Proliferation->Cyst_Growth contributes to CFTR_Activation CFTR Activation Fluid_Secretion Increased Fluid Secretion CFTR_Activation->Fluid_Secretion drives Fluid_Secretion->Cyst_Growth contributes to PPQ102 This compound PPQ102->CFTR_Activation Inhibits

Caption: Role of CFTR and the Hippo pathway in polycystic kidney disease.

References

Troubleshooting & Optimization

PPQ-102 solubility issues and solutions in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of PPQ-102 in DMSO.

Troubleshooting Guides

This section provides solutions to common issues encountered during the handling and use of this compound in experimental settings.

Issue: Precipitate formation when preparing this compound stock solution in DMSO.

If you observe that this compound is not fully dissolving or is precipitating in DMSO, follow this troubleshooting workflow:

G start Start: this compound Precipitation in DMSO Stock check_purity 1. Verify this compound Purity and Source Specifications start->check_purity check_dmso 2. Check DMSO Quality (Anhydrous, Purity) check_purity->check_dmso warm_sonicate 3. Apply Gentle Warming (to 37°C) and/or Sonication check_dmso->warm_sonicate dissolved Is the compound fully dissolved? warm_sonicate->dissolved prepare_fresh 4. Prepare a Fresh Solution at a Lower Concentration dissolved->prepare_fresh No proceed Proceed with Experiment dissolved->proceed Yes still_precipitates Still Precipitates? prepare_fresh->still_precipitates contact_support Contact Technical Support of the Supplier still_precipitates->contact_support Yes still_precipitates->proceed No

A flowchart to troubleshoot this compound precipitation in DMSO stock solution.

Issue: Precipitation of this compound upon dilution of DMSO stock into aqueous media.

Precipitation upon dilution into aqueous buffers or cell culture media is a common challenge with hydrophobic compounds.

Root Causes and Solutions:

  • Rapid Change in Solvent Polarity: The abrupt shift from a high concentration of DMSO to an aqueous environment can cause the compound to crash out of solution.

    • Solution: Add the this compound DMSO stock solution dropwise to the pre-warmed aqueous medium while gently vortexing or swirling. It is also recommended to perform dilutions in a stepwise manner to avoid rapid changes in concentration[1][2].

  • Exceeding Aqueous Solubility Limit: The final concentration of this compound in the aqueous medium may be above its solubility limit.

    • Solution: Reduce the final concentration of this compound in your experiment if possible.

  • Interaction with Media Components: Salts and other components in the cell culture medium can sometimes contribute to the precipitation of the compound.[3]

    • Solution: If feasible for your experiment, test the solubility in a simpler buffer like PBS to determine if media components are a contributing factor.

Frequently Asked Questions (FAQs)

Q1: What is the reported solubility of this compound in DMSO?

A1: The reported solubility of this compound in DMSO varies between suppliers. It is crucial to consult the certificate of analysis for your specific batch. Published data indicates solubilities ranging from 5 mg/mL to 50 mg/mL.[4][5] Gentle warming and sonication may be required to achieve higher concentrations.[4]

Q2: How should I prepare a stock solution of this compound in DMSO?

A2: To prepare a stock solution, use anhydrous, high-purity DMSO. Add the solvent to the powdered this compound and facilitate dissolution by gentle warming (e.g., in a 37°C water bath) and/or sonication until the solution is clear.[4] For example, to make a 10 mM stock solution, you would dissolve 4.38 mg of this compound in 1 mL of DMSO.

Q3: What is the maximum recommended final concentration of DMSO in cell culture experiments?

A3: To minimize cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[1] It is essential to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: My this compound precipitates in the cell culture medium. What can I do?

A4: If you observe precipitation in your cell culture medium, it is recommended not to use that medium for your experiment as the actual concentration of soluble compound is unknown.[2] To address this, you can try pre-warming the medium to 37°C before adding the this compound stock, adding the stock solution dropwise while gently mixing, or reducing the final concentration of this compound.[2]

Q5: Are there any alternative solvents or formulations for in vivo studies?

A5: Yes, for in vivo experiments, co-solvent formulations are often used to improve the solubility of hydrophobic compounds like this compound. One suggested formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] Another option is a formulation of 10% DMSO in corn oil.[4]

Data and Protocols

This compound Properties and Solubility
PropertyValueSource
Molecular Formula C₂₆H₂₂N₄O₃[4][6]
Molecular Weight 438.48 g/mol [4][5]
CAS Number 931706-15-9[4][6]
Solubility in DMSO Soluble to 20 mM with gentle warming.
50 mg/mL (~114.03 mM); requires sonication.[4]
5 mg/mL[5]
Solubility in DMF 0.2 mg/mL[6]
Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh 4.38 mg of this compound powder.

  • Solvent Addition: Add 1 mL of anhydrous, high-purity DMSO to the powder.

  • Dissolution: Vortex the solution briefly. If the compound is not fully dissolved, place the vial in a 37°C water bath for 5-10 minutes. Alternatively, sonicate the vial for a few minutes until the solution is clear.

  • Storage: Store the stock solution at -20°C or -80°C for long-term storage.[4]

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

  • Pre-warm Medium: Pre-warm your cell culture medium to 37°C.

  • Dilution: While gently swirling the medium, add 1 µL of the 10 mM this compound DMSO stock solution to 1 mL of the pre-warmed medium. This will result in a final DMSO concentration of 0.1%.

  • Mixing: Gently mix the solution to ensure homogeneity.

  • Immediate Use: Use the freshly prepared working solution immediately for your experiments to minimize the risk of precipitation.

Signaling Pathway

This compound is a potent inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride channel. Its mechanism of action involves stabilizing the closed state of the channel.[7][8]

G PKA PKA / Other Stimuli CFTR_inactive CFTR (Inactive) PKA->CFTR_inactive Activates CFTR_active CFTR (Active) CFTR_inactive->CFTR_active Cl_ion Cl- Ion Efflux CFTR_active->Cl_ion PPQ102 This compound PPQ102->CFTR_active

Simplified diagram of this compound's inhibitory action on the CFTR signaling pathway.

References

how to improve PPQ-102 solubility for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of PPQ-102 for successful in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

A1: this compound is a potent and reversible inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, with an IC50 of approximately 90 nM.[1][2] It is a promising compound for studying and potentially treating conditions like polycystic kidney disease (PKD) by reducing cyst formation.[1][2][3] However, this compound is a poorly water-soluble compound, which can lead to low bioavailability, inaccurate dosing, and high variability in in vivo studies.[4]

Q2: What is the mechanism of action of this compound?

A2: this compound directly inhibits the CFTR chloride channel. Unlike some other inhibitors, it is uncharged at physiological pH, and its action is voltage-independent.[2] It is believed to stabilize the closed state of the CFTR channel, thereby reducing the secretion of chloride ions and, consequently, fluid into cysts.[3]

Q3: How does CFTR inhibition by this compound affect polycystic kidney disease (PKD)?

A3: In autosomal dominant polycystic kidney disease (ADPKD), the CFTR channel is present in the apical membranes of the cells lining the kidney cysts.[5] The accumulation of fluid inside these cysts, which drives their growth, is mediated by CFTR-dependent chloride secretion.[6] By inhibiting CFTR, this compound blocks this fluid secretion, which can prevent cyst enlargement and even reduce the size of existing cysts.[1][2][3]

Troubleshooting Guide: Formulation and Administration

This guide addresses common issues encountered when preparing and administering this compound for in vivo studies.

Issue: this compound precipitates out of solution during formulation or upon administration.

Potential Causes and Solutions:

  • Inadequate Solvent System: The chosen vehicle may not have sufficient solubilizing capacity for the desired concentration of this compound.

  • pH Shift: Changes in pH upon dilution with aqueous media can cause precipitation of a compound that is soluble at a different pH.

  • Temperature Effects: A decrease in temperature can reduce the solubility of the compound.

Recommended Troubleshooting Steps:

  • Optimize the Vehicle/Formulation: Experiment with different formulation strategies to enhance and maintain the solubility of this compound. Refer to the formulation strategies table below for options.

  • Control pH: If the solubility of this compound is pH-dependent, consider using a buffered vehicle to maintain an optimal pH.

  • Maintain Temperature: Prepare and administer the formulation at a controlled temperature to prevent precipitation.

  • Sonication: Use of an ultrasonic bath can help to dissolve the compound during formulation preparation.[1]

Formulation Strategies for this compound

Several approaches can be employed to improve the solubility of this compound for in vivo administration. The choice of strategy will depend on the specific experimental requirements, such as the route of administration and the desired dosage.

Formulation StrategyDescriptionKey ExcipientsAdvantagesDisadvantages
Co-solvent Formulations Using a mixture of a primary solvent (often aqueous) and a water-miscible organic solvent to increase the solubility of a lipophilic drug.[7]DMSO, PEG300, Ethanol, Propylene GlycolSimple to prepare and commonly used in preclinical studies.[7]Potential for in vivo precipitation upon dilution with aqueous bodily fluids. Risk of solvent toxicity at high concentrations.
Surfactant-Based Formulations (Micellar Solutions) Utilizing surfactants to form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in aqueous media.[8]Tween-80, Polysorbate 80, Solutol HS 15Can significantly increase solubility and improve stability in solution.Potential for toxicity and can affect biological membranes.
Lipid-Based Formulations (SEDDS) Isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium like gastrointestinal fluid.[9][10][11]Corn oil, Labrafil, Cremophor ELEnhances oral bioavailability by improving solubilization and facilitating lymphatic transport.[9]More complex to formulate and characterize.
Cyclodextrin Complexation Using cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity, to form inclusion complexes with the drug.[12][13][14][15]Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)Increases aqueous solubility and can enhance stability.[12][15]Can alter the pharmacokinetic profile of the drug.
Nanosuspensions Sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[16][17][18][19]Surfactants (e.g., polysorbates), Polymers (e.g., PVP, HPMC)Increases dissolution velocity and saturation solubility, leading to improved bioavailability.[17]Requires specialized equipment for preparation (e.g., high-pressure homogenization, media milling). Potential for particle aggregation.[17][20]
Amorphous Solid Dispersions (ASDs) Dispersing the drug in an amorphous state within a hydrophilic polymer matrix.[21][22][23]HPMCAS, PVP/VA (Copovidone), Soluplus®Can achieve a supersaturated state in vivo, significantly increasing bioavailability.[21]Amorphous form is thermodynamically unstable and can recrystallize. Requires specific manufacturing processes like spray drying or hot-melt extrusion.[24]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for this compound

This protocol is based on a formulation reported for in vivo studies with this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.

  • Add DMSO to the tube to achieve a 10% final volume concentration.

  • Vortex and sonicate the mixture until the this compound is completely dissolved.

  • Add PEG300 to the tube to achieve a 40% final volume concentration and vortex thoroughly.

  • Add Tween-80 to the tube to achieve a 5% final volume concentration and vortex thoroughly.

  • Finally, add saline to the tube to make up the final volume (45%) and vortex until a clear solution is obtained. This should yield a clear solution with a this compound solubility of at least 2.5 mg/mL.[1]

Protocol 2: Kinetic Solubility Assay

This high-throughput assay is useful for rapidly assessing the solubility of this compound in various buffer systems.[25][26]

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well microplate (UV-transparent for UV detection)

  • Plate shaker

  • Plate reader (nephelometer or UV-spectrophotometer)

  • Centrifuge with a plate rotor (optional)

  • Filtration plate (optional)

Procedure:

  • Add the aqueous buffer to the wells of the 96-well plate.

  • Add a small volume of the this compound DMSO stock solution to each well to achieve the desired final concentrations (typically creating a serial dilution). The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.

  • Seal the plate and shake it at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 2 hours).

  • Measure the turbidity of the samples using a nephelometer. An increase in nephelometry units indicates precipitation.

  • Alternatively, for UV detection, centrifuge the plate to pellet any precipitate or filter the samples using a filtration plate.

  • Measure the absorbance of the supernatant/filtrate in a UV plate reader at the λmax of this compound.

  • Determine the concentration of the dissolved compound by comparing the absorbance to a standard curve of this compound prepared in DMSO. The highest concentration that remains in solution is the kinetic solubility.

Protocol 3: Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility of this compound and is considered the gold standard.[27][28]

Materials:

  • Solid this compound

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • HPLC system with a suitable column and UV detector

Procedure:

  • Add an excess amount of solid this compound to a glass vial.

  • Add a known volume of the aqueous buffer to the vial.

  • Seal the vial and place it in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, check for the presence of undissolved solid to confirm that a saturated solution has been achieved.

  • Centrifuge the samples at high speed to pellet the excess solid.

  • Carefully collect the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtered solution with a suitable solvent (e.g., mobile phase for HPLC).

  • Quantify the concentration of this compound in the diluted solution using a validated HPLC-UV method against a standard curve. This concentration represents the thermodynamic solubility.

Visualizations

CFTR Signaling Pathway and the Role of this compound

The following diagram illustrates the simplified signaling pathway leading to CFTR activation and the mechanism of its inhibition by this compound in the context of polycystic kidney disease.

CFTR_Pathway cluster_extracellular Extracellular Space cluster_cell Cyst Epithelial Cell cluster_lumen Cyst Lumen Hormone Hormone (e.g., Vasopressin) Receptor V2 Receptor Hormone->Receptor Binds AC Adenylyl Cyclase Receptor->AC Activates ATP ATP cAMP cAMP ATP->cAMP   Converts AC    PKA Protein Kinase A (PKA) cAMP->PKA Activates CFTR CFTR Channel (Closed) PKA->CFTR Phosphorylates CFTR_Open CFTR Channel (Open) CFTR->CFTR_Open Opens Cl_out Cl- CFTR_Open->Cl_out Efflux H2O_out H2O Cl_out->H2O_out Osmosis Cyst_Fluid Cyst Fluid Accumulation H2O_out->Cyst_Fluid PPQ102 This compound PPQ102->CFTR_Open Inhibits

Simplified CFTR activation pathway and this compound inhibition.
Experimental Workflow for Solubility Assessment

The following diagram outlines the general workflow for determining the solubility of a compound like this compound.

Solubility_Workflow Start Start: Poorly Soluble Compound (this compound) Kinetic Kinetic Solubility Assay (High-Throughput Screening) Start->Kinetic Initial Screening Thermo Thermodynamic Solubility Assay (Shake-Flask) Start->Thermo Gold Standard Formulation Formulation Strategy Selection Kinetic->Formulation Thermo->Formulation CoSolvent Co-solvents Formulation->CoSolvent Surfactant Surfactants Formulation->Surfactant Cyclodextrin Cyclodextrins Formulation->Cyclodextrin Other Other Methods (Nanosuspension, etc.) Formulation->Other Optimization Formulation Optimization & Characterization CoSolvent->Optimization Surfactant->Optimization Cyclodextrin->Optimization Other->Optimization InVivo In Vivo Studies Optimization->InVivo Solubility_Enhancement_Logic cluster_approaches Solubility Enhancement Approaches Poorly_Soluble_Drug Poorly Soluble Drug (e.g., this compound) Physical_Mod Physical Modifications Poorly_Soluble_Drug->Physical_Mod Chemical_Mod Chemical Modifications Poorly_Soluble_Drug->Chemical_Mod Carrier_Systems Carrier-Based Systems Poorly_Soluble_Drug->Carrier_Systems Particle_Size Particle Size Reduction (Micronization, Nanosuspension) Physical_Mod->Particle_Size Crystal_Habit Modification of Crystal Habit (Amorphous Solid Dispersions) Physical_Mod->Crystal_Habit Salt_Formation Salt Formation Chemical_Mod->Salt_Formation Complexation Complexation (Cyclodextrins) Carrier_Systems->Complexation CoSolvency Co-solvency Carrier_Systems->CoSolvency Lipid_Based Lipid-Based Systems (SEDDS) Carrier_Systems->Lipid_Based

References

Technical Support Center: Optimizing PP-102 Concentration for Maximal CFTR Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimal use of PPQ-102 in Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) inhibition experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving maximal and reproducible CFTR inhibition with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range for this compound to achieve maximal CFTR inhibition?

A1: The effective concentration of this compound for CFTR inhibition is cell-type and experiment-dependent. However, based on published data, a concentration range of 0.5 µM to 10 µM is typically used. Near-complete inhibition of CFTR is observed at 10 µM in T84 and human bronchial epithelial cells.[1] For initial experiments, a dose-response curve is recommended to determine the optimal concentration for your specific model system.

Q2: What is the IC50 of this compound for CFTR inhibition?

A2: The half-maximal inhibitory concentration (IC50) of this compound for CFTR is approximately 90 nM.[1][2][3][4] This value was determined in Fischer rat thyroid (FRT) cells expressing human CFTR using short-circuit current measurements.

Q3: What is the mechanism of action of this compound?

A3: this compound is a reversible and voltage-independent CFTR inhibitor.[1][5] It acts by stabilizing the closed state of the CFTR channel, thereby reducing the channel's open probability.[1][2][4] Single-channel patch-clamp recordings have shown that this compound significantly increases the mean channel closed time without affecting the unitary conductance.[1] Its action is suggested to be at the nucleotide-binding domain(s) on the intracellular surface of CFTR.[1][5]

Q4: Is this compound specific to CFTR?

A4: this compound has been shown to be a potent and selective inhibitor of CFTR. It does not significantly inhibit calcium-activated chloride channels or affect cellular cAMP production.[1]

Q5: How should I prepare and store this compound?

A5: this compound is soluble in DMSO.[5] For experimental use, a stock solution in DMSO can be prepared and then diluted to the final desired concentration in the appropriate experimental buffer. It is recommended to store the stock solution at -20°C.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or no CFTR inhibition observed after this compound application. 1. Suboptimal this compound Concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions. 2. Inadequate Incubation Time: Inhibition by this compound can take several minutes at lower concentrations.[1] 3. Compound Degradation: Improper storage or handling of this compound may have led to its degradation.1. Perform a dose-response experiment to determine the optimal inhibitory concentration for your system. Start with a range of 100 nM to 10 µM. 2. Increase the incubation time with this compound to ensure it has reached its intracellular site of action. 3. Prepare a fresh stock solution of this compound from a reliable source.
High background signal or off-target effects. 1. High this compound Concentration: Using excessively high concentrations of this compound may lead to non-specific effects. 2. Vehicle (DMSO) Effect: The concentration of the solvent (DMSO) may be too high.1. Use the lowest effective concentration of this compound as determined by your dose-response curve. 2. Ensure the final concentration of DMSO in your experiment is consistent across all conditions (including controls) and is at a non-toxic level (typically ≤ 0.1%).
Variability between experimental repeats. 1. Inconsistent Cell Health/Density: Variations in cell culture conditions can affect CFTR expression and function. 2. Inaccurate Pipetting: Errors in preparing dilutions of this compound.1. Maintain consistent cell seeding density and culture conditions. Regularly check cell viability. 2. Use calibrated pipettes and perform serial dilutions carefully to ensure accurate final concentrations.

Experimental Protocols & Data

Short-Circuit Current (Isc) Measurement in Polarized Epithelial Cells

This method directly measures the net ion transport across an epithelial monolayer and is a gold-standard for quantifying CFTR activity.

Methodology:

  • Cell Culture: Culture epithelial cells (e.g., FRT, T84, or primary human bronchial epithelial cells) on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

  • Ussing Chamber Setup: Mount the permeable support in an Ussing chamber system. Bathe both the apical and basolateral sides with identical, pre-warmed, and gassed (95% O2/5% CO2) physiological saline solution.

  • Baseline Measurement: Clamp the voltage across the monolayer to 0 mV and measure the baseline short-circuit current (Isc).

  • CFTR Activation: To activate CFTR, add a cAMP agonist cocktail (e.g., 10 µM Forskolin and 100 µM IBMX) to the basolateral solution.[1] An increase in Isc indicates CFTR-mediated chloride secretion.

  • This compound Inhibition: Once the stimulated Isc has stabilized, add this compound to the apical or basolateral solution at the desired concentration. The decrease in Isc reflects the degree of CFTR inhibition.

  • Data Analysis: Calculate the percentage of inhibition by comparing the Isc after this compound addition to the stimulated Isc before its addition.

Quantitative Data for this compound Inhibition (Short-Circuit Current):

Cell LineAgonistThis compound Concentration% InhibitionIC50Reference
FRT (CFTR-expressing)CPT-cAMP~1 µM~100%~90 nM[1]
T84Forskolin + IBMX10 µM~100%<< 1 µM[1]
Human Bronchial EpithelialForskolin + IBMX10 µM~100%<< 1 µM[1]
Single-Channel Patch-Clamp Recording

This technique allows for the direct observation of the activity of individual CFTR channels.

Methodology:

  • Cell Preparation: Plate CFTR-expressing cells on glass coverslips suitable for patch-clamp recording.

  • Pipette Preparation: Fabricate and fire-polish borosilicate glass pipettes to a resistance of 5-10 MΩ. Fill the pipette with a solution containing the ion to be measured (e.g., Cl-).

  • Seal Formation: Form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane (cell-attached configuration).

  • CFTR Activation: Add CFTR activators (e.g., 10 µM Forskolin and 100 µM IBMX) to the bath solution to stimulate channel activity.[1]

  • Recording: Record single-channel currents at a fixed holding potential.

  • This compound Application: Add this compound to the bath solution and continue recording to observe its effect on channel gating.

  • Data Analysis: Analyze the single-channel data to determine changes in open probability (Po), mean open time, and mean closed time.

Quantitative Data for this compound Inhibition (Single-Channel Patch-Clamp):

ParameterControl (Forskolin + IBMX)+ 1 µM this compoundReference
Open Probability (Po)0.50 ± 0.040.14 ± 0.03[1]
Mean Open TimeNo significant changeNo significant change[1]
Mean Closed Time-Greatly increased[1]

Visualizations

CFTR_Activation_Inhibition cluster_activation CFTR Activation Pathway cluster_inhibition This compound Inhibition Forskolin Forskolin / IBMX AC Adenylate Cyclase Forskolin->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates CFTR_inactive CFTR (Inactive) PKA->CFTR_inactive Phosphorylates CFTR_active CFTR (Active) Cl- Efflux CFTR_inactive->CFTR_active CFTR_active_inhibited CFTR (Closed State) Inhibited PPQ102 This compound PPQ102->CFTR_active Stabilizes Closed State

Caption: CFTR activation by the cAMP/PKA pathway and its inhibition by this compound.

Ussing_Chamber_Workflow A 1. Mount polarized epithelial monolayer in Ussing Chamber B 2. Establish baseline short-circuit current (Isc) A->B C 3. Add cAMP agonists (e.g., Forskolin + IBMX) to basolateral side B->C D 4. Record stimulated Isc (CFTR activation) C->D E 5. Add this compound to apical or basolateral side D->E F 6. Record inhibited Isc E->F G 7. Analyze data to determine % inhibition F->G

Caption: Experimental workflow for measuring CFTR inhibition using the Ussing chamber.

Troubleshooting_Logic Start Inconsistent or No CFTR Inhibition Concentration Is this compound concentration optimal? Start->Concentration Incubation Is incubation time sufficient? Concentration->Incubation Yes DoseResponse Perform Dose-Response (100 nM - 10 µM) Concentration->DoseResponse No Compound Is the compound active? Incubation->Compound Yes IncreaseTime Increase incubation time Incubation->IncreaseTime No Success Inhibition Observed Compound->Success Yes FreshStock Prepare fresh This compound stock Compound->FreshStock No DoseResponse->Concentration IncreaseTime->Incubation FreshStock->Compound

Caption: A logical troubleshooting workflow for addressing issues with CFTR inhibition.

References

common experimental problems with using PPQ-102

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PPQ-102. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, a potent CFTR inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during experiments with this compound.

Q1: I am observing no inhibition of CFTR activity after applying this compound. What are the possible causes?

A: This is a common issue that can stem from several factors. Here is a step-by-step guide to troubleshoot the problem:

  • Compound Preparation and Storage: Ensure that your this compound stock solution was prepared correctly in DMSO and stored at -20°C.[1] Repeated freeze-thaw cycles should be avoided. Prepare fresh dilutions in your experimental buffer before each experiment.

  • Final DMSO Concentration: Verify that the final concentration of DMSO in your assay is kept to a minimum (ideally ≤ 0.1%) to avoid solvent effects, which can sometimes interfere with cellular processes or even have minor effects on ion channels at high concentrations.

  • Cellular Health and CFTR Expression: Confirm the viability of your cells and the expression level of CFTR. Cell lines can vary in their endogenous or transfected CFTR expression levels. Low expression will result in a small signal window, making it difficult to observe inhibition.

  • CFTR Activation: Ensure that CFTR is fully activated before applying this compound. In most cell-based assays, CFTR is activated by cAMP agonists like forskolin and a phosphodiesterase inhibitor such as IBMX or CPT-cAMP.[2] Incomplete activation will lead to a smaller dynamic range for measuring inhibition.

  • Incubation Time: this compound's inhibitory effect can take several minutes to reach its maximum at lower concentrations, suggesting an intracellular site of action.[2] Ensure a sufficient pre-incubation time with this compound to allow for cell penetration and target engagement.

Q2: I am seeing significant cell death or unexpected cellular effects after treatment with this compound. What should I do?

A: While this compound is a potent inhibitor, cytotoxicity is a potential concern with any small molecule.

  • Concentration Range: High concentrations of this compound may lead to off-target effects and cytotoxicity. It is crucial to perform a dose-response curve to determine the optimal concentration for CFTR inhibition without affecting cell viability. The reported IC50 for this compound is approximately 90 nM.[1][2] Using concentrations significantly above this may not be necessary and could increase the risk of off-target effects.

  • Vehicle Control: Always include a vehicle control (DMSO) at the same final concentration as in your this compound-treated samples to distinguish the effects of the compound from those of the solvent.

  • Positive Control: Use a well-characterized CFTR inhibitor, such as CFTRinh-172, as a positive control to benchmark the effects of this compound in your specific experimental setup.

Q3: My results with this compound are not consistent across experiments. How can I improve reproducibility?

A: Reproducibility issues can be frustrating. Here are some factors to consider:

  • Compound Handling: As mentioned, ensure consistent preparation and storage of this compound. Aliquoting the stock solution can help avoid degradation from multiple freeze-thaw cycles.

  • Cell Culture Conditions: Maintain consistent cell culture conditions, including cell passage number, confluency, and media composition. Variations in these parameters can alter CFTR expression and the overall physiological state of the cells.

  • Serum in Media: If your experiments are conducted in the presence of serum, be aware that small molecules can bind to serum proteins, reducing the effective free concentration of the inhibitor.[3][4][5] If possible, conduct experiments in serum-free media or account for potential protein binding.

  • Experimental Timing: Standardize all incubation times, including CFTR activation and inhibitor treatment, across all experiments.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

ParameterValueReference
Molecular Weight 438.48 g/mol [1]
Formula C₂₆H₂₂N₄O₃[1]
CAS Number 931706-15-9[1]
Purity ≥98%[1]
AssayCell TypeIC₅₀NotesReference
CFTR Chloride Current InhibitionFRT cells expressing CFTR~90 nMInhibition was reversible.[2]
Short-Circuit CurrentT84 and human bronchial cells< 1 µMVoltage-independent block.[2]
SolventMaximum SolubilityNotesReference
DMSO20 mMGentle warming may be required.[1]
Aqueous BufferSparingly solublePrepare fresh dilutions from DMSO stock.

Signaling Pathway and Mechanism of Action

This compound inhibits the cystic fibrosis transmembrane conductance regulator (CFTR), a cAMP-activated chloride channel. Its mechanism of action involves stabilizing the closed state of the channel, thereby reducing the probability of the channel opening and decreasing the overall chloride ion flux across the cell membrane.[2]

CFTR_Pathway cluster_cell Epithelial Cell cluster_extracellular Extracellular cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates CFTR_closed CFTR (Closed) PKA->CFTR_closed phosphorylates CFTR_open CFTR (Open/Active) CFTR_closed->CFTR_open ATP binding & hydrolysis CFTR_open->CFTR_closed ATP hydrolysis Cl_out Chloride Efflux CFTR_open->Cl_out Cl- efflux Cl_ion PPQ102 This compound PPQ102->CFTR_closed stabilizes

Caption: Mechanism of this compound action on the CFTR signaling pathway.

Experimental Protocols

General Experimental Workflow for Assessing this compound Efficacy

This workflow outlines the key steps for testing the inhibitory effect of this compound on CFTR function in a cell-based assay.

Experimental_Workflow start Start cell_culture Culture cells with stable CFTR expression start->cell_culture seed_cells Seed cells on permeable supports cell_culture->seed_cells compound_prep Prepare this compound dilutions and controls (Vehicle, Positive Control) seed_cells->compound_prep pre_incubation Pre-incubate cells with This compound or controls compound_prep->pre_incubation activate_cftr Activate CFTR with Forskolin/IBMX pre_incubation->activate_cftr measure_activity Measure CFTR activity (e.g., Ussing Chamber, Patch Clamp) activate_cftr->measure_activity data_analysis Analyze data and calculate IC50 measure_activity->data_analysis end End data_analysis->end

Caption: General experimental workflow for testing this compound.

Detailed Protocol: Ussing Chamber Assay

The Ussing chamber technique is a gold standard for measuring ion transport across epithelial tissues.[6]

  • Cell Culture: Culture a suitable epithelial cell line (e.g., FRT, T84, or primary human bronchial epithelial cells) on permeable supports until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.

  • Chamber Setup: Mount the permeable support in the Ussing chamber, separating the apical and basolateral compartments. Fill both compartments with pre-warmed (37°C) physiological saline solution and bubble with 95% O₂/5% CO₂.

  • Equilibration: Allow the system to equilibrate for 20-30 minutes until a stable baseline short-circuit current (Isc) is achieved.

  • ENaC Inhibition (Optional but Recommended): If the cells express the epithelial sodium channel (ENaC), add amiloride to the apical chamber to block ENaC-mediated sodium transport and isolate CFTR-dependent chloride currents.

  • CFTR Activation: Add a CFTR activator cocktail (e.g., 10 µM Forskolin and 100 µM IBMX) to both the apical and basolateral chambers to maximally stimulate CFTR-mediated chloride secretion.

  • This compound Application: Once the stimulated Isc has reached a stable plateau, add varying concentrations of this compound to the apical chamber.

  • Inhibition Measurement: Record the decrease in Isc following the addition of this compound. The magnitude of the decrease represents the level of CFTR inhibition.

  • Maximal Inhibition: At the end of the experiment, a maximal dose of a known CFTR inhibitor can be added to confirm the observed current is CFTR-mediated.

Troubleshooting Logic Diagram

This diagram provides a logical flow for troubleshooting common experimental issues.

Troubleshooting_Logic start No/Low Inhibition Observed check_compound Is this compound stock prepared and stored correctly? start->check_compound check_activation Is CFTR fully activated? (e.g., Forskolin/IBMX) check_compound->check_activation Yes solution_compound Remake stock solution. Use fresh aliquots. check_compound->solution_compound No check_cells Are cells healthy and expressing CFTR? check_activation->check_cells Yes solution_activation Optimize activator concentrations and incubation time. check_activation->solution_activation No check_protocol Is incubation time sufficient? check_cells->check_protocol Yes solution_cells Check cell viability. Verify CFTR expression (e.g., Western Blot). check_cells->solution_cells No solution_protocol Increase pre-incubation time with this compound. check_protocol->solution_protocol No end Problem Resolved check_protocol->end Yes solution_compound->start solution_activation->start solution_cells->start solution_protocol->start

Caption: Troubleshooting decision tree for this compound experiments.

References

long-term stability and storage of PPQ-102 solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PPQ-102, a potent and selective inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. This resource is designed to assist researchers, scientists, and drug development professionals in the proper handling, storage, and troubleshooting of this compound solutions to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the long-term stability and storage of this compound solutions.

Q1: How should I store the solid (powder) form of this compound?

A1: The solid form of this compound is stable for extended periods when stored under the correct conditions. For optimal stability, we recommend the following:

Storage TemperatureDuration
-20°CUp to 3 years
4°CUp to 2 years

It is crucial to store the powder in a tightly sealed container to protect it from moisture and light.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing concentrated stock solutions of this compound. It is soluble in DMSO up to 50 mg/mL.[1] For cell-based assays, ensure the final concentration of DMSO in your culture medium is less than 0.5% to avoid cellular toxicity.[2]

Q3: How should I store this compound stock solutions in DMSO?

A3: Proper storage of this compound stock solutions is critical to maintain its activity. To prevent degradation, it is highly recommended to aliquot the stock solution into single-use volumes and store them at low temperatures. This practice minimizes the number of freeze-thaw cycles, which can degrade the compound over time.

Storage TemperatureDuration
-80°CUp to 2 years[1][3]
-20°CUp to 1 year[1][3]

Q4: Can I store this compound solutions at room temperature?

A4: It is not recommended to store this compound solutions at room temperature for extended periods, as this can lead to degradation. For short-term handling during experiments, keep the solution on ice and protected from light.

Q5: Is this compound sensitive to light?

A5: While specific photostability data for this compound is not extensively published, it is a general best practice to protect all small molecule solutions from light to prevent potential photodegradation. Store solutions in amber vials or wrap containers in aluminum foil.

Q6: I observed precipitation in my this compound stock solution after thawing. What should I do?

A6: Precipitation upon thawing can occur, especially with concentrated stock solutions. To redissolve the compound, gently warm the vial to room temperature and vortex it thoroughly. If precipitation persists, brief sonication may be helpful. To avoid this issue, consider preparing aliquots at a concentration that remains stable upon freezing and thawing.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the use of this compound solutions.

Issue 1: Inconsistent or No Inhibitory Effect Observed

If you are not observing the expected inhibitory effect of this compound on CFTR activity, consider the following troubleshooting steps.

Troubleshooting_Inconsistent_Results start Start: Inconsistent or No Effect check_storage Verify Storage Conditions (-20°C or -80°C, protected from light) start->check_storage check_handling Review Solution Handling (minimized freeze-thaw cycles, aliquoted) check_storage->check_handling Storage OK stability_issue Potential Stability Issue check_storage->stability_issue Improper Storage check_concentration Confirm Final Concentration (dose-response recommended) check_handling->check_concentration Handling OK check_handling->stability_issue Improper Handling check_cell_health Assess Cell Health and Viability check_concentration->check_cell_health Concentration OK resolve Issue Resolved check_concentration->resolve Incorrect Concentration check_protocol Review Experimental Protocol (incubation time, vehicle control) check_cell_health->check_protocol Cells Healthy check_cell_health->resolve Poor Cell Health check_protocol->stability_issue Protocol OK check_protocol->resolve Protocol Error perform_qc Perform Quality Control (e.g., HPLC analysis of stock) stability_issue->perform_qc Yes new_stock Prepare Fresh Stock Solution stability_issue->new_stock No perform_qc->new_stock new_stock->resolve HPLC_Method_Development cluster_prep Preparation cluster_hplc HPLC Analysis cluster_optimization Optimization cluster_validation Validation prep_std Prepare this compound Standard Solution (e.g., 1 mg/mL in DMSO) initial_conditions Initial HPLC Conditions (e.g., C18 column, ACN/H2O gradient) prep_std->initial_conditions stress_samples Prepare Stressed Samples (acid, base, peroxide, heat, light) stress_samples->initial_conditions inject_std Inject Standard Solution initial_conditions->inject_std inject_stressed Inject Stressed Samples inject_std->inject_stressed evaluate_chromatogram Evaluate Chromatograms (peak shape, resolution) inject_stressed->evaluate_chromatogram optimize_gradient Optimize Mobile Phase Gradient evaluate_chromatogram->optimize_gradient optimize_wavelength Optimize Detection Wavelength optimize_gradient->optimize_wavelength validate_method Validate Method (linearity, accuracy, precision, specificity) optimize_wavelength->validate_method final_method Final Stability-Indicating Method validate_method->final_method CFTR_Signaling_Pathway cluster_cell Epithelial Cell PKA PKA (Protein Kinase A) CFTR_closed CFTR (Closed) PKA->CFTR_closed Phosphorylation of R-domain ATP ATP ATP->CFTR_closed Binding to NBDs CFTR_open CFTR (Open) Chloride Channel CFTR_closed->CFTR_open Channel Gating Cl_out Cl- Efflux CFTR_open->Cl_out PPQ102 This compound PPQ102->CFTR_open Inhibition

References

Technical Support Center: Troubleshooting Off-Target Effects of PPQ-102 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of PPQ-102 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent, reversible, and voltage-independent small molecule inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, with an IC50 of approximately 90 nM. It functions by stabilizing the closed state of the CFTR channel. Its primary application in research is for studying and potentially treating polycystic kidney disease.

Q2: What are off-target effects, and should I be concerned about them when using this compound?

Off-target effects are unintended interactions of a drug or small molecule with proteins other than the intended target. These effects can lead to misleading experimental results, cellular toxicity, or other unanticipated biological responses. While comprehensive off-target screening data for this compound is not publicly available, researchers should be aware of potential off-target activities for several reasons:

  • Chemical Class: this compound belongs to the quinoxaline class of compounds. Quinoxaline derivatives are known to exhibit a wide range of biological activities and can interact with various targets, including kinases and other enzymes.

  • Functional Class Precedent: Other well-characterized CFTR inhibitors, such as CFTRinh-172 and GlyH-101, have demonstrated off-target effects on epithelial cation channels, including the epithelial sodium channel (ENaC) and store-operated calcium entry (SOCE) mediated by Orai1.

**Q3: What are the common signs of off-target effects in my cell-based

best practices for using PPQ-102 in high-throughput screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for utilizing PPQ-102 in high-throughput screening (HTS) applications. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, reversible, and specific small-molecule inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. Its mechanism of action involves stabilizing the channel's closed state, thereby altering its gating mechanism, rather than directly blocking the channel pore. This compound is uncharged at physiological pH, meaning its inhibitory action is independent of membrane voltage.

Q2: What is the potency of this compound?

A2: this compound exhibits nanomolar potency, with a reported IC50 value of approximately 90 nM for the complete inhibition of CFTR chloride currents.

Q3: How should I prepare and store this compound stock solutions?

A3: For in vitro assays, this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 50 mg/mL or 114 mM). It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. Before use, thaw the aliquot and ensure the compound is fully dissolved.

Q4: What types of high-throughput screening assays are suitable for this compound?

A4: this compound was originally identified through a large-scale HTS campaign that screened for inhibitors of halide influx in CFTR-expressing cells. Therefore, cell-based functional assays that measure CFTR activity are highly suitable. Common formats include fluorescence-based assays using halide-sensitive indicators (e.g., YFP-based assays) or membrane potential-sensitive dyes. These assays can be miniaturized for 384-well or 1536-well formats.

Data Presentation

Table 1: Summary of this compound Properties and HTS Parameters

ParameterValue / RecommendationSource(s)
Target Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)
Mechanism of Action Reversible inhibitor; stabilizes channel closed state
IC50 ~90 nM
Primary Solvent Dimethyl Sulfoxide (DMSO)
Stock Solution Storage -20°C or -80°C, protected from light
Recommended HTS Assay Cell-based, fluorescence halide-flux assay
Typical Final DMSO % ≤ 0.5%General HTS best practice
Assay Quality Metric Z'-factor > 0.5

Signaling and Workflow Diagrams

CFTR_Inhibition_Pathway cluster_cell Epithelial Cell cluster_lumen CFTR CFTR Channel (Open State) Cl_out Chloride Ions (Lumen) CFTR->Cl_out Ion Efflux CFTR_closed CFTR Channel (Closed State) CFTR->CFTR_closed this compound Stabilizes Closed State H2O Water Efflux Cl_out->H2O Osmotic Gradient Cl_in Chloride Ions (Intracellular) Cl_in->CFTR Basal Activity H2O_out Fluid Secretion H2O->H2O_out PPQ102 This compound PPQ102->CFTR Inhibition

Caption: Mechanism of this compound action on CFTR-mediated ion and fluid secretion.

HTS_Workflow start Start plate_prep 1. Plate CFTR-expressing cells in 384-well plates start->plate_prep incubate1 2. Incubate cells (e.g., 24h, 37°C) plate_prep->incubate1 compound_add 3. Add this compound & test compounds (e.g., via acoustic dispensing) incubate1->compound_add controls Add Controls: - Negative (DMSO) - Positive (Max Inhibitor) incubate2 4. Pre-incubate with compounds compound_add->incubate2 controls->incubate2 assay_init 5. Initiate assay: Add halide-free buffer + forskolin/IBMX incubate2->assay_init read1 6. Read baseline fluorescence assay_init->read1 quench 7. Add quenching solution (Iodide) read1->quench read2 8. Read final fluorescence (kinetic) quench->read2 analyze 9. Data Analysis: Calculate inhibition, Z', curve fitting read2->analyze end End (Hit Identification) analyze->end

Caption: Experimental workflow for a fluorescence-based HTS assay using this compound.

Troubleshooting Guide

Q5: My assay has a low Z'-factor (<0.5). What are the common causes and solutions?

A5: A low Z'-factor indicates high data variability or a small signal window between positive and negative controls, making it difficult to identify real hits.

  • Potential Cause 1: Inconsistent Liquid Handling. Automated liquid handlers are crucial for HTS precision.

    • Solution: Calibrate and validate your liquid handlers for the small volumes used in HTS. Check for clogged tips or bubbles during dispensing.

  • Potential Cause 2: Cell Health and Plating Density. Uneven cell monolayers or poor cell viability can cause significant well-to-well variation.

    • Solution: Ensure a single-cell suspension before plating. Optimize cell seeding density to achieve a consistent 80-90% confluency at the time of the assay. Use a consistent, validated cell passage number.

  • Potential Cause 3: Reagent Instability or Mixing. Incomplete mixing of reagents or degradation of activators (e.g., forskolin) can lead to variable responses.

    • Solution: Ensure all reagents are fully thawed and mixed before addition. Prepare activator solutions fresh. Verify that the final assay buffer conditions are optimal.

Troubleshooting_Z_Factor start Problem: Z'-Factor < 0.5 check_controls Are control values consistent across the plate? start->check_controls check_window Is the signal window (Positive vs. Negative) too small? check_controls->check_window Yes variability Investigate Sources of Variability check_controls->variability No (High Variability) window_issue Optimize Signal Window check_window->window_issue Yes end Re-evaluate Assay Principle check_window->end No liquid_handling Check liquid handler calibration and performance variability->liquid_handling cell_plating Verify cell plating consistency and health variability->cell_plating reagent_prep Review reagent preparation and mixing variability->reagent_prep activator_conc Increase activator (e.g., forskolin) concentration reagent_conc Optimize fluorescent dye or quencher concentration incubation_time Adjust compound or reagent incubation times

Caption: Decision tree for troubleshooting a low Z'-factor in an HTS assay.

Q6: I'm observing a low signal-to-background ratio. How can I improve it?

A6: A low signal-to-background ratio can mask the effects of weak inhibitors and reduce assay sensitivity.

  • Potential Cause 1: Crosstalk. High signal in one well can "leak" into adjacent wells, raising the background reading, especially in white opaque plates.

    • Solution: Use high-quality, opaque plates (black plates are often better for fluorescence to reduce crosstalk). Avoid placing high-signal (negative control) and low-signal (positive control) wells directly next to each other.

  • Potential Cause 2: Insufficient CFTR Activation. If the CFTR channels are not maximally activated, the dynamic range of the assay will be compressed.

    • Solution: Optimize the concentration of the CFTR activator cocktail (e.g., forskolin and IBMX). Ensure the activators are potent and freshly prepared.

  • Potential Cause 3: Suboptimal Detector Settings. The plate reader's sensitivity settings may not be optimal for your assay's signal intensity.

    • Solution: Adjust the gain or other sensitivity settings on your plate reader. Perform a test with control wells to find the setting that maximizes the signal window without saturating the detector on the high-signal wells.

Q7: My dose-response curves for this compound are shifted or do not show a proper sigmoidal shape. What could be the issue?

A7: Irregular dose-response curves can result from several factors related to the compound, assay conditions, or data analysis.

  • Potential Cause 1: Compound Solubility/Aggregation. At higher concentrations, this compound may precipitate out of the aqueous assay buffer, leading to a plateau or drop in activity.

    • Solution: Ensure the final DMSO concentration is consistent across all wells and is not exceeding a level that causes solubility issues (typically <0.5%). Visually inspect plates for any signs of compound precipitation.

  • Potential Cause 2: Compound Integrity. The stock solution of this compound may have degraded over time due to improper storage or multiple freeze-thaw cycles.

    • Solution: Use a fresh aliquot of this compound stock solution. If possible, verify the purity and concentration of the stock using an analytical method like LC-MS.

  • Potential Cause 3: Assay Artifacts. The compound may interfere with the assay technology itself (e.g., quenching the fluorescent reporter).

    • Solution: Run a counter-screen with a parental cell line that does not express CFTR. A compound that shows activity in this assay is likely an artifact. Also, test the compound in a buffer-only system to check for direct effects on fluorescence.

Experimental Protocols

Protocol: Fluorescence-Based CFTR Activity Assay for this compound HTS

This protocol outlines a method for screening compounds against CFTR using a halide-sensitive yellow fluorescent protein (YFP) in a 384-well format.

1. Materials and Reagents:

  • Cells: HEK293 cells stably expressing human CFTR and a halide-sensitive YFP.

  • Assay Plates: 384-well, black, clear-bottom, cell-culture treated microplates.

  • Buffers:

    • Chloride Buffer: Hanks' Balanced Salt Solution (HBSS) or similar.

    • Iodide Buffer: HBSS with Sodium Chloride replaced by Sodium Iodide.

  • Compounds:

    • This compound (Positive Control): 10 mM stock in DMSO.

    • DMSO (Negative Control).

    • Test Compound Library.

  • Activator Solution: 10 µM Forskolin + 100 µM IBMX in Chloride Buffer (prepare fresh).

2. Assay Procedure:

  • Cell Plating: Seed the CFTR-YFP cells into 384-well plates at a pre-optimized density to achieve ~90% confluency on the day of the assay. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Addition:

    • Prepare serial dilutions of this compound and test compounds in an intermediate plate.

    • Using an automated liquid handler (e.g., acoustic dispenser), transfer a small volume (e.g., 50 nL) of compound solutions to the cell plates. Ensure final DMSO concentration is ≤ 0.5%.

    • Add DMSO to negative control wells and a saturating concentration of this compound (e.g., 5 µM) to positive control wells.

  • Compound Incubation: Incubate the plates for 15-30 minutes at room temperature.

  • Assay Execution (on a kinetic plate reader):

    • Place the plate in the reader. Set the reader to measure fluorescence from the bottom (e.g., Ex: 485 nm, Em: 525 nm).

    • Step 1 (Activation): Add Activator Solution to all wells. This opens the CFTR channels.

    • Step 2 (Baseline Read): Immediately begin kinetic fluorescence reading for 2-5 seconds to establish a baseline signal.

    • Step 3 (Quenching): Add Iodide Buffer to all wells. Iodide enters the cells through active CFTR channels and quenches the YFP fluorescence.

    • Step 4 (Kinetic Read): Continue reading fluorescence for 10-20 seconds. The rate of fluorescence decay is proportional to CFTR activity.

  • Data Analysis:

    • Calculate the initial rate of fluorescence decay for each well.

    • Normalize the data using the controls:

      • % Inhibition = 100 * (RateNegative Control - RateTest Well) / (RateNegative Control - RatePositive Control)

    • Calculate the Z'-factor for the plate to validate its quality.

    • For active compounds, plot % Inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

mitigating cytotoxicity of PPQ-102 at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PPQ-102. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to offer troubleshooting strategies for potential experimental challenges.

Disclaimer: this compound is a highly potent and selective CFTR inhibitor with a reported IC50 of approximately 90 nM.[1][2][3] In published studies, it is typically used at concentrations ranging from 0.5 µM to 5 µM, where it has been shown to be effective in reducing renal cyst formation in organ culture models without noted cytotoxicity.[1][4] This guide addresses hypothetical cytotoxicity that might be encountered at significantly higher concentrations, which are outside the typical effective range of the compound. Such effects could be due to off-target interactions, solubility issues, or other experimental artifacts.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, reversible, and uncharged inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[1][2][3] It functions in a voltage-independent manner, suggesting it does not block the channel pore directly.[3] Instead, patch-clamp studies have shown that this compound stabilizes the closed state of the CFTR channel, thereby reducing its open probability and inhibiting chloride current.[3]

Q2: I am observing unexpected cytotoxicity at high concentrations of this compound. What are the potential causes?

A2: While this compound is not typically associated with cytotoxicity at its effective concentrations, apparent toxicity at higher concentrations could be due to several factors:

  • Compound Precipitation: this compound has limited aqueous solubility and is typically dissolved in DMSO for in vitro use.[4] At high concentrations, the compound may precipitate out of the culture medium. These precipitates can be directly toxic to cells or interfere with cell viability assays, leading to inaccurate readings.[3]

  • Off-Target Effects: At concentrations significantly above the IC50 for its intended target, a small molecule inhibitor may begin to interact with other cellular proteins (off-target effects).[1][5][6][7] These unintended interactions can trigger toxic cellular responses.

  • Solvent Toxicity: The concentration of the solvent, typically DMSO, may become toxic to the cells. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is recommended to keep the final concentration at or below 0.1%.[8]

  • Assay Interference: The compound itself may interfere with the chemistry of the cytotoxicity assay being used. For example, some compounds can chemically reduce tetrazolium salts (like MTT) or have inherent fluorescence, leading to false-positive or false-negative results.[3][9]

Q3: How can I improve the solubility of this compound in my experiments?

A3: To improve solubility and avoid precipitation, consider the following:

  • Use Freshly Prepared Solutions: this compound is often supplied as a powder and dissolved in a solvent like DMSO. Using freshly prepared stock solutions is recommended.

  • Optimize Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible (ideally ≤0.1%).[8]

  • Incorporate Pluronic F-127: For challenging solubility issues, the non-ionic surfactant Pluronic F-127 can be used to improve the dispersion and solubility of hydrophobic compounds in aqueous solutions.

  • Sonication: Gentle sonication can help to dissolve the compound in the stock solvent.[4]

Q4: What are the recommended working concentrations for this compound?

A4: Based on published literature, the effective concentration range for this compound in cell-based assays, such as inhibiting cyst formation in organ culture, is between 0.5 µM and 5 µM.[1][4] It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type and assay.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting unexpected cytotoxicity observed at high concentrations of this compound.

Observed Issue Potential Cause Troubleshooting Steps
Sudden drop in cell viability at high concentrations, accompanied by visible precipitates in the culture wells. Compound Precipitation1. Visually inspect the wells under a microscope for precipitates.2. Prepare a fresh stock solution of this compound in DMSO.3. Perform a solubility test by adding the highest concentration of this compound to cell-free medium and observing for precipitation.4. Reduce the final concentration of this compound.5. Consider using a formulation with solubility enhancers like Pluronic F-127.
Dose-dependent cytotoxicity observed at concentrations significantly higher than the IC50 for CFTR. Off-Target Effects1. Confirm the phenotype by using a structurally different CFTR inhibitor to see if the same toxicity is observed.2. Perform a rescue experiment by overexpressing the target protein (CFTR). If the toxicity is on-target, higher concentrations of this compound will be needed to elicit the same effect.3. Use a lower, more specific concentration of PPQ-120.4. If possible, perform a broad-panel kinase or receptor screen to identify potential off-targets.[6]
High background in control wells (vehicle only) or inconsistent results. Solvent Toxicity or Assay Interference1. Ensure the final DMSO concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%, ideally ≤0.1%).[8]2. Run a vehicle-only control with varying concentrations of DMSO to determine the toxicity threshold.3. To check for assay interference, add this compound to cell-free medium with the assay reagent and measure the signal. A change in signal indicates direct interference.[3]4. Consider using a different cytotoxicity assay that relies on a different detection principle (e.g., switch from a metabolic assay like MTT to a membrane integrity assay like LDH release).[10]
Cell morphology changes or signs of apoptosis (e.g., cell shrinkage, membrane blebbing). Induction of Apoptosis1. Perform an apoptosis-specific assay, such as Caspase-3/7 activity or a TUNEL assay, to confirm that apoptosis is the mechanism of cell death.[2][4]2. Investigate potential off-target effects on signaling pathways known to regulate apoptosis.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm using a microplate reader.[11][12]

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells as an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Sample Collection: After the treatment period, transfer a portion of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing diaphorase and NAD+) to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance at 490 nm. A positive control of cells lysed with a detergent should be included to determine the maximum LDH release.[13]

Protocol 3: Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Reagent Addition: Add a luminogenic or fluorogenic caspase-3/7 substrate to each well according to the manufacturer's protocol.

  • Incubation: Incubate at room temperature for 1-2 hours, protected from light.

  • Signal Measurement: Measure the luminescence or fluorescence using a microplate reader. An increase in signal indicates apoptosis.

Visualizations

G cluster_workflow Experimental Workflow for Investigating Cytotoxicity A Observe Unexpected Cytotoxicity at High [this compound] B Step 1: Verify Solubility A->B C Precipitate Observed? B->C D Optimize Formulation (e.g., lower concentration, add solubilizer) C->D Yes E Step 2: Rule Out Assay Interference C->E No D->A F Interference Detected? E->F G Use Alternative Assay (e.g., LDH, CellTiter-Glo) F->G Yes H Step 3: Investigate Mechanism of Toxicity F->H No G->A I Apoptosis vs. Necrosis? H->I J Perform Apoptosis Assays (Caspase, TUNEL) I->J Apoptosis K Consider Off-Target Effects I->K Necrosis J->K

Caption: Troubleshooting workflow for unexpected cytotoxicity.

G cluster_pathway Hypothetical On-Target vs. Off-Target Signaling PPQ_low This compound (Low Concentration) CFTR CFTR (On-Target) PPQ_low->CFTR Inhibits PPQ_high This compound (High Concentration) PPQ_high->CFTR Inhibits OffTarget Off-Target Kinase X PPQ_high->OffTarget Inhibits Chloride Chloride Efflux CFTR->Chloride Cyst_Growth Cyst Growth Chloride->Cyst_Growth Survival_Pathway Pro-Survival Pathway OffTarget->Survival_Pathway Apoptosis Apoptosis Survival_Pathway->Apoptosis G cluster_logic Logical Relationships in Troubleshooting Cytotoxicity Apparent Cytotoxicity Precipitation Precipitation Cytotoxicity->Precipitation can be caused by OffTarget Off-Target Effect Cytotoxicity->OffTarget can be caused by Solvent Solvent Toxicity Cytotoxicity->Solvent can be caused by Precipitation->Cytotoxicity leads to OffTarget->Cytotoxicity leads to Solvent->Cytotoxicity leads to

References

Validation & Comparative

A Comparative Guide to CFTR Inhibitors: PPQ-102 versus GlyH-101

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a crucial ion channel responsible for transepithelial salt and water transport. Its dysfunction is implicated in several diseases, including cystic fibrosis and secretory diarrheas. Small molecule inhibitors of CFTR are invaluable tools for studying its physiological roles and hold therapeutic potential. This guide provides an objective comparison of two widely used CFTR inhibitors, PPQ-102 and GlyH-101, focusing on their performance, mechanisms, and experimental validation.

Overview of this compound and GlyH-101

This compound (7,9-dimethyl-11-phenyl-6-(5-methylfuran-2-yl)-5,6-dihydro-pyrimido[4′,5′-3,4]pyrrolo[1,2-a]quinoxaline-8,10-(7H,9H)-dione) belongs to the pyrimido-pyrrolo-quinoxalinedione class of CFTR inhibitors. It is recognized as a highly potent inhibitor.[1][2][3] In contrast, GlyH-101 (N-(2-naphthalenyl)-[(3,5-dibromo-2,4-dihydroxyphenyl) methylene]glycine hydrazide) is a representative of the glycine hydrazide class, known for its rapid action and distinct mechanism.[1][4]

Mechanism of Action

The two inhibitors target the CFTR channel through fundamentally different mechanisms:

  • This compound acts from the cytoplasmic side of the plasma membrane.[2][5] It does not block the channel pore directly but rather stabilizes the channel in a closed state , thereby altering its gating mechanism.[2][3][5] A key feature of this compound is that it is uncharged at physiological pH, making its inhibitory action voltage-independent .[1][3][6]

  • GlyH-101 acts from the extracellular side , functioning as a pore occluder.[4][7] It physically blocks the channel near its external entrance, leading to a rapid and reversible inhibition.[4] This mechanism results in a voltage-dependent block, which causes the CFTR's linear current-voltage relationship to become inwardly rectifying.[1][4][7][8]

CFTR_Inhibition_Mechanisms cluster_membrane Plasma Membrane cluster_ext cluster_int cluster_pathways CFTR Extracellular Space CFTR Channel Pore Cytoplasmic Space GlyH GlyH-101 GlyH->CFTR:ext GlyH_Action Pore Occlusion (Voltage-Dependent) PPQ This compound PPQ->CFTR:int PPQ_Action Stabilizes Closed State (Voltage-Independent)

Mechanisms of CFTR inhibition by GlyH-101 and this compound.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for this compound and GlyH-101 based on published experimental data.

ParameterThis compoundGlyH-101Reference
IC₅₀ (CFTR) ~90 nM1.4 µM (+60 mV) to 5.6 µM (-60 mV)[1][2][3][9]
Mechanism Allosteric (stabilizes closed state)Pore occlusion[2][3][4]
Site of Action IntracellularExtracellular[2][4][5]
Voltage Dependence NoYes (inward rectification)[1][2][3][4]
Aqueous Solubility Low (<5 µM)Good (~1 mM)[1][4]
Metabolic Stability Poor (rapid hydroxylation)Not extensively reported, but derivatives exist[1]
Effect on Other Channels Inhibits VRAC/LRRC8 (IC₅₀ ~19.6 µM)Inhibits VSORC (IC₅₀ ~1 µM) and CaCC[7][10]
Charge at Phys. pH UnchargedSingle negative charge[1]

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are protocols for key assays used to characterize this compound and GlyH-101.

Short-Circuit Current (Isc) Measurement

This technique provides a quantitative measure of net ion transport across an epithelial monolayer.

  • Cell Culture: Fischer rat thyroid (FRT) cells stably expressing human CFTR are cultured on permeable Snapwell™ inserts until a confluent monolayer with high electrical resistance is formed.

  • Ussing Chamber Setup: The inserts are mounted in an Ussing chamber, and both apical and basolateral sides are bathed in identical physiological saline solutions. The solution is gassed with 95% O₂/5% CO₂ and maintained at 37°C.

  • Membrane Permeabilization: To isolate CFTR-mediated chloride current, the basolateral membrane is permeabilized with a pore-forming agent like Amphotericin B. A chloride concentration gradient is established across the apical membrane.

  • CFTR Activation: CFTR is maximally activated by adding a cAMP agonist, such as forskolin (10 µM) and IBMX (100 µM), to the apical bath.

  • Inhibitor Application: Once a stable short-circuit current is achieved, the inhibitor (this compound or GlyH-101) is added in increasing concentrations to the apical (for GlyH-101) or basolateral (for this compound, though it is membrane-permeant) side to determine the dose-dependent inhibition and calculate the IC₅₀.[2]

Patch-Clamp Electrophysiology

Patch-clamp analysis reveals the effect of inhibitors on single-channel behavior.

  • Cell Preparation: Cells expressing CFTR are plated on glass coverslips.

  • Whole-Cell Configuration:

    • A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to gain electrical access to the entire cell.

    • The cell is held at a specific voltage, and CFTR is activated with cAMP agonists.

    • Current-voltage (I-V) relationships are measured by applying a series of voltage steps before and after the application of the inhibitor to determine voltage dependence.[1][4]

  • Single-Channel (Cell-Attached) Configuration:

    • A tight seal is formed, but the membrane patch remains intact. This isolates a small number of channels.

    • CFTR is activated, and the current flowing through individual channels is recorded.

    • Parameters such as channel open probability (Po), mean open time, and mean closed time are analyzed before and after inhibitor addition to elucidate the specific gating or blocking mechanism.[2][4] For this compound, analysis shows a significant increase in the channel's closed time, while for GlyH-101, it reveals rapid channel closures within open bursts.[1][2][4]

Experimental_Workflow cluster_Isc Short-Circuit Current (Isc) Assay cluster_Patch Patch-Clamp Electrophysiology Isc1 Culture FRT-CFTR cells on permeable supports Isc2 Mount in Ussing Chamber Isc1->Isc2 Isc3 Permeabilize basolateral membrane Isc2->Isc3 Isc4 Activate CFTR (cAMP) Isc3->Isc4 Isc5 Apply Inhibitor (dose-response) Isc4->Isc5 Isc6 Measure Isc & Calculate IC50 Isc5->Isc6 PC1 Prepare CFTR-expressing cells on coverslips PC2 Establish Whole-Cell or Cell-Attached Configuration PC1->PC2 PC3 Activate CFTR (cAMP) PC2->PC3 PC4 Apply Inhibitor PC3->PC4 PC5 Record Currents & Analyze (I-V, Po, Open/Closed Times) PC4->PC5

Workflow for key CFTR inhibitor characterization assays.

In Vivo and Ex Vivo Efficacy Models

  • Polycystic Kidney Disease (PKD) Model: this compound has been shown to be effective in a neonatal kidney organ culture model of PKD. It prevented the expansion of cysts and even reduced the size of pre-formed cysts, demonstrating its potential to inhibit CFTR-dependent fluid secretion in this disease context.[1][2][3]

  • Secretory Diarrhea Model: GlyH-101 has been tested in a murine closed-loop model of cholera. Intraluminal administration of GlyH-101 significantly reduced cholera toxin-induced intestinal fluid secretion, highlighting its efficacy as an anti-diarrheal agent.[4][11]

Summary and Recommendations

Both this compound and GlyH-101 are potent and valuable inhibitors of CFTR, but their distinct properties make them suitable for different applications.

Choose this compound for:

  • High-potency applications: With an IC₅₀ in the nanomolar range, it is significantly more potent than GlyH-101.[1][9]

  • Studies where voltage-independence is critical: Its uncharged nature ensures that its effects are not confounded by changes in membrane potential.[1][3]

  • Investigating allosteric modulation and channel gating: Its mechanism of stabilizing the closed state makes it a useful tool for studying the conformational changes of CFTR.[2]

Choose GlyH-101 for:

  • Experiments requiring rapid and reversible inhibition from the extracellular side: Its pore-blocking mechanism allows for quick onset and washout.[4]

  • Applications where high aqueous solubility is necessary: It is substantially more soluble than this compound.[1][4]

  • Probing the external vestibule of the CFTR pore: Its extracellular binding site makes it a useful probe for studying the channel's outer structure.[4]

Critical Considerations:

  • Specificity: Researchers should be aware of off-target effects. GlyH-101 has been shown to inhibit other chloride channels like VSORC and CaCC at concentrations used to inhibit CFTR.[7][12] this compound can also inhibit VRAC at higher concentrations.[10]

  • Metabolic Stability and Solubility: For in vivo or long-term cell culture studies, the poor solubility and metabolic instability of this compound may be limiting factors.[1][5] Newer analogs like BPO-27 have been developed to address these shortcomings.[1]

This guide provides a comparative basis for selecting the appropriate CFTR inhibitor for specific research needs, emphasizing the importance of understanding their distinct mechanisms and properties for accurate experimental design and data interpretation.

References

BPO-27: A More Potent Analog of PPQ-102 for CFTR Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of cystic fibrosis transmembrane conductance regulator (CFTR) inhibitors, the emergence of BPO-27 as a significantly more potent analog of PPQ-102 marks a notable advancement. Both compounds are instrumental in the study of CFTR-related diseases, such as secretory diarrheas and polycystic kidney disease (PKD), by blocking the CFTR chloride channel.[1][2] This guide provides a comprehensive comparison of BPO-27 and this compound, presenting key experimental data, detailed methodologies, and visual representations of their mechanisms and experimental evaluation.

Quantitative Comparison of Potency

The R-enantiomer of BPO-27, (R)-BPO-27, demonstrates substantially greater potency in inhibiting CFTR chloride conductance compared to this compound.[2][3] Experimental data from various cell-based assays consistently highlight this difference.

Compound IC50 Value Cell Line Assay Type
(R)-BPO-27 ~4 nM[3]FRT cells expressing human wild-type CFTRShort-circuit current measurement
~5 nM[1]Epithelial cell culturesCFTR chloride conductance
~8 nM[4]Cell-based assayCFTR inhibition
This compound ~90 nM[2][5]FRT cells expressing human CFTR and YFP halide sensorHalide influx inhibition
~90 nM[6]CFTR-expressing FRT cellsWhole-cell membrane current

Mechanism of Action: A Tale of Two Blockades

While both compounds effectively inhibit CFTR, their precise mechanisms of action have been the subject of detailed investigation, revealing distinct molecular interactions.

Initially, (R)-BPO-27 was thought to inhibit CFTR through competition with ATP at the nucleotide-binding domains (NBDs).[7][8] This was suggested by patch-clamp studies showing that (R)-BPO-27 increased the EC50 for ATP activation of CFTR.[7] However, a recent high-resolution cryo-electron microscopy study has provided a more direct view of its inhibitory mechanism. This study revealed that (R)-BPO-27 acts as a direct pore blocker, physically occluding the chloride-conducting pore of the CFTR channel.[9][10][11] This direct blockage effectively uncouples ATP hydrolysis from ion transport.[9][10]

This compound, on the other hand, is believed to inhibit CFTR by stabilizing the channel's closed state.[2][6] Single-channel patch-clamp recordings have shown that this compound reduces the channel's open probability by significantly increasing the mean channel closed time, without altering the unitary conductance.[6] This suggests an allosteric mechanism that favors a non-conducting conformation of the channel.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of BPO-27 and this compound.

Short-Circuit Current Measurement in FRT Cells

This electrophysiological technique is a cornerstone for assessing the activity of CFTR inhibitors.

Objective: To measure the inhibition of CFTR-mediated chloride current by BPO-27 and this compound in a polarized epithelial cell monolayer.

Materials:

  • Fischer Rat Thyroid (FRT) cells stably expressing human wild-type CFTR.

  • Permeable supports (e.g., Snapwell™ inserts).

  • Ussing chamber system with voltage-clamp apparatus.

  • Ringer's solution (composition can vary, a typical example is: 120 mM NaCl, 25 mM NaHCO3, 3.3 mM KH2PO4, 0.8 mM K2HPO4, 1.2 mM MgCl2, 1.2 mM CaCl2, 10 mM Glucose).

  • CFTR activators: Forskolin (to raise intracellular cAMP), CPT-cAMP, or 8-Br-cGMP.

  • Test compounds: (R)-BPO-27 or this compound dissolved in a suitable solvent (e.g., DMSO).

Procedure:

  • FRT cells are seeded at a high density on permeable supports and cultured for several days to form a confluent and polarized monolayer.

  • The permeable support is mounted in an Ussing chamber, separating the apical and basolateral compartments. Both compartments are filled with Ringer's solution and maintained at 37°C and gassed with 95% O2/5% CO2.

  • The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), which represents the net ion transport across the epithelium, is continuously recorded.

  • To isolate the CFTR-mediated chloride current, a chloride gradient is established across the monolayer.

  • CFTR is activated by adding a cAMP agonist, such as forskolin, to the apical or basolateral solution, which results in a sustained increase in Isc.

  • Once a stable activated current is achieved, the test compound ((R)-BPO-27 or this compound) is added in increasing concentrations to the apical side.

  • The inhibition of the forskolin-stimulated Isc is measured for each concentration.

  • The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Single-Channel Patch-Clamp Recording

This technique allows for the direct observation of the opening and closing behavior of individual CFTR channels.

Objective: To determine the effect of BPO-27 and this compound on the gating properties of single CFTR channels.

Materials:

  • HEK-293T or CHO-K1 cells transiently or stably expressing human wild-type CFTR.

  • Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Intracellular (pipette) and extracellular (bath) solutions. A typical intracellular solution contains: 140 mM N-methyl-D-glucamine-Cl, 5 mM MgCl2, 10 mM HEPES, and 1 mM ATP. A typical extracellular solution contains: 140 mM N-methyl-D-glucamine-Cl, 2 mM MgCl2, 10 mM HEPES.

  • CFTR activators (e.g., PKA catalytic subunit and ATP).

  • Test compounds ((R)-BPO-27 or this compound).

Procedure:

  • Cells are plated on glass coverslips for recording.

  • A high-resistance seal (gigaohm) is formed between the tip of a fire-polished glass pipette and the cell membrane.

  • The patch of the membrane under the pipette tip is excised to achieve an "inside-out" configuration, exposing the cytoplasmic face of the channel to the bath solution.

  • The membrane potential is clamped at a defined voltage.

  • CFTR channels in the patch are activated by adding PKA and ATP to the bath solution.

  • Single-channel currents are recorded in the absence and presence of the test compound added to the bath.

  • The channel open probability (Po), mean open time, and mean closed time are analyzed from the recordings.

Visualizing the Pathways and Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway of CFTR inhibition and a typical experimental workflow for evaluating inhibitors.

CFTR_Inhibition_Pathway cluster_activation CFTR Activation cluster_channel Channel Gating & Ion Flow cluster_inhibition Inhibition Agonist Agonist (e.g., Forskolin) AC Adenylate Cyclase Agonist->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates CFTR_inactive CFTR (Inactive) PKA->CFTR_inactive Phosphorylates CFTR_active CFTR (Active) CFTR_inactive->CFTR_active ATP Binding & Gating Cl_in Cl- (intracellular) CFTR_active->Cl_in Cl- Efflux Cl_out Cl- (extracellular) BPO27 BPO-27 BPO27->CFTR_active Pore Block PPQ102 This compound PPQ102->CFTR_active Stabilizes Closed State

Caption: CFTR activation and inhibition pathway.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_assay Inhibitor Assay cluster_analysis Data Analysis cluster_results Results Cell_Line CFTR-expressing Cell Line (e.g., FRT, HEK-293T) Culture Culture to Confluency Cell_Line->Culture Assay_Setup Assay Setup (Ussing Chamber or Patch-Clamp) Culture->Assay_Setup Activation CFTR Activation (e.g., Forskolin, PKA/ATP) Assay_Setup->Activation Inhibitor_Addition Addition of BPO-27 or this compound Activation->Inhibitor_Addition Data_Recording Data Recording (Short-circuit current or Single-channel currents) Inhibitor_Addition->Data_Recording Data_Analysis Analysis of Inhibition Data_Recording->Data_Analysis IC50 IC50 Determination Data_Analysis->IC50 Mechanism Mechanism of Action Study Data_Analysis->Mechanism Potency_Comparison Potency Comparison IC50->Potency_Comparison Conclusion Conclusion on Efficacy Mechanism->Conclusion

References

Validating the Specificity of PPQ-102 for the CFTR Channel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the cystic fibrosis transmembrane conductance regulator (CFTR) channel, the specificity of pharmacological tools is paramount. This guide provides an objective comparison of PPQ-102, a potent CFTR inhibitor, with other alternatives, supported by experimental data to validate its specificity.

Mechanism of Action of this compound

This compound, a pyrimido-pyrrolo-quinoxalinedione compound, is a reversible and voltage-independent inhibitor of the CFTR chloride channel.[1][2][3][4] It functions by targeting the intracellular nucleotide-binding domain(s) of the CFTR protein. Single-channel patch-clamp analyses have revealed that this compound stabilizes the CFTR channel in its closed state, thereby inhibiting the flow of chloride ions.[2][5][6] Unlike many other CFTR inhibitors, this compound is uncharged at physiological pH, meaning its efficacy is not dependent on membrane potential.[1][2][5][6]

cluster_activation CFTR Channel Activation cluster_inhibition Inhibition by this compound cAMP cAMP PKA PKA cAMP->PKA activates CFTR_closed CFTR (Closed) PKA->CFTR_closed phosphorylates ATP ATP CFTR_open CFTR (Open) Cl- Efflux CFTR_closed->CFTR_open ATP binding & hydrolysis CFTR_open->CFTR_closed channel closing PPQ102 This compound CFTR_NBD CFTR (Nucleotide-Binding Domain) PPQ102->CFTR_NBD binds to intracellular NBD CFTR_NBD->CFTR_closed stabilizes closed state

Figure 1. CFTR activation and inhibition pathway.

Comparative Analysis of CFTR Inhibitors

This compound exhibits high potency and specificity when compared to other commonly used CFTR inhibitors. The following table summarizes the key characteristics of this compound and its alternatives.

InhibitorIC50Mechanism of ActionCharge at Physiological pHKnown Off-Target Effects
This compound ~90 nM[1][2][5][6]Stabilizes the channel's closed state via intracellular interaction.[2][5][6]Neutral[1][2][5][6]Did not inhibit calcium-activated chloride channels or cellular cAMP production.[5]
BPO-27 ~8 nM[7][8]A derivative of this compound with a similar mechanism.[8]Not specified, but designed for improved solubility.[8]Not specified.
CFTRinh-172 ~300 nMBinds to the CFTR protein to inhibit its function.[9]Not specifiedCan inhibit other non-CFTR anion channels and epithelial cation channels (ENaC and Orai1).[10]
GlyH-101 ~5 µM[9]Blocks the CFTR pore near its external surface.[9]Not specifiedCan inhibit volume-sensitive and calcium-activated chloride channels, as well as epithelial cation channels (ENaC and Orai1).[10]
Experimental Evidence for this compound Specificity

The specificity of this compound has been demonstrated through various experimental assays:

  • High Potency: this compound inhibits CFTR chloride conductance with a half-maximal inhibitory concentration (IC50) of approximately 90 nM, indicating a high affinity for its target.[1][2][5][6]

  • Selective Inhibition: In studies using human bronchial cells, this compound did not inhibit UTP-induced chloride currents, which are mediated by calcium-activated chloride channels, even at concentrations up to 20 µM.[5]

  • No Effect on cAMP Signaling: this compound has been shown to have no significant effect on either basal or forskolin-stimulated production of cyclic AMP (cAMP), the key second messenger in the CFTR activation pathway.[5]

Experimental Protocols

Validating the specificity of a CFTR inhibitor like this compound involves a multi-assay approach. Below are the methodologies for key experiments.

cluster_workflow Inhibitor Specificity Validation Workflow Start Start: CFTR-expressing cells Assay1 Primary Assay: Short-Circuit Current (Ussing Chamber) Start->Assay1 Determine IC50 Assay2 Mechanism of Action: Patch-Clamp Analysis (Single-Channel/Whole-Cell) Assay1->Assay2 Confirm direct channel interaction Assay3 Counter-Screen: Measure activity of other ion channels (e.g., CaCC) Assay2->Assay3 Assess off-target channel effects Assay4 Signaling Pathway Analysis: Measure cAMP levels Assay3->Assay4 Assess off-target signaling effects Decision Is the inhibition potent and selective? Assay4->Decision End Conclusion: Inhibitor is specific for CFTR Decision->End Yes Revise Conclusion: Inhibitor has off-target effects Decision->Revise No

Figure 2. Experimental workflow for inhibitor validation.

1. Short-Circuit Current (Ussing Chamber) Measurements

This is a quantitative method to measure ion transport across an epithelial monolayer.

  • Cell Culture: Grow CFTR-expressing epithelial cells (e.g., FRT, T84, or primary human bronchial epithelial cells) on permeable supports until a confluent monolayer with high electrical resistance is formed.

  • Ussing Chamber Setup: Mount the permeable support in an Ussing chamber, which separates the apical and basolateral sides of the monolayer. Both sides are bathed in identical physiological saline solutions.

  • Measurement: Clamp the transepithelial voltage to 0 mV and measure the resulting short-circuit current (Isc), which represents the net ion transport.

  • Protocol:

    • To isolate the CFTR-mediated chloride current, first inhibit sodium transport by adding amiloride to the apical solution.

    • Permeabilize the basolateral membrane with a pore-forming agent like amphotericin B to allow direct access to the intracellular environment.

    • Activate CFTR channels by adding a cAMP agonist, such as forskolin or CPT-cAMP, to the basolateral solution.

    • Once a stable Isc is achieved, add varying concentrations of this compound to the apical or basolateral side to determine the dose-dependent inhibition and calculate the IC50.

2. Patch-Clamp Electrophysiology

Patch-clamp allows for the direct measurement of ion channel activity, either from a single channel or the whole cell.

  • Cell Preparation: Plate CFTR-expressing cells on glass coverslips suitable for microscopy.

  • Single-Channel Recording (Cell-Attached or Excised Patch):

    • A glass micropipette with a very small tip opening is pressed against the cell membrane to form a high-resistance seal, isolating a small patch of the membrane potentially containing a single CFTR channel.

    • Activate CFTR with forskolin and IBMX.

    • Record the current flowing through the single channel at a fixed voltage.

    • Introduce this compound into the bath (for excised patches) or pipette solution to observe its effect on channel open probability (Po), open time, and closed time. Studies show this compound significantly increases the mean channel closed time.[5]

  • Whole-Cell Recording:

    • Rupture the cell membrane patch under the pipette to gain electrical access to the entire cell.

    • Clamp the cell membrane at a specific holding potential.

    • Activate CFTR channels using cAMP agonists.

    • Apply this compound to the extracellular solution and record the change in the total CFTR-mediated current. This method can also be used to assess the voltage independence of the inhibition.[5]

3. YFP-Based Halide Efflux Assay

This is a cell-based fluorescence assay suitable for high-throughput screening.

  • Cell Line: Use a cell line stably co-expressing CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP).

  • Protocol:

    • Load the cells with iodide (I-) by incubating them in an iodide-containing solution.

    • Replace the extracellular solution with an iodide-free solution containing the CFTR activator (e.g., forskolin).

    • The activation of CFTR will lead to an efflux of I-, resulting in an increase in YFP fluorescence (as I- quenches YFP).

    • To test for inhibition, pre-incubate the cells with this compound before stimulating with the CFTR activator. The rate of fluorescence increase will be attenuated in the presence of an effective inhibitor.

4. Counter-Screening for Off-Target Effects

To confirm specificity, it is crucial to test the effect of this compound on other relevant ion channels and signaling pathways.

  • Calcium-Activated Chloride Channels (CaCCs): In cystic fibrosis human bronchial cells (which lack functional CFTR), stimulate CaCCs with a purinergic agonist like UTP. Measure the resulting chloride current using the Ussing chamber or whole-cell patch-clamp techniques in the presence and absence of this compound.

  • cAMP Production Assay: Treat cells with forskolin (an adenylyl cyclase activator) in the presence and absence of this compound. Lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA or similar immunoassay.

Conclusion

The available experimental evidence strongly supports the high specificity of this compound for the CFTR chloride channel. Its nanomolar potency, coupled with a lack of effect on other tested ion channels and the upstream cAMP signaling pathway, distinguishes it from other inhibitors like CFTRinh-172 and GlyH-101, which have demonstrated off-target effects.[5][10] The neutral charge of this compound at physiological pH further enhances its utility as a reliable research tool, providing consistent results that are not influenced by cellular membrane potential.[1][2][5][6] These characteristics make this compound an invaluable asset for researchers and drug developers studying CFTR function and its role in health and disease.

References

Reversible Inhibition of CFTR by PPQ-102: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of CFTR inhibition is critical for advancing therapeutic strategies for diseases like secretory diarrhea and polycystic kidney disease. This guide provides a detailed comparison of the novel CFTR inhibitor, PPQ-102, with other well-characterized inhibitors, focusing on their reversible action, potency, and mechanisms of action. The information is supported by experimental data and detailed protocols to aid in reproducible research.

Executive Summary

This compound has emerged as a potent, reversible, and voltage-independent inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[1][2] Its distinct mechanism of action, which involves stabilizing the closed state of the channel, and its nanomolar potency, set it apart from other inhibitors.[1][2][3] This guide presents a comparative analysis of this compound with other key CFTR inhibitors, namely CFTRinh-172, GlyH-101, and BPO-27, to highlight their respective advantages and limitations.

Comparative Analysis of CFTR Inhibitors

The following table summarizes the key quantitative data for this compound and other selected CFTR inhibitors, offering a clear comparison of their potency and characteristics.

InhibitorIC50Mechanism of ActionBinding SiteReversibilityKey Characteristics
This compound ~90 nM[1][2][3][4]Stabilizes the channel closed state[1][2][3][5]Intracellular, distinct from the pore[1][5]Reversible[1][4]Uncharged at physiological pH, voltage-independent inhibition[1][2][3]
CFTRinh-172 ~0.3 - 5 µMStabilizes the channel closed state[4]Intracellular, near the cytoplasmic entrance of the pore[4][6]ReversibleNegatively charged, inhibition is dependent on membrane potential[3][4]
GlyH-101 ~1.8 - 5.6 µMOpen-channel pore blocker[4]Extracellular pore region[3][4]ReversibleVoltage-dependent block[4]
BPO-27 ~8 nM[3][5]Not explicitly stated, but from the same class as this compoundNot explicitly stated, but from the same class as this compoundReversibleImproved metabolic stability and aqueous solubility compared to this compound[3][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure transparency and facilitate the replication of findings.

Short-Circuit Current (Isc) Measurement for CFTR Inhibition

This protocol is used to measure the net ion transport across an epithelial monolayer, providing a quantitative measure of CFTR activity.

  • Cell Culture: Fischer Rat Thyroid (FRT) cells stably expressing human CFTR are cultured on permeable supports until a confluent monolayer with high electrical resistance is formed.

  • Ussing Chamber Setup: The permeable support is mounted in an Ussing chamber, which separates the apical and basolateral sides of the monolayer. Both chambers are filled with identical physiological saline solutions, and the transepithelial voltage is clamped to 0 mV.

  • CFTR Activation: To activate CFTR, a cocktail of agonists is added to the bathing solutions. A common combination is forskolin (to raise intracellular cAMP) and IBMX (a phosphodiesterase inhibitor to prevent cAMP breakdown).

  • Inhibitor Addition: Once a stable baseline Isc is established, the CFTR inhibitor (e.g., this compound) is added to the apical or basolateral bath at varying concentrations.

  • Data Acquisition and Analysis: The change in Isc is recorded continuously. The inhibitory effect is calculated as the percentage reduction in the agonist-stimulated Isc. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

  • Reversibility Test: To assess reversibility, the inhibitor is washed out of the chamber, and the recovery of the agonist-stimulated Isc is monitored over time.

Patch-Clamp Analysis of Single CFTR Channel Activity

This electrophysiological technique allows for the direct measurement of ion flow through individual CFTR channels, providing insights into the mechanism of inhibition.

  • Cell Preparation: Cells expressing CFTR are grown on glass coverslips.

  • Pipette Preparation: A glass micropipette with a very fine tip is filled with a solution containing the ions to be studied and is pressed against the cell membrane to form a high-resistance seal (a "gigaseal").

  • Recording Configuration: The patch of membrane under the pipette tip can be studied in different configurations. For studying the direct effect of an inhibitor on the channel, the "inside-out" configuration is often used, where the intracellular face of the membrane is exposed to the bath solution.

  • CFTR Activation: CFTR channels in the patch are activated by adding ATP and the catalytic subunit of protein kinase A (PKA) to the bath solution.

  • Inhibitor Application: The inhibitor is then perfused into the bath solution at a known concentration.

  • Data Recording and Analysis: The current flowing through the single channel is recorded. The effect of the inhibitor is analyzed by measuring changes in the channel's open probability (Po), mean open time, and mean closed time. For a closed-channel blocker like this compound, a decrease in Po and an increase in the mean closed time would be expected, with little to no change in the single-channel conductance or mean open time.[1]

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to CFTR inhibition and the experimental procedures.

CFTR_Inhibition_Pathway cluster_activation CFTR Activation cluster_inhibition CFTR Inhibition Agonist cAMP Agonist (e.g., Forskolin) PKA Protein Kinase A (PKA) Agonist->PKA activates CFTR_inactive Inactive CFTR PKA->CFTR_inactive phosphorylates ATP ATP ATP->CFTR_inactive binds to NBDs CFTR_active Active (Open) CFTR CFTR_inactive->CFTR_active conformational change CFTR_closed Inactive (Closed) CFTR CFTR_active->CFTR_closed Ion_flow Chloride Ion Efflux CFTR_active->Ion_flow allows Cl- flow PPQ102 This compound PPQ102->CFTR_active binds and stabilizes closed state No_flow No Ion Flow CFTR_closed->No_flow prevents Cl- flow

Caption: Signaling pathway of CFTR activation and inhibition by this compound.

Short_Circuit_Workflow start Start: Culture FRT-CFTR cells on permeable supports mount Mount monolayer in Ussing Chamber start->mount activate Activate CFTR with Forskolin + IBMX mount->activate stabilize Establish stable baseline Isc activate->stabilize add_inhibitor Add this compound at varying concentrations stabilize->add_inhibitor record Record change in Isc add_inhibitor->record washout Washout inhibitor record->washout recover Monitor Isc recovery washout->recover analyze Analyze data and determine IC50 recover->analyze end End analyze->end

Caption: Experimental workflow for short-circuit current (Isc) measurements.

Patch_Clamp_Workflow start Start: Prepare CFTR-expressing cells on coverslips seal Form gigaseal with patch pipette start->seal excise Establish inside-out patch configuration seal->excise activate Activate CFTR channels with ATP + PKA excise->activate record_base Record baseline single- channel activity activate->record_base perfuse Perfuse with this compound record_base->perfuse record_inhib Record single-channel activity with inhibitor perfuse->record_inhib analyze Analyze Po, open/closed times record_inhib->analyze end End analyze->end

Caption: Experimental workflow for single-channel patch-clamp analysis.

Conclusion

This compound stands out as a highly potent and reversible CFTR inhibitor with a favorable voltage-independent mechanism of action. Its properties make it a valuable tool for studying CFTR function and a promising lead compound for the development of therapies for diseases characterized by excessive CFTR-mediated fluid secretion. The comparative data and detailed protocols provided in this guide are intended to support further research and development in this important field.

References

A Comparative Guide to PPQ-102: Cross-Validation of a Potent CFTR Inhibitor Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pyrimido-pyrrolo-quinoxalinedione (PPQ) compound, PPQ-102, a potent inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. We present a cross-validation of its effects in various cell lines, alongside a comparative analysis with other notable CFTR inhibitors. This document summarizes key quantitative data, details experimental protocols, and visualizes essential biological and experimental pathways to support your research and development endeavors.

Performance Comparison of CFTR Inhibitors

This compound has emerged as a highly potent CFTR inhibitor with a voltage-independent mechanism of action.[1] Unlike many other CFTR inhibitors, it is uncharged at physiological pH, which prevents membrane potential-dependent cellular partitioning and enhances its blocking efficiency.[1] Its primary mechanism involves stabilizing the closed state of the CFTR channel.[1]

The following table summarizes the inhibitory concentrations (IC₅₀) of this compound and its key comparators—CFTRinh-172, GlyH-101, and the more recent analog, BPO-27—across different cell lines and experimental contexts. This data facilitates a direct comparison of their potency and potential off-target effects.

CompoundTarget/AssayCell LineIC₅₀/KᵢReference
This compound CFTR Chloride ConductanceFRT (Fisher Rat Thyroid) cells expressing human CFTR~90 nM[1]
CFTR InhibitionT84 (human intestinal) & Bronchial epithelial cells (nonpermeabilized)<< 1 µM[1]
VRAC/LRRC8 ConductanceNot specified19.6 ± 1.5 µM
CFTRinh-172 CFTR Short-Circuit CurrentNot specifiedKᵢ of 300 nM[2]
CFTR InhibitionT84 & Bronchial epithelial cells3–5 µM[1]
VSORC-mediated Cl⁻ currentsCFTR-expressing kidney cells12 µM[3]
VSORC-mediated Cl⁻ currentsnon–CFTR-expressing PS120 cells5.33 µM[3]
GlyH-101 CFTR-like currentPCT (proximal convoluted tubule) cellsConcentration-dependent inhibition (0.5-10 µM)[4]
CFTR InhibitionT84 & Bronchial epithelial cells3–5 µM[1]
VSORC currentPS120 & PCT cells5.38 µM & 6.26 µM, respectively[4]
Cell Proliferation (HT-29 cells)HT-2943.32 µM (24h), 33.76 µM (48h), 30.08 µM (72h)[5]
BPO-27 CFTR Chloride ConductanceFRT cells expressing human CFTR~4 nM ((R)-enantiomer)[6]
Prevention of Cyst GrowthEmbryonic kidney culture model of PKD~100 nM

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to measure the flow of ions through the CFTR channel in the entire cell membrane.

Objective: To determine the inhibitory effect of compounds on CFTR chloride currents.

Protocol:

  • Cell Preparation: Culture CFTR-expressing cells (e.g., FRT, CHO, or HEK-293T cells) on glass coverslips to sub-confluency.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass to a resistance of 3–6 MΩ when filled with the intracellular solution.

  • Intracellular Solution (in mM): 130 CsCl, 2 MgCl₂, 10 HEPES, 10 EGTA, 5 ATP, adjusted to pH 7.2 with CsOH.

  • Extracellular Solution (in mM): 140 NMDG-Cl, 2 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NMDG.

  • Recording:

    • Establish a gigaohm seal between the pipette tip and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the membrane potential at a holding potential of -40 mV.

    • Apply voltage steps from -100 mV to +100 mV in 20 mV increments to elicit currents.

    • Perfuse the cells with the extracellular solution containing a CFTR agonist (e.g., 10 µM Forskolin and 100 µM IBMX) to activate CFTR channels.

    • After stabilizing the activated current, perfuse with a solution containing the test inhibitor at various concentrations.

    • Record the resulting changes in current to determine the extent of inhibition.

Ussing Chamber Assay for Transepithelial Ion Transport

This assay measures ion transport across a polarized epithelial cell monolayer.

Objective: To assess the effect of inhibitors on net ion movement across an epithelial barrier.

Protocol:

  • Cell Culture: Grow a confluent monolayer of polarized epithelial cells (e.g., T84 or primary human bronchial epithelial cells) on permeable supports (e.g., Transwells).

  • Chamber Setup: Mount the permeable support in an Ussing chamber, separating the apical and basolateral compartments.

  • Solutions: Fill both chambers with Krebs-Ringer bicarbonate solution and maintain at 37°C, gassed with 95% O₂/5% CO₂.

  • Measurement:

    • Measure the transepithelial voltage and short-circuit current (Isc) using Ag/AgCl electrodes and a voltage clamp amplifier.

    • After baseline stabilization, add a CFTR agonist (e.g., Forskolin) to the basolateral side to stimulate CFTR-mediated chloride secretion.

    • Once the Isc reaches a plateau, add the CFTR inhibitor to the apical side in increasing concentrations.

    • The decrease in Isc reflects the inhibition of CFTR-dependent chloride secretion.

Fluorescence-Based Halide Influx Assay

This high-throughput screening assay measures CFTR activity by detecting the influx of halide ions into cells.

Objective: To rapidly screen and quantify the potency of CFTR inhibitors.

Protocol:

  • Cell Line: Use a cell line stably co-expressing CFTR and a halide-sensitive yellow fluorescent protein (YFP) variant (e.g., YFP-H148Q/I152L).

  • Assay Procedure:

    • Plate the cells in a 96- or 384-well microplate.

    • Wash the cells with a chloride-containing buffer.

    • Stimulate CFTR with an agonist cocktail (e.g., Forskolin, IBMX, and genistein).

    • Rapidly exchange the buffer with one containing iodide (I⁻) and the test inhibitor.

    • Measure the rate of YFP fluorescence quenching as iodide enters the cell through CFTR and binds to YFP.

    • The reduction in the rate of fluorescence quenching in the presence of the inhibitor is proportional to its inhibitory activity.

Visualizing the Pathways

To better understand the context of this compound's action, the following diagrams, generated using the DOT language, illustrate the relevant signaling pathway, a typical experimental workflow, and the logical relationship of this compound's validation.

cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist GPCR GPCR Agonist->GPCR AC Adenylate Cyclase GPCR->AC ATP_cAMP ATP -> cAMP AC->ATP_cAMP CFTR CFTR Channel (Closed) CFTR_Open CFTR Channel (Open) CFTR->CFTR_Open ATP binding Cl_out Cl- CFTR_Open->Cl_out Cl- Efflux PKA PKA Activation ATP_cAMP->PKA Phosphorylation Phosphorylation of CFTR PKA->Phosphorylation Phosphorylation->CFTR PPQ102 This compound PPQ102->CFTR Stabilizes closed state Cl_ion

Figure 1: Simplified CFTR activation pathway and the inhibitory action of this compound.

Start Start: Select Cell Lines Culture Culture CFTR-expressing cell lines (e.g., T84, FRT) Start->Culture Assay Perform Assay Culture->Assay PatchClamp Whole-Cell Patch Clamp Assay->PatchClamp Ussing Ussing Chamber Assay->Ussing Fluorescence Fluorescence-based Halide Influx Assay->Fluorescence Data Data Acquisition: Measure CFTR activity PatchClamp->Data Ussing->Data Fluorescence->Data Analysis Data Analysis: Calculate IC50 values Data->Analysis Compare Compare Potency: This compound vs. Alternatives Analysis->Compare End End: Publish Comparison Compare->End

Figure 2: General experimental workflow for comparing CFTR inhibitors.

Hypothesis Hypothesis: This compound is a potent and specific CFTR inhibitor Validation Cross-Validation Strategy Hypothesis->Validation CellLine1 Epithelial Cell Line 1 (e.g., T84 - Intestinal) Validation->CellLine1 CellLine2 Epithelial Cell Line 2 (e.g., Bronchial) Validation->CellLine2 CellLine3 Recombinant Cell Line (e.g., FRT-CFTR) Validation->CellLine3 Measure1 Measure IC50 of This compound & Comparators CellLine1->Measure1 Measure2 Measure IC50 of This compound & Comparators CellLine2->Measure2 Measure3 Measure IC50 of This compound & Comparators CellLine3->Measure3 Consistency Consistent high potency of this compound across cell lines? Measure1->Consistency Measure2->Consistency Measure3->Consistency Conclusion Conclusion: This compound's efficacy is validated across diverse cell types Consistency->Conclusion Yes

Figure 3: Logical flow for the cross-validation of this compound's effects.

References

Unveiling the Mechanism: PPQ-102 as a Voltage-Independent Inhibitor of CFTR

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the precise mechanism of action of a compound is paramount. This guide provides a comparative analysis of PPQ-102, a potent inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, confirming its voltage-independent mode of inhibition. We present supporting experimental data, detailed protocols, and a comparison with other known CFTR inhibitors.

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a crucial ion channel, and its dysfunction is implicated in several diseases, including cystic fibrosis and polycystic kidney disease. The development of specific inhibitors for CFTR is a significant area of research for therapeutic interventions. Among these, this compound has emerged as a highly potent inhibitor. A key characteristic that distinguishes this compound from some other CFTR inhibitors is its voltage-independent action, meaning its inhibitory efficacy is not influenced by the cell membrane potential.[1][2]

Comparative Analysis of CFTR Inhibitors

The following table summarizes the key characteristics of this compound in comparison to other well-known CFTR inhibitors. This data highlights the differences in their potency and their dependence on membrane voltage.

InhibitorIC50Voltage DependenceMechanism of ActionKey Characteristics
This compound ~90 nM[2][3][4]Independent [1][2]Stabilizes the channel closed state[1][2][3]Uncharged at physiological pH, not subject to membrane potential-dependent cellular partitioning.[1][2][3]
BPO-27 ~8 nM[3]Independent [3]Not explicitly stated, but developed from this compound.Improved metabolic stability and aqueous solubility compared to this compound.[3]
CFTRinh-172 ~0.3–3 µMIndependent [1]Stabilizes the channel closed state.[3]A thiazolidinone compound that acts from the cytoplasmic side.[1]
GlyH-101 ~1.4 µM at +60 mV, ~5.6 µM at -60 mV[3]Dependent [3]External pore occlusion, causing rapid channel flicker.[1]A glycine hydrazide that produces an inwardly rectifying chloride current.[3]

Experimental Confirmation of Voltage-Independent Inhibition

The voltage independence of this compound's inhibitory action on CFTR has been demonstrated through electrophysiological studies, primarily using patch-clamp and short-circuit current techniques.

Experimental Protocol: Whole-Cell Patch-Clamp Analysis

This technique is employed to measure the ion flow through the entire cell membrane, allowing for the characterization of inhibitor effects on the total CFTR current under controlled voltage conditions.

  • Cell Preparation: Fischer Rat Thyroid (FRT) cells stably expressing human CFTR are commonly used.

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are established.

    • The intracellular solution (pipette solution) and extracellular solution (bath solution) are formulated to isolate chloride currents.

    • CFTR channels are activated using a combination of forskolin (to increase intracellular cAMP) and IBMX (a phosphodiesterase inhibitor).[3]

  • Voltage Protocol: A series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) are applied to the cell, and the resulting currents are measured.[3] This generates a current-voltage (I-V) relationship.

  • Inhibitor Application: this compound is added to the bath solution at various concentrations.

  • Data Analysis: The I-V relationship is measured again in the presence of this compound. For a voltage-independent inhibitor like this compound, the shape of the I-V curve remains linear, and the current is proportionally inhibited at all tested voltages.[1] In contrast, a voltage-dependent inhibitor like GlyH-101 will alter the shape of the I-V curve, showing different levels of inhibition at different voltages.[3]

Experimental Protocol: Short-Circuit Current (Isc) Measurement

This method is used to measure ion transport across an epithelial monolayer, providing a quantitative measure of CFTR chloride conductance.

  • Cell Culture: FRT cells expressing CFTR are grown on permeable filter supports to form a polarized monolayer.

  • Ussing Chamber Setup: The cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral sides.

  • Measurement: The potential difference across the monolayer is clamped to 0 mV, and the current required to do so (the short-circuit current) is measured. This current is a direct measure of net ion transport.

  • CFTR Activation and Inhibition:

    • A chloride ion gradient is established across the monolayer.

    • The basolateral membrane is permeabilized with a pore-forming agent like amphotericin B to ensure the measured current is primarily through the apical membrane where CFTR is located.[1]

    • CFTR is activated with a cAMP agonist (e.g., CPT-cAMP).[1]

    • This compound is added to the apical side, and the reduction in the short-circuit current is measured to determine the IC50.

Visualizing the Experimental Workflow and CFTR Inhibition

The following diagrams illustrate the experimental workflow for assessing voltage-dependent inhibition and the proposed mechanism of CFTR inhibition by this compound.

experimental_workflow cluster_prep Cell Preparation cluster_patch_clamp Whole-Cell Patch-Clamp cluster_analysis Data Analysis cell_culture Culture CFTR-expressing FRT cells patch Establish whole-cell configuration cell_culture->patch activate Activate CFTR (Forskolin + IBMX) patch->activate voltage_protocol Apply voltage steps (-100mV to +100mV) activate->voltage_protocol record_control Record control I-V curve voltage_protocol->record_control add_ppq102 Add this compound record_control->add_ppq102 compare Compare I-V curves record_control->compare record_inhibited Record inhibited I-V curve add_ppq102->record_inhibited record_inhibited->compare conclusion Determine voltage dependence compare->conclusion cftr_inhibition cluster_membrane Cell Membrane CFTR_open CFTR (Open State) Allows Cl- passage CFTR_closed CFTR (Closed State) Blocks Cl- passage CFTR_open->CFTR_closed Gating CFTR_closed->CFTR_open Gating PPQ102 This compound PPQ102->CFTR_closed Stabilizes Cl_ion Cl- Cl_ion->CFTR_open Influx/Efflux

References

Safety Operating Guide

Proper Disposal of PPQ-102: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of PPQ-102, a potent CFTR chloride channel inhibitor.

This compound (CAS 931706-15-9) is a combustible solid classified as Water Hazard Class 3 (WGK 3), indicating it is highly hazardous to water. [cite: ] Proper disposal is crucial to prevent environmental contamination and ensure laboratory safety. The following procedures are based on general best practices for hazardous laboratory chemical waste and should be performed in accordance with all local, state, and federal regulations.

Immediate Safety and Handling

Before beginning any disposal-related activities, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust particles.

Quantitative Data Summary

For safe handling and storage, please refer to the following quantitative data for this compound:

PropertyValueSource
Chemical Formula C₂₆H₂₂N₄O₃[1][2]
Molecular Weight 438.48 g/mol [1][2][3]
CAS Number 931706-15-9[1][2][3]
Storage Temperature -20°C[1][3]
Solubility Soluble in DMSO[1]
Physical Form Crystalline solid[3]
Hazard Classification Combustible Solid, Water Hazard Class 3 (WGK 3)[3]

Step-by-Step Disposal Protocol

The disposal of this compound, as a hazardous chemical waste, must be handled systematically to ensure safety and compliance.

1. Waste Identification and Segregation:

  • This compound waste includes the pure compound, contaminated labware (e.g., vials, pipette tips), and solutions containing this compound.

  • Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures. Specifically, keep it separate from reactive, corrosive, and oxidizing materials.

2. Containerization:

  • Use a designated, leak-proof, and chemically compatible container for solid this compound waste. A high-density polyethylene (HDPE) container is a suitable option.

  • For solutions containing this compound (e.g., in DMSO), use a separate, clearly labeled, and sealed container appropriate for liquid hazardous waste.

  • Do not overfill waste containers; a general rule is to fill to no more than 80% capacity.

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound (6,7-Dihydro-7,9-dimethyl-6-(5-methyl-2-furanyl)-11-phenylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(5H,9)-dione)"

    • The CAS number: "931706-15-9"

    • The hazard characteristics: "Combustible Solid, Highly Hazardous to Water (WGK 3)"

    • The date of waste accumulation.

    • The name and contact information of the generating laboratory and Principal Investigator.

4. Storage:

  • Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated waste accumulation area.

  • Ensure the storage area is away from sources of ignition and is not accessible to unauthorized personnel.

5. Disposal:

  • Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in regular trash. Its high water hazard classification makes aqueous disposal particularly dangerous to the environment.

Disposal of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (such as DMSO, followed by a solvent like ethanol or acetone that is miscible with both DMSO and water).

  • The rinsate must be collected and disposed of as hazardous liquid waste.

  • After triple-rinsing, the container can be defaced of its original label and disposed of as non-hazardous solid waste, in accordance with institutional policies.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G This compound Disposal Workflow start Start: this compound Waste Generated identify Identify Waste Type (Solid, Liquid, Contaminated Labware) start->identify segregate Segregate from Incompatible Waste identify->segregate containerize_liquid Use Labeled, Sealed Container for Liquid Waste identify->containerize_liquid Liquid Waste empty_container Empty this compound Container? segregate->empty_container containerize_solid Use Labeled, Sealed Container for Solid Waste label Label Container as 'Hazardous Waste' with Full Chemical Details containerize_solid->label containerize_liquid->label store Store in Designated, Secure Area label->store contact_ehs Contact EHS for Pickup and Disposal store->contact_ehs disposal Disposal by Licensed Contractor contact_ehs->disposal empty_container->containerize_solid No (Solid Waste) triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate dispose_container Dispose of Defaced Container as Non-Hazardous Waste triple_rinse->dispose_container collect_rinsate->containerize_liquid

Caption: Workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PPQ-102

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.